BACE2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVKXJLEHXBDS-CBHGIOBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of BACE2 in Pancreatic Beta-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a key regulator of pancreatic beta-cell function and mass. Primarily known for its homology to the Alzheimer's disease-related enzyme BACE1, BACE2 is highly expressed in pancreatic beta-cells where it plays a multifaceted role in cellular signaling, proliferation, and insulin secretion. This technical guide provides an in-depth overview of the current understanding of BACE2's function in beta-cells, detailing its key substrates, its impact on signaling pathways, and its potential as a therapeutic target for type 2 diabetes. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing beta-cell function in the context of BACE2 modulation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The maintenance of functional beta-cell mass is critical for glucose homeostasis. A decline in beta-cell number and/or function is a hallmark of type 2 diabetes (T2D).[1] Consequently, identifying molecular pathways that regulate beta-cell proliferation, survival, and insulin secretion is of paramount importance for developing novel therapeutic strategies. BACE2, a type I transmembrane aspartic protease, has been identified as a significant player in this context.[1][2] While BACE1 is predominantly studied for its role in the brain, BACE2 is highly expressed in pancreatic islets, specifically within the insulin-producing beta-cells.[3][4] This guide will explore the intricate role of BACE2 in pancreatic beta-cell physiology.
Physiological Role of BACE2 in Pancreatic Beta-Cells
BACE2's primary role in beta-cells appears to be the proteolytic processing of key cell surface proteins, thereby modulating their activity and downstream signaling. The two most well-characterized substrates of BACE2 in this context are Transmembrane protein 27 (Tmem27) and the insulin receptor.
BACE2 as the Sheddase of Tmem27
A pivotal discovery identified BACE2 as the primary sheddase of Tmem27, a type I transmembrane protein that promotes beta-cell proliferation.[1][5] The shedding of Tmem27 by BACE2 leads to its inactivation.[6] Consequently, inhibition or genetic deletion of BACE2 results in increased levels of full-length, active Tmem27 on the beta-cell surface, leading to enhanced beta-cell proliferation and mass.[1][7]
Regulation of Insulin Receptor Trafficking and Signaling
BACE2 also plays a role in insulin receptor (IR) trafficking and signaling within the beta-cell.[8][9] Studies have shown that pharmacological inhibition or silencing of BACE2 leads to a decreased rate of insulin internalization and alters the subcellular localization of the insulin receptor β-subunit (IRβ), with reduced expression at the plasma membrane and increased accumulation in the Golgi apparatus.[8][9] This modulation of IR trafficking by BACE2 can subsequently impact insulin gene expression.[3]
Processing of Pro-Islet Amyloid Polypeptide (proIAPP)
Islet amyloid polypeptide (IAPP), or amylin, is co-secreted with insulin from beta-cells. In T2D, IAPP can misfold and form amyloid deposits that are toxic to beta-cells.[10] BACE2 has been implicated in the processing of proIAPP.[11][12] Suppression of BACE2 has been shown to ameliorate the detrimental effects of human IAPP overexpression in a mouse model of T2D, promoting beta-cell survival and function.[13][14][15] This suggests that BACE2 activity may contribute to the pathology of T2D by influencing IAPP processing and aggregation.
Quantitative Data on BACE2 Function in Beta-Cells
The following tables summarize key quantitative findings from studies investigating the role of BACE2 in pancreatic beta-cell function.
| Parameter | Model System | BACE2 Modulation | Effect | Fold Change/Percentage Change | Reference |
| Beta-cell Mass | BACE2 Knockout Mice | Genetic Deletion | Increased | ~2-fold increase | [1] |
| Beta-cell Proliferation | MIN6 Cells (pancreatic beta-cell line) | BACE2 Inhibitor Treatment | Increased | Not specified | [10] |
| Beta-cell Proliferation | INS1E Cells (rat insulinoma cell line) overexpressing human IAPP | BACE2 Overexpression | Decreased | 60% decrease | [10] |
| Insulin Secretion | Human Islets | BACE2 Inhibitor Treatment | Enhanced | Not specified | [10] |
| Insulin Secretion | INS1E Cells overexpressing human IAPP | BACE2 Overexpression | Decreased | 25% decrease | [10] |
| Insulin Gene Expression | MIN6 Cells | BACE2 Silencing (siRNA) | Decreased | ~2-fold decrease | [3] |
| Glucose Tolerance | hIAPP-Tg mice crossed with BACE2-deficient mice | BACE2 Deficiency | Improved | Significant improvement | [13][14] |
| Beta-cell Survival | Homozygous hIAPP mice crossed with BACE2-KO model | BACE2 Deficiency | Increased | Significantly reduced lethality rate | [13][14] |
Table 1: Effects of BACE2 Modulation on Beta-Cell Mass, Proliferation, and Survival.
| Parameter | Model System | BACE2 Modulation | Effect on Insulin Secretion | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Islets from BACE2 Knockout Mice | Genetic Deletion | Enhanced | [11] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Islets from tungstate-treated rats | Tmem27 downregulation | Decreased | [16] |
| Glucose-Induced Insulin Secretion | Beta-cell line and isolated islets | Tmem27 Overproduction | Enhanced | [16][17] |
| Insulin Secretion | hIAPP-Tg mice crossed with BACE2-deficient mice | BACE2 Deficiency | Enhanced | [13][14][15] |
Table 2: BACE2 and Tmem27 in the Regulation of Insulin Secretion.
Signaling Pathways and Experimental Workflows
BACE2-Mediated Tmem27 Shedding and its Impact on Beta-Cell Proliferation
The following diagram illustrates the signaling pathway involving BACE2 and Tmem27.
Caption: BACE2 cleaves and inactivates Tmem27, a promoter of beta-cell proliferation.
Experimental Workflow for Assessing Glucose-Stimulated Insulin Secretion (GSIS)
This diagram outlines a typical workflow for a static GSIS assay.
Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
Detailed Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a synthesis of methodologies described in the literature.[18][19][20]
Objective: To measure insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
96-well plates
-
Insulin ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick a defined number of islets (e.g., 10-20) of similar size into each well of a 96-well plate. Wash the islets with KRB buffer and then pre-incubate in low glucose KRB buffer for 30-60 minutes at 37°C to allow them to stabilize and establish a basal insulin secretion rate.
-
Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C.
-
Supernatant Collection (Basal): At the end of the incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.
-
Stimulated Secretion: Add high glucose KRB buffer to the islets and incubate for 1 hour at 37°C.
-
Supernatant Collection (Stimulated): Collect the supernatant and store at -20°C.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of insulin secreted at high glucose to insulin secreted at low glucose.
Islet Perifusion Assay
This protocol provides a general overview of the islet perifusion technique.[21][22][23][24][25]
Objective: To measure the dynamic pattern of insulin release from pancreatic islets in response to changing secretagogue concentrations.
Materials:
-
Islet perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)
-
Isolated pancreatic islets
-
Perifusion buffer (e.g., KRB) with varying concentrations of glucose and other secretagogues
-
Bio-Gel beads or similar matrix
-
Water bath (37°C)
-
Insulin ELISA kit
Procedure:
-
System Setup: Assemble the perifusion system, ensuring the perifusion media and islet chambers are maintained at 37°C.
-
Islet Loading: Carefully load a batch of 100-200 islets into each perifusion chamber, typically embedded within a supportive matrix like Bio-Gel beads.
-
Equilibration Phase: Perifuse the islets with basal (low glucose) buffer for 30-60 minutes to establish a stable baseline of insulin secretion.
-
Stimulation Phases: Switch the perifusion solution to one containing a high concentration of glucose or other secretagogues. The flow rate is kept constant.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-3 minutes) into a 96-well plate using a fraction collector.
-
Return to Basal: After the stimulation period, switch back to the basal buffer to observe the return to baseline secretion.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA.
-
Data Analysis: Plot the insulin concentration over time to visualize the dynamic secretion profile, including the first and second phases of insulin release.
Therapeutic Implications
The central role of BACE2 in regulating beta-cell mass and function makes it an attractive therapeutic target for type 2 diabetes.[1][12] Inhibition of BACE2 has been shown to increase beta-cell mass and improve glucose homeostasis in preclinical models.[1][7] By preventing the cleavage of Tmem27, BACE2 inhibitors can promote beta-cell proliferation, a key goal in reversing the beta-cell decline seen in T2D.[26] Furthermore, the finding that BACE2 deficiency can protect against the toxic effects of human IAPP suggests that targeting BACE2 could also address the problem of islet amyloidosis.[13][14][15] However, it is important to note that some studies have raised concerns about potential adverse metabolic effects of BACE2 inhibition in the context of an obesogenic diet, highlighting the need for further research to fully understand the systemic effects of targeting this enzyme.[10]
Conclusion
BACE2 is a critical protease in pancreatic beta-cells, exerting significant control over beta-cell proliferation, survival, and insulin secretion through the processing of key substrates like Tmem27 and its involvement in insulin receptor trafficking. The wealth of preclinical data strongly supports the continued investigation of BACE2 as a therapeutic target for the treatment of type 2 diabetes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the biology of BACE2 and its potential for clinical translation.
References
- 1. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. merit.url.edu [merit.url.edu]
- 16. The role of transmembrane protein 27 (TMEM27) in islet physiology and its potential use as a beta cell mass biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 19. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 20. drc.bmj.com [drc.bmj.com]
- 21. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 22. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
- 26. researchgate.net [researchgate.net]
discovery and synthesis of BACE2-IN-1
BACE2-IN-1: A Profile of Selective Inhibition Against BACE1
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of BACE2-IN-1, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). A comprehensive understanding of its differential activity against the closely related homolog, BACE1, is crucial for its application in targeted therapeutic research, particularly in the context of Type 2 Diabetes.[1]
Core Selectivity Profile: this compound
This compound, also identified as compound 3l in some literature, demonstrates a significant preference for inhibiting BACE2 over BACE1. This selectivity is a critical attribute, as non-selective inhibition of BACE homologs can lead to undesirable off-target effects. BACE1 and BACE2 share a high degree of sequence similarity, making the development of selective inhibitors a considerable challenge.[2][3]
Quantitative Inhibition Data
The inhibitory activity of this compound against both BACE1 and BACE2 has been quantified, revealing a substantial selectivity margin. The data, summarized below, underscores the compound's potency and preference for BACE2.
| Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity (Fold) |
| BACE2 | 1.6 nM | - |
| BACE1 | 815.1 nM | 500-fold vs. BACE1 |
| Table 1: Quantitative analysis of this compound inhibitory potency against BACE1 and BACE2. Data sourced from MedChemExpress.[1] |
Experimental Protocols
The determination of the inhibitory constants (Kᵢ) for this compound necessitates robust and sensitive enzymatic assays. While the specific study detailing the this compound values did not have its protocol available in the immediate search, the following methodologies are standard and widely accepted in the field for characterizing BACE inhibitors.
Recombinant Enzyme Inhibition Assay (FRET-Based)
A common method to determine the potency of BACE inhibitors is through a Fluorescence Resonance Energy Transfer (FRET) assay. This biochemical assay provides a quantitative measure of enzyme activity by monitoring the cleavage of a fluorogenic peptide substrate.
1. Reagent Preparation:
-
BACE1/BACE2 Enzymes: Purified, recombinant human BACE1 and BACE2 are used. These can be produced in various expression systems, such as E. coli.[2][4]
-
FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher at opposite ends is utilized. The peptide sequence is derived from the β-secretase cleavage site of the Swedish mutation of the Amyloid Precursor Protein (APP).[2][4]
-
Assay Buffer: Typically, a sodium acetate buffer with an acidic pH (around 4.5) is used to ensure optimal enzyme activity.[5]
-
Test Compound: this compound is dissolved in a suitable solvent, such as DMSO, and prepared in a dilution series.
2. Assay Procedure:
-
The reaction is typically conducted in a 96-well or 384-well plate format.[5][6]
-
A solution of the test compound (this compound at various concentrations) is pre-incubated with the BACE1 or BACE2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
As the enzyme cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence emission.
-
This change in fluorescence is monitored over time using a spectrofluorometer at appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission).[5]
3. Data Analysis:
-
The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.
-
Inhibition curves are generated by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from these curves.
-
The IC50 values can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizations
Experimental Workflow: FRET-Based Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound like this compound using a FRET-based assay.
Caption: Workflow for determining BACE inhibitor potency using a FRET assay.
Signaling and Inhibition Pathway
BACE1 and BACE2 are aspartyl proteases that cleave type I transmembrane proteins. BACE1 is the primary β-secretase involved in the production of amyloid-β (Aβ) peptides, a key event in Alzheimer's disease pathogenesis.[6][7] BACE2 can also cleave the amyloid precursor protein (APP), but often at a different site, which can be non-amyloidogenic.[3] this compound selectively blocks the catalytic activity of BACE2.
Caption: Selective inhibition of BACE2 over BACE1 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
Structural Basis for BACE2-IN-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the structural and molecular basis for the inhibition of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) by the selective inhibitor, BACE2-IN-1. The guide synthesizes crystallographic data, kinetic parameters, and the experimental methodologies used to elucidate the inhibitor's mechanism of action.
Quantitative Analysis of this compound Inhibition
This compound, also identified as compound 3l in foundational studies, demonstrates high potency and remarkable selectivity for BACE2 over its close homolog, BACE1.[1][2] This selectivity is critical, as BACE1 and BACE2 have distinct physiological roles, and off-target inhibition of BACE1 can lead to undesirable side effects.[3][4] The inhibitory activities are summarized below.
| Inhibitor | Target | K_i_ (nM) | Selectivity (fold) |
| This compound | BACE2 | 1.6 | \multirow{2}{*}{500-fold vs. BACE1[1]} |
| (compound 3l) | BACE1 | 815.1 |
Structural Basis of High-Affinity Binding and Selectivity
The high-resolution co-crystal structure of BACE2 in complex with an inhibitor provides a definitive view of the molecular interactions underpinning its potency and selectivity.[5] The active site of BACE2, like other aspartic proteases, features a catalytic dyad (Asp48 and Asp241) and a "flap" region that closes over the active site upon ligand binding.[6] The selectivity of this compound is achieved by exploiting subtle but significant differences between the active sites of BACE2 and BACE1.[5][7]
Key structural differences contributing to selectivity are found in the S1-S3 and S1'-S2' substrate-binding pockets.[5][7] Furthermore, the flap regions of the two enzymes exhibit variations in amino acid composition and flexibility; for instance, Pro70 in BACE1 is replaced by Lys86 in BACE2, which can alter interactions with inhibitors.[6] this compound is designed to form optimal hydrogen bonds and hydrophobic interactions with residues unique to the BACE2 active site, leading to a more stable enzyme-inhibitor complex compared to its interaction with BACE1.
BACE2 Signaling Pathway and Inhibition
BACE2 is a key therapeutic target for type 2 diabetes due to its role in processing transmembrane protein 27 (Tmem27).[3][7] Tmem27 promotes the proliferation of pancreatic β-cells and enhances insulin secretion.[3] BACE2 acts as the major sheddase for Tmem27, cleaving its ectodomain and thereby inactivating its function.[7] By inhibiting BACE2, this compound prevents the cleavage of Tmem27, preserving its function and supporting β-cell mass and insulin secretion.[3]
Experimental Protocols
The characterization of this compound relies on robust biochemical and structural biology techniques.
A scalable method for producing active BACE2 is essential for both kinetic and structural studies.[7]
-
Expression: The pro-BACE2 sequence is expressed in E. coli, where it accumulates in insoluble inclusion bodies.[5]
-
Refolding: Inclusion bodies are solubilized and the protein is refolded by rapid dilution into a cold refolding buffer. This process is typically kept at 4°C for 1-4 days to allow for proper conformational arrangement.[7]
-
Activation: The refolded pro-BACE2 undergoes autocatalytic cleavage of its pro-domain at an acidic pH (e.g., pH 3.4) to yield the mature, active enzyme.[5]
-
Purification: The active enzyme is purified to >95% purity using chromatographic techniques, such as hydrophobic interaction chromatography (HIC).[7]
This assay is used to determine the inhibitory constant (K_i_) of this compound.
-
Assay Components: The reaction is performed in a 96-well plate format in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[8]
-
Reagents:
-
Enzyme: Purified, active recombinant human BACE2.
-
Substrate: A fluorescent peptide substrate derived from the β-secretase cleavage site of the amyloid precursor protein (APP).[7]
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared to generate a dose-response curve.[9]
-
-
Procedure:
-
To assay wells, add BACE2 enzyme and varying concentrations of this compound.[8] Include control wells with enzyme and solvent only (100% activity) and wells with buffer and solvent (background).[8]
-
Pre-incubate the enzyme and inhibitor at room temperature.
-
Initiate the reaction by adding the fluorescent peptide substrate to all wells.[7]
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 335-345 nm and 485-510 nm, respectively).[8] The initial reaction velocity (RFU/min) is measured.[7]
-
Data Analysis: Convert the initial velocity to specific activity. Plot the percent inhibition against the inhibitor concentration and fit the data using the Morrison equation for tight-binding inhibitors to determine the K_i_ value.
Determining the co-crystal structure of BACE2 with this compound provides the structural basis of inhibition.
-
Protein Preparation: Highly purified and concentrated active BACE2 is used.[7]
-
Crystallization: The BACE2 enzyme is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement, using a previously determined BACE2 structure as a search model.[5] The inhibitor is then built into the resulting electron density map, and the complete structure is refined to yield high-resolution atomic coordinates.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of human BACE2 in complex with a hydroxyethylamine transition-state inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Sequence and Structural Comparison of BACE1 and BACE2 Using Evolutionary Trace Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Physiological Substrates of BACE2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartyl protease, homologous to BACE1, the primary β-secretase involved in the generation of amyloid-β (Aβ) peptides in Alzheimer's disease. While BACE1 is predominantly expressed in the brain, BACE2 is more abundant in peripheral tissues, including the pancreas, kidney, and melanocytes, with lower expression levels in the brain under normal conditions.[1][2] Initially studied for its potential role in Aβ metabolism, research has revealed that BACE2 has distinct physiological functions governed by the cleavage of a specific set of substrates.[3]
Inhibition of BACE1 has been a key therapeutic strategy for Alzheimer's disease; however, many inhibitors also block BACE2, raising concerns about potential side effects due to the disruption of its physiological roles.[1][4] Understanding the natural substrates of BACE2 is therefore critical for developing selective BACE1 inhibitors and for elucidating the physiological and pathophysiological roles of BACE2. This guide provides a comprehensive overview of the known physiological substrates of BACE2, the experimental methodologies used for their identification and validation, and the quantitative data available to date.
Physiological Substrates of BACE2
BACE2-mediated ectodomain shedding modulates the function of its substrates, impacting diverse biological processes ranging from pancreatic β-cell homeostasis and pigmentation to neuroinflammation and lymphangiogenesis. The known physiological substrates are detailed below.
Table 1: Validated Physiological Substrates of BACE2
| Substrate | Protein Name | Cellular Context | Physiological Role of Cleavage | Cleavage Site Sequence (P1↓P1') |
| TMEM27 | Transmembrane protein 27 | Pancreatic β-cells | Regulates β-cell mass and function. Cleavage inactivates TMEM27's pro-proliferative activity.[1][5][6] | Putatively 16 amino acids N-terminal to the transmembrane domain.[5] A double phenylalanine motif in the cleavage site acts as an intramolecular inhibitor.[7] |
| PMEL | Premelanosome protein | Melanocytes | Essential for melanosome biogenesis and amyloid fibril formation required for pigmentation.[3][8][9] | Within the juxtamembrane domain, releasing the luminal Mα fragment.[2][8][10] |
| IAPP | Islet Amyloid Polypeptide (Amylin) | Pancreatic β-cells | Modulates IAPP fibrillation and degradation. May play a role in preventing cytotoxic oligomer formation in Type 2 Diabetes.[3][11][12] | Two sites identified within the mature peptide, hypothesized to be near residues F15 and F23.[12] |
| VEGFR3 | Vascular Endothelial Growth Factor Receptor 3 | Lymphatic Endothelial Cells | Modulates lymphangiogenic signaling. Cleavage releases a soluble ectodomain (sVEGFR3).[13][14][15] | Identified in the juxtamembrane region.[14][16] |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Glial Cells (Brain) | Shedding is strongly upregulated under inflammatory conditions (e.g., by TNF), implicating BACE2 in neuroinflammatory responses.[1][4] | Cleavage site identified in non-human primate CSF.[4] |
| SEZ6L | Seizure 6-like protein | Pancreatic β-cells | BACE2-specific substrate in the pancreas (cleaved by BACE1 in neurons), suggesting tissue-specific regulation.[5] | Putatively 16 amino acids N-terminal to the transmembrane domain.[5] |
| SEZ6L2 | Seizure 6-like protein 2 | Pancreatic β-cells | BACE2-specific substrate in the pancreas, similar to SEZ6L.[5][17] | Not explicitly defined. |
| DNER | Delta and notch-like EGF-related receptor | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation. | Not explicitly defined. |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation.[1] | Not explicitly defined. |
| PLXDC2 | Plexin domain containing 2 | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation.[1][18] | Not explicitly defined. |
| APP | Amyloid Precursor Protein | Neurons, other cells | Primarily a BACE1 substrate. BACE2 preferentially cleaves at the θ-site (Phe20) within the Aβ domain, which is protective against Aβ generation.[3][19] Under specific conditions (e.g., Flemish mutation), it can cleave at the β-site.[19] | β-site (KM↓DA), θ-site (VFFA↓ED)[19][20] |
Table 2: Quantitative Data on BACE2 Substrate Processing
| Substrate | Method | Model System | Quantitative Finding |
| VCAM1 | BACE Inhibition (CpJ) & Western Blot | Bace1-/- primary glia | Shedding decreased by 64% upon BACE inhibition.[1] |
| VCAM1 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 80% upon BACE inhibition, suggesting BACE2 is the main sheddase in glia.[1] |
| DNER | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 73% upon BACE inhibition.[1] |
| FGFR1 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 48% upon BACE inhibition.[1] |
| PLXDC2 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 35% upon BACE inhibition.[1] |
| APP | In vitro cleavage assay (peptide substrate) | Recombinant enzymes | kcat/Km for APPΔNL (Swedish mutant) peptide was 0.14 h⁻¹nM⁻¹.[21] |
| SEZ6L/SEZ6L2 | siRNA Knockdown & Western Blot | MIN6 pancreatic β-cell line | Knockdown of BACE2, but not BACE1, significantly reduces shedding of SEZ6L and SEZ6L2.[22] |
| VEGFR3 | Plasma Proteomics | BACE2 KO mice vs. WT | Soluble VEGFR3 levels are reduced ~8-fold in plasma of BACE2 KO mice.[14] |
Experimental Protocols for Substrate Identification and Validation
The identification of BACE2 substrates relies on a combination of proteomic screening methods followed by rigorous biochemical and in vivo validation.
Proteomic Identification of Substrate Candidates
A common strategy is to compare the secretome (all secreted proteins) or sheddome (shed ectodomains) of cells or biological fluids from a BACE2-active versus a BACE2-inactive state.
Methodology: Quantitative Mass Spectrometry-based Secretome Analysis
-
Model System Preparation:
-
Loss-of-Function (LOF): Utilize primary cells (e.g., pancreatic islets, glia) from BACE2 knockout (Bace2-/-) mice or use cell lines (e.g., MIN6) with stable shRNA/siRNA-mediated BACE2 knockdown.[1][5]
-
Pharmacological Inhibition: Treat wild-type or Bace1-/- cells with a BACE inhibitor (e.g., Compound J) to block BACE2 activity. A Bace1-/- background is often used to isolate BACE2-specific effects.[1]
-
Gain-of-Function (GOF): Overexpress BACE2 in a suitable cell line. A catalytically inactive BACE2 mutant serves as a negative control.[5]
-
-
Sample Collection and Preparation:
-
Culture cells for a defined period (e.g., 48 hours) in serum-free media.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
To enrich for shed ectodomains, which are typically N-glycosylated, methods like "Secretome Protein Enrichment with Click Sugars" (SPECS) can be employed.[1] Alternatively, N-glycopeptides can be enriched after tryptic digestion.[5]
-
-
Mass Spectrometry and Data Analysis:
-
Digest proteins into peptides using trypsin.
-
Analyze peptides via Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]
-
Perform Label-Free Quantification (LFQ) using software like MaxQuant to compare the relative abundance of identified proteins between the BACE2-active and BACE2-inactive samples.[1]
-
Substrate candidates are proteins whose secreted/shed forms are significantly less abundant in the BACE2-inactive condition compared to the control.
-
Caption: Workflow for BACE2 substrate identification using quantitative proteomics.
Biochemical Validation of Substrate Cleavage
Candidate substrates identified via proteomics require direct biochemical validation.
Methodology: siRNA Knockdown and Western Blotting
-
Cell Transfection: Transfect a relevant cell line (e.g., MIN6 for pancreatic substrates, primary glia for brain substrates) with a BACE2-specific siRNA pool. A non-silencing control siRNA is used as a negative control.[5][22]
-
Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect both the conditioned medium and the cell lysate.
-
Protein Analysis:
-
Concentrate the conditioned medium to increase the concentration of shed proteins.
-
Separate proteins from both lysate and medium by SDS-PAGE.
-
Perform Western blotting using an antibody that recognizes the ectodomain (N-terminus) of the candidate substrate.
-
-
Interpretation: Successful validation is demonstrated by:
-
A significant decrease in the shed ectodomain in the medium of BACE2-knockdown cells compared to the control.
-
A corresponding accumulation of the full-length protein in the cell lysate of BACE2-knockdown cells.[22]
-
In Vitro Confirmation of Direct Cleavage
To confirm that BACE2 directly cleaves the substrate without intermediaries, an in vitro cleavage assay is performed.
Methodology: In Vitro Cleavage Assay
-
Reagent Preparation:
-
Obtain or produce purified, recombinant soluble BACE2 enzyme.
-
Obtain or produce the purified substrate protein (or a peptide fragment spanning the putative cleavage site).[12]
-
-
Reaction:
-
Incubate the substrate with recombinant BACE2 in an appropriate reaction buffer (typically acidic, e.g., pH 4.5) for a defined period.
-
Include negative controls: substrate alone (no enzyme) and substrate with enzyme plus a potent BACE inhibitor.[12]
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE and Western blot or, for more precise cleavage site identification, by mass spectrometry (MALDI-TOF or LC-MS/MS).[12]
-
-
Interpretation: The appearance of specific cleavage fragments in the presence of BACE2, which are absent in the negative controls, confirms direct cleavage.
BACE2-Regulated Signaling Pathways
The cleavage of substrates by BACE2 initiates or modifies cellular signaling pathways.
VEGFR3 Signaling in Lymphangiogenesis
BACE2 cleaves VEGFR3 on lymphatic endothelial cells, releasing its soluble ectodomain (sVEGFR3). Loss of BACE2 activity leads to an accumulation of full-length VEGFR3 at the cell surface, resulting in enhanced signaling upon ligand (VEGF-C/D) binding. This enhanced signaling promotes downstream pathways like AKT and ERK, ultimately increasing lymphatic endothelial cell migration.[13][14]
Caption: BACE2 modulates VEGFR3 signaling through ectodomain shedding.
TMEM27 and Pancreatic β-Cell Mass Regulation
In pancreatic β-cells, the full-length form of TMEM27 on the plasma membrane promotes β-cell proliferation and survival. BACE2 acts as a negative regulator by cleaving TMEM27, releasing its ectodomain and inactivating its pro-proliferative function. Inhibition of BACE2 stabilizes full-length TMEM27, leading to increased β-cell mass and improved glucose homeostasis.[5][6]
Caption: BACE2 negatively regulates β-cell mass by cleaving TMEM27.
Conclusion
BACE2 is a key protease with diverse physiological roles mediated through the cleavage of a growing list of substrates. Its functions in regulating pancreatic β-cell mass (via TMEM27 and IAPP), pigmentation (via PMEL), inflammation (via VCAM1), and lymphangiogenesis (via VEGFR3) highlight its importance in peripheral homeostasis. The identification of these substrates has been crucial for understanding the potential consequences of non-selective BACE inhibition in Alzheimer's disease therapies. Future research focusing on the precise cleavage site motifs, kinetic parameters of cleavage, and the functional consequences for newly identified substrates will further illuminate the complex biology of BACE2 and aid in the design of safer, more targeted therapeutics.
References
- 1. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 4. Soluble VCAM-1 May Serve as a Pharmacodynamic CSF Marker to Monitor BACE2 Activity in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tmem27 dimerization, deglycosylation, plasma membrane depletion, and the extracellular Phe-Phe motif are negative regulators of cleavage by Bace2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of vascular endothelial growth factor receptor 3 (VEGFR3) as an in vitro and in vivo substrate of the Alzheimer's Disease linked protease BACE2 [edoc.ub.uni-muenchen.de]
- 14. JCI - The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling [jci.org]
- 15. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Label-free Quantitative Proteomics of Mouse Cerebrospinal Fluid Detects β-Site APP Cleaving Enzyme (BACE1) Protease Substrates In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
BACE2 Gene Expression: A Technical Guide for Researchers
An In-depth Examination of Beta-Secretase 2 Distribution Across Human Tissues
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartic protease and a close homolog of BACE1.[1] While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in generating amyloid-beta (Aβ) peptides, BACE2 presents a more complex and nuanced physiological profile.[2] Its expression in various peripheral tissues suggests diverse biological functions, from regulating pancreatic β-cell function to involvement in pigmentation.[2][3] This technical guide provides a comprehensive overview of BACE2 gene expression in different human tissues, details common experimental protocols for its study, and illustrates key biological pathways. This document is intended for researchers, scientists, and drug development professionals investigating the roles of BACE2 in health and disease.
BACE2 Gene and Protein Function
BACE2 is a member of the peptidase A1 family.[1] It is involved in the proteolytic processing of several transmembrane proteins. Notably, it can cleave the amyloid precursor protein (APP) at different sites than BACE1. While BACE2 can exhibit β-secretase activity, it also cleaves APP within the Aβ domain, a process that prevents the formation of amyloidogenic Aβ peptides, suggesting a potential neuroprotective role.[4][5] Beyond APP, BACE2 has been shown to process other substrates, including the pigment cell-specific protein PMEL, which is crucial for melanosome formation, and TMEM27 in pancreatic β-cells, which influences β-cell mass and function.[3][6]
Quantitative Expression of BACE2 Across Tissues
The expression of BACE2 varies significantly across different human tissues at both the mRNA and protein levels. Generally, BACE2 expression is low in the brain and more prominent in peripheral tissues.[7][8]
BACE2 mRNA Expression
RNA sequencing data from consortia such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a quantitative overview of BACE2 transcript levels. Tissues with the highest reported mRNA expression include the colon, kidney, pancreas, and stomach.[7]
| Tissue | Normalized mRNA Expression (nTPM) | Data Source |
| Colon | High | Human Protein Atlas[9] |
| Kidney | High | Human Protein Atlas[9] |
| Pancreas | High | Human Protein Atlas[9], Bennett et al., 2000[7] |
| Stomach | High | Bennett et al., 2000[7] |
| Prostate | High | Bennett et al., 2000[7] |
| Trachea | High | Bennett et al., 2000[7] |
| Placenta | High | Bennett et al., 2000[7] |
| Brain (various regions) | Very Low / Undetectable | Bennett et al., 2000[7] |
Note: nTPM stands for normalized Transcripts Per Million. Expression levels are qualitative summaries from the cited sources.
BACE2 Protein Expression
Protein expression data, primarily derived from immunohistochemistry (IHC), confirms the patterns observed at the mRNA level. The Human Protein Atlas provides detailed IHC images and annotations for BACE2 across a wide range of normal human tissues.
| Tissue | Protein Expression Level | Cellular Localization | Data Source |
| Kidney | High | Cytoplasmic/membranous in renal tubules | Human Protein Atlas[9] |
| Colon | Medium | Cytoplasmic/membranous in glandular cells | Human Protein Atlas |
| Pancreas | Medium | Restricted to β-cells within islets of Langerhans | Casas et al., 2010[10][11] |
| Breast | Medium | Ductal cells | Proteintech[12] |
| Central Nervous System | Low | Mainly in astrocytes and some neurons | Basi et al., 2003[8] |
Signaling and Processing Pathways
BACE2 is a key enzyme in several proteolytic processing pathways. Its role in APP processing is of particular interest due to its implications for Alzheimer's disease.
Amyloid Precursor Protein (APP) Processing
BACE2 can cleave APP at multiple sites. Unlike BACE1, which primarily performs the initial β-secretase cleavage to initiate the amyloidogenic pathway, BACE2 can act as a θ-secretase, cleaving within the Aβ domain at positions Phe19-Phe20 and Phe20-Ala21.[13] This action precludes the generation of the full-length, aggregation-prone Aβ peptide, thus favoring a non-amyloidogenic route.[4]
Experimental Protocols
Accurate assessment of BACE2 expression requires robust and well-validated experimental protocols. Below are detailed methodologies for common techniques used to quantify BACE2 at the mRNA and protein levels.
Experimental Workflow: From Tissue to Data
The general workflow for analyzing BACE2 expression involves several key stages, from sample preparation to data analysis.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying BACE2 mRNA levels from tissue samples.[14]
-
RNA Isolation:
-
Homogenize ~20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Extract total RNA using a phenol-chloroform extraction method or a column-based kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's recommended thermal cycling conditions (e.g., 65°C for 5 min, 42°C for 60 min, 70°C for 5 min).
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for BACE2 (and a reference gene like GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Primer Design Note: Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR reaction using a real-time PCR system with a typical cycling protocol:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 sec, 60°C for 60 sec.
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of BACE2 mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Protocol 2: Western Blotting
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for BACE2 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control protein like β-actin or GAPDH.
-
Protocol 3: Immunohistochemistry (IHC)
This protocol is for localizing BACE2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[17][18][19]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a series of graded ethanol solutions: 100% (2 x 10 min), 95% (5 min), 70% (5 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 min).[12]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary BACE2 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 x 5 min).
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes.
-
Rinse with PBS (3 x 5 min).
-
-
Visualization and Counterstaining:
-
Apply a chromogen substrate such as diaminobenzidine (DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through graded ethanol and clear with xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the staining intensity and subcellular localization of BACE2 protein.
-
Conclusion
BACE2 is a multifaceted aspartic protease with distinct expression patterns and diverse physiological roles. Its high expression in peripheral tissues, particularly the pancreas, colon, and kidney, contrasts with its low abundance in the central nervous system. The ability of BACE2 to process APP in a non-amyloidogenic manner has positioned it as a protein of significant interest in neurodegenerative disease research. Furthermore, its involvement in regulating pancreatic β-cell function highlights its potential relevance in metabolic disorders like type 2 diabetes.[20] The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to elucidate the complex biology of BACE2 and explore its potential as a therapeutic target.
References
- 1. Beta-secretase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 3. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE2 functions as an alternative alpha-secretase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression analysis of BACE2 in brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE2 Expression Increases in Human Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of BACE2 - Staining in Kidney - The Human Protein Atlas [proteinatlas.org]
- 10. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. BACE2 antibody (16321-1-AP) | Proteintech [ptglab.com]
- 13. Identification of BACE2 as an avid ß-amyloid-degrading protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 18. bosterbio.com [bosterbio.com]
- 19. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 20. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
BACE2-IN-1: A Technical Guide for Investigating Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) presents a complex and intriguing target in the study of Alzheimer's disease (AD). As a close homolog of BACE1, the primary β-secretase responsible for initiating the production of amyloid-beta (Aβ) peptides, BACE2 exhibits a dual role in amyloid precursor protein (APP) processing. Under physiological conditions, BACE2 primarily functions as a θ-secretase, cleaving APP within the Aβ domain, which is a protective, non-amyloidogenic pathway that prevents the formation of toxic Aβ peptides.[1][2][3] Furthermore, BACE2 can degrade existing Aβ peptides.[3][4] However, under specific pathological conditions, such as in the presence of certain APP mutations (e.g., Arctic and Flemish mutations) or the chaperone protein clusterin, BACE2 can act as a conditional β-secretase, contributing to the amyloidogenic pathway and Aβ production.[1][2][3]
This guide focuses on BACE2-IN-1 , a potent and highly selective inhibitor of BACE2.[5][6][7] While initially developed for research in Type 2 Diabetes, its high selectivity offers a valuable tool to dissect the specific contributions of BACE2 to Alzheimer's disease pathology, distinguishing its role from that of BACE1. This document provides a comprehensive overview of this compound, including its inhibitory profile, potential experimental applications in an AD context, and the signaling pathways it modulates.
This compound: Inhibitory Profile and Specificity
This compound (also referred to as compound 3l in its primary publication) demonstrates high affinity and remarkable selectivity for BACE2 over BACE1.[5][6][7] This specificity is crucial for elucidating the distinct roles of these two enzymes in both health and disease.
| Inhibitor | Target Enzyme | Inhibition Constant (K_i) | Selectivity (over BACE1) | Reference |
| This compound | BACE2 | 1.6 nM | >500-fold | [5][6][7] |
| This compound | BACE1 | 815.1 nM | - | [5][8] |
BACE1 and BACE2 Enzymatic Activity in the Human Brain
Studies comparing the enzymatic activities of BACE1 and BACE2 in human brain tissue have shown that while BACE1 activity is significantly increased in Alzheimer's disease cases and correlates with the amount of extractable Aβ, BACE2 activity does not show a significant change in the AD brain and is not related to Aβ concentration under baseline conditions.[9][10] However, it is important to note that BACE2 protein and enzymatic activity have been observed to increase as early as preclinical AD.[11]
| Enzyme | Condition | Relative Activity/Protein Level | Correlation with Aβ | Reference |
| BACE1 | Alzheimer's Disease | Significantly Increased | Positive | [9][10] |
| BACE2 | Alzheimer's Disease | No Significant Change | None | [9][10] |
| BACE2 | Preclinical Alzheimer's Disease | Increased | Not specified | [11] |
Experimental Protocols
While specific studies utilizing this compound for Alzheimer's research are not yet available, the following protocols, adapted from the characterization of this compound and general BACE2 research, provide a framework for its application in an AD context.
In Vitro Enzyme Inhibition Assay
This protocol is to determine the inhibitory potency (K_i) of this compound against recombinant human BACE2 and BACE1.
Materials:
-
Recombinant human BACE2 and BACE1 enzymes
-
Fluorogenic peptide substrate (e.g., derived from the Swedish APP mutation)
-
This compound
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.0)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the BACE enzyme (e.g., 100 nM) in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme and varying concentrations of this compound to the wells of the 96-well plate.
-
Initiate the reaction by adding the fluorogenic peptide substrate (at a concentration close to its K_m value) to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities (RFU/min).
-
Determine the K_i value using the Morrison equation for tight-binding inhibitors, as this compound has a K_i in the low nanomolar range.[6]
Cell-Based APP Processing Assay
This protocol can be used to assess the effect of this compound on the processing of APP in a cellular context, particularly its ability to modulate the generation of different APP fragments.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human APP (wild-type or with AD-linked mutations).
-
Cell culture medium and supplements.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer.
-
Antibodies for Western blotting: anti-Aβ (e.g., 6E10), anti-APP C-terminal, anti-BACE2.
-
ELISA kits for specific Aβ species (e.g., Aβ40, Aβ42).
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium and lyse the cells.
-
Analyze the conditioned medium for secreted Aβ levels using ELISA.
-
Analyze the cell lysates for full-length APP and C-terminal fragments (CTFs) such as C99 and C80 by Western blotting.[1][2]
-
Quantify the band intensities to determine the effect of this compound on the relative abundance of different APP fragments.
Signaling Pathways and Experimental Workflows
The dual role of BACE2 in APP processing is central to understanding its impact on Alzheimer's disease. The following diagrams illustrate these pathways and a typical experimental workflow for investigating the effects of this compound.
Caption: BACE2's dual role in APP processing and the inhibitory action of this compound.
Caption: A typical experimental workflow to study the effects of this compound.
Discussion and Future Directions
The high selectivity of this compound makes it an invaluable research tool to dissect the controversial role of BACE2 in Alzheimer's disease. Key research questions that can be addressed using this inhibitor include:
-
Clarifying the protective vs. pathogenic role: By selectively inhibiting BACE2 in various AD models (e.g., cells expressing different APP mutations, animal models), researchers can determine the net effect of BACE2 inhibition on Aβ production and clearance.
-
Investigating the impact of BACE2 inhibition in the context of neuroinflammation: As neuroinflammation is a key feature of AD, and BACE2 expression can be altered in inflammatory conditions, this compound can be used to study the interplay between BACE2 activity and inflammatory pathways.
-
Validating BACE2 as a therapeutic target: The outcomes of studies using this compound will provide crucial data on whether inhibiting or enhancing BACE2 activity is a viable therapeutic strategy for AD. Given the failures of broad BACE1/2 inhibitors in clinical trials, a more nuanced understanding of BACE2's function is essential.[3]
References
- 1. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 2. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BACE2 expression increases in human neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Type 2 Diabetes with BACE2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating global prevalence of type 2 diabetes (T2DM) necessitates the exploration of novel therapeutic avenues. One such promising target is the β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a protease predominantly expressed in pancreatic β-cells. BACE2 has been identified as a key regulator of β-cell mass and function through its cleavage of transmembrane protein 27 (Tmem27), a protein crucial for β-cell proliferation and insulin secretion. Inhibition of BACE2 is hypothesized to preserve functional Tmem27, thereby enhancing β-cell health and mitigating the progression of T2DM. This technical guide provides an in-depth overview of the investigation of T2DM using BACE2-IN-1, a potent and highly selective BACE2 inhibitor. We will delve into the underlying signaling pathways, detailed experimental protocols for preclinical evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of diabetes therapeutics.
The BACE2-Tmem27 Signaling Pathway in Pancreatic β-Cells
The primary mechanism through which BACE2 influences β-cell function is by regulating the levels of Tmem27. Tmem27 is a type I transmembrane protein that has been shown to promote pancreatic β-cell proliferation and enhance glucose-stimulated insulin secretion (GSIS)[1][2][3]. BACE2 acts as the primary sheddase of Tmem27, cleaving its ectodomain and leading to its inactivation[4]. This cleavage process reduces the abundance of functional, full-length Tmem27 on the β-cell surface, thereby diminishing its pro-proliferative and insulinotropic effects.
Inhibition of BACE2 with a selective inhibitor like this compound is designed to block this cleavage, leading to an accumulation of active Tmem27 on the β-cell membrane. This, in turn, is expected to result in:
-
Increased β-cell mass: Through enhanced proliferation and survival of pancreatic β-cells.
-
Improved β-cell function: Manifested as augmented glucose-stimulated insulin secretion.
The following diagram illustrates this critical signaling pathway:
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 3l in some literature) is a non-peptide, highly selective inhibitor of human BACE2[5][6]. Its selectivity is a critical attribute, as off-target inhibition of the homologous protease BACE1 is associated with potential adverse effects[7].
| Parameter | Value | Reference |
| BACE2 Ki | 1.6 nM | [6] |
| BACE1 Ki | >800 nM | [5] |
| Selectivity | >500-fold for BACE2 over BACE1 | [5] |
Experimental Protocols for Preclinical Evaluation
A thorough preclinical assessment of BACE2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Assays
This assay is fundamental for determining the inhibitory potency (e.g., IC50 or Ki) of test compounds against the BACE2 enzyme.
Principle: A fluorogenic peptide substrate containing a sequence recognized by BACE2 is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE2, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human BACE2 enzyme
-
FRET peptide substrate (e.g., derived from the Swedish APP mutation sequence)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test compounds
-
96- or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, the BACE2 enzyme, and the test compound dilutions.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Morrison equation for tight-binding inhibitors[8].
-
This assay assesses the ability of a BACE2 inhibitor to enhance the function of pancreatic β-cells in vitro.
Principle: Isolated pancreatic islets or β-cell lines are exposed to low and then high concentrations of glucose. The amount of insulin secreted into the surrounding medium is quantified to determine the cellular response to the glucose challenge.
Protocol:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Alternatively, use a suitable β-cell line (e.g., MIN6 or INS-1E).
-
Culture the islets or cells overnight to allow for recovery.
-
-
GSIS Procedure:
-
Pre-incubate the islets/cells in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Incubate the islets/cells in fresh low glucose KRB buffer for 1 hour and collect the supernatant (basal insulin secretion).
-
Incubate the islets/cells in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) for 1 hour and collect the supernatant (stimulated insulin secretion).
-
To test the effect of this compound, include the compound in the incubation media during the low and high glucose stimulation steps.
-
Lyse the cells to measure total insulin content.
-
Measure insulin concentrations in the supernatants and cell lysates using an insulin ELISA kit.
-
Express the results as insulin secreted as a percentage of total insulin content or as a stimulation index (high glucose/low glucose secretion).
-
In Vivo Assays in Animal Models of Type 2 Diabetes
These studies are crucial for evaluating the therapeutic potential of BACE2 inhibitors in a physiological context. Diabetic mouse models such as the db/db mouse or high-fat diet (HFD)-induced obese mice are commonly used.
The OGTT is a standard method to assess how effectively an animal metabolizes a glucose load, providing insights into insulin sensitivity and glucose disposal.
Protocol:
-
Animal Preparation:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample using a glucometer.
-
-
Procedure:
-
Administer this compound or vehicle control orally or via intraperitoneal injection at a pre-determined time before the glucose challenge.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
This histological analysis determines if BACE2 inhibition leads to an increase in the number or size of β-cells.
Protocol:
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the animals and carefully dissect the pancreas.
-
Fix the pancreas in 4% paraformaldehyde, embed in paraffin, and cut into sections.
-
-
Immunohistochemistry:
-
Stain the pancreatic sections with an anti-insulin antibody to specifically label the β-cells.
-
Counterstain with a nuclear stain like hematoxylin.
-
-
Quantification:
-
Capture images of the stained sections using a microscope with an automated stage.
-
Use image analysis software to quantify the total pancreatic area and the insulin-positive (β-cell) area.
-
Calculate the β-cell mass by multiplying the ratio of the β-cell area to the total pancreatic area by the total pancreatic weight.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating BACE2 inhibition. While specific data for this compound in all these assays is not publicly available in detail, the data from highly selective inhibitors and BACE2 knockout models provide a strong rationale for its therapeutic potential.
Table 1: In Vitro Efficacy of Selective BACE2 Inhibitors
| Assay | Compound | Result | Reference |
| BACE2 Enzymatic Assay | This compound (3l) | Ki = 1.6 nM | [5] |
| BACE2 Enzymatic Assay | Inhibitor 2d | Ki = 0.031 nM | [5] |
| GSIS in hIAPP-INS1E cells | BACE2 silencing | ~3-fold increase in stimulation index | [9] |
Table 2: In Vivo Efficacy of BACE2 Inhibition in Diabetic Mouse Models
| Model | Intervention | Outcome | Reference |
| hIAPP-Tg Mice | BACE2 knockout | Significant improvement in glucose tolerance (lower blood glucose at 30 and 60 min post-glucose challenge) | [1] |
| hIAPP-Tg Mice | BACE2 knockout | Enhanced insulin secretion during OGTT | [1] |
| Insulin-resistant mice | BACE2 inhibitor | Augmented β-cell mass and improved glucose homeostasis | [4] |
| hIAPP-Tg Mice | BACE2 knockout | Increased β-cell survival | [1] |
BACE2 Inhibitor Development Workflow
The development of a selective BACE2 inhibitor like this compound follows a structured workflow from initial target validation to preclinical candidate selection.
Conclusion
The inhibition of BACE2 presents a compelling and targeted strategy for the treatment of type 2 diabetes by aiming to preserve and enhance the function of pancreatic β-cells. This compound stands out as a potent and highly selective tool compound for the preclinical investigation of this therapeutic hypothesis. The experimental protocols and data outlined in this guide provide a solid framework for researchers to further explore the potential of BACE2 inhibition. Future studies should focus on comprehensive in vivo efficacy and safety profiling of selective BACE2 inhibitors to pave the way for their potential clinical development as a novel class of anti-diabetic agents.
References
- 1. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BACE2 counteracts hIAPP-induced insulin secretory defects in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BACE2 in Amyloid Precursor Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The processing of amyloid precursor protein (APP) is a critical area of research in neurodegenerative diseases, particularly Alzheimer's disease (AD). While much focus has been placed on the β-secretase BACE1 as the primary initiator of the amyloidogenic pathway, its homolog, BACE2 (β-site APP cleaving enzyme 2), presents a more complex and potentially protective role in APP metabolism. This technical guide provides an in-depth analysis of BACE2's function in APP processing, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.
BACE2 Enzymatic Activity and Specificity
BACE2 is a type I transmembrane aspartyl protease that exhibits distinct cleavage preferences for APP compared to its homolog BACE1. While both enzymes can cleave at the β-site of APP, BACE2 predominantly cleaves APP at a site within the amyloid-β (Aβ) domain, known as the θ-site. This cleavage event precludes the formation of the full-length, aggregation-prone Aβ peptides, positioning BACE2 as a key enzyme in the non-amyloidogenic processing of APP.
Cleavage Site Specificity
BACE2 has been shown to cleave APP at multiple sites, with the primary cleavage occurring within the Aβ domain. This action contrasts with BACE1, which primarily cleaves at the N-terminus of the Aβ sequence (β-site), initiating the amyloidogenic cascade.
-
θ-Site Cleavage: The principal cleavage site for BACE2 on APP is between Phe19 and Phe20, as well as Phe20 and Ala21 within the Aβ domain.[1][2] This cleavage generates shorter, non-amyloidogenic Aβ fragments (Aβ1-19 and Aβ1-20) and a C-terminal fragment of 80 kDa (C80).[2][3]
-
β-Site Cleavage: Under certain conditions, such as in the presence of the Swedish mutation in APP or when the juxtamembrane helix of APP is disrupted, BACE2 can also cleave at the β-site (between Met-1 and Asp1 of the Aβ domain).[4][5] However, its efficiency at this site is generally lower than that of BACE1.[6]
-
Aβ Degradation: BACE2 has also been identified as a potent Aβ-degrading enzyme, cleaving synthetic Aβ peptides at multiple sites, with the initial and main cleavage site being Leu34-Met35.[1]
Quantitative Comparison of BACE1 and BACE2 Activity
The enzymatic activity of BACE1 and BACE2 on APP has been a subject of extensive research. While BACE1 is considered the primary β-secretase in the brain, BACE2's contribution to APP processing is significant, particularly in its capacity to reduce the production of amyloidogenic Aβ.
| Parameter | BACE1 | BACE2 | Reference |
| Primary APP Cleavage Site | β-site (Asp1 of Aβ) | θ-site (Phe20 of Aβ) | [2][5] |
| Kinetic Efficiency (kcat/Km) for Swedish APP substrate (in vitro) | - | 0.23 μM⁻¹ min⁻¹ | [7] |
| Effect on Aβ Production | Increases | Decreases | [4] |
| Relative Expression in Brain | High | Low | [8] |
BACE2 Expression and Regulation
The expression of BACE2 is widespread, found in many peripheral tissues at higher levels than in the brain.[8][9] Within the brain, BACE2 expression is lower than BACE1 and is detected in various cell types, including neurons, astrocytes, and oligodendrocytes.[9][10]
Transcriptional Regulation
The transcriptional regulation of the BACE2 gene is distinct from that of BACE1. The BACE2 promoter is TATA-less, and while both genes are regulated by the transcription factor Sp1, their overall promoter structures show little similarity.[4][11] Studies have indicated that factors such as TGF-β1 can upregulate BACE2 expression through the NF-κB signaling pathway in certain cell types.[12]
Post-Transcriptional Regulation
Post-transcriptional mechanisms also play a role in controlling BACE2 levels. For instance, RCAN1 has been shown to inhibit BACE2 turnover by reducing its proteasome-mediated degradation.[12] Furthermore, BACE2 degradation is mediated by both the proteasome and lysosome pathways.[12]
Downstream Effects of BACE2-Mediated APP Processing
The cleavage of APP by BACE2 has significant downstream consequences, primarily steering APP metabolism away from the production of neurotoxic Aβ peptides.
-
Reduction of Aβ: By cleaving within the Aβ domain, BACE2 directly prevents the formation of full-length Aβ40/42.[4] Overexpression of BACE2 has been shown to markedly reduce Aβ production in cellular and animal models.
-
Generation of sAPPα-like fragments: The cleavage of APP by BACE2 at the θ-site releases a large soluble N-terminal fragment. This fragment, similar to sAPPα produced by α-secretase, may have neuroprotective functions. Recent evidence suggests that BACE2-derived soluble APP fragments can preserve cerebral vascular endothelial nitric oxide synthase (eNOS) function, indicating a vasoprotective role.[12][13]
Experimental Protocols
BACE2 Activity Assay (Fluorometric)
This protocol describes a general method for measuring BACE2 activity using a fluorogenic substrate.
Materials:
-
Recombinant human BACE2
-
BACE2 substrate (e.g., a peptide containing the β-site sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the BACE2 enzyme in assay buffer.
-
Add a fixed concentration of the BACE2 substrate to each well of the 96-well plate.
-
Initiate the reaction by adding the diluted BACE2 enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the enzyme activity based on the rate of increase in fluorescence, which is proportional to the cleavage of the substrate.
Cell-Based Assay for BACE2 Activity
This protocol outlines a method to assess BACE2 activity in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for APP and BACE2
-
Transfection reagent
-
Cell lysis buffer
-
Antibodies specific for APP C-terminal fragments (e.g., C80, C99)
-
Western blotting reagents and equipment
Procedure:
-
Co-transfect HEK293 cells with expression vectors for APP and BACE2. Use a vector expressing an inactive BACE2 mutant as a negative control.
-
After 24-48 hours of incubation, harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies specific for the C-terminal fragments of APP (e.g., anti-C80 and anti-C99) to detect the products of BACE2 and BACE1/β-secretase cleavage, respectively.
-
Quantify the band intensities to determine the relative levels of C80 and C99, providing an indication of BACE2 activity.[3][14]
Mass Spectrometry for Identification of BACE2 Cleavage Products
This protocol provides a general workflow for identifying BACE2 cleavage products of APP using mass spectrometry.
Materials:
-
Conditioned media from cells overexpressing APP and BACE2, or purified recombinant APP incubated with BACE2 in vitro.
-
Immunoprecipitation reagents (e.g., antibody against the N-terminus of Aβ, Protein A/G beads).
-
MALDI-TOF mass spectrometer.
Procedure:
-
Collect conditioned media from cell cultures or prepare the in vitro reaction mixture.
-
Immunoprecipitate the APP fragments from the sample using an appropriate antibody.
-
Elute the captured fragments.
-
Mix the eluate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI plate.
-
Analyze the sample using a MALDI-TOF mass spectrometer to determine the mass of the cleaved fragments.
-
Based on the molecular weights, identify the specific cleavage sites of BACE2 on the APP sequence.[15]
Visualizations
APP Processing Pathways
Caption: Overview of the major APP processing pathways.
Experimental Workflow for Identifying BACE2 Cleavage Products
Caption: Workflow for BACE2 cleavage site identification.
Regulation of BACE2 Expression
Caption: Key regulators of BACE2 expression and stability.
Conclusion
BACE2 plays a multifaceted role in the processing of amyloid precursor protein. Its primary activity as a θ-secretase positions it as a protective enzyme against the formation of amyloidogenic Aβ peptides. Understanding the intricate details of BACE2's enzymatic function, its regulation, and its downstream effects is paramount for the development of therapeutic strategies for Alzheimer's disease that can selectively modulate APP processing pathways. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical field.
References
- 1. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic proteomic analysis identifies β-site amyloid precursor protein cleaving enzyme 2 and 1 (BACE2 and BACE1) substrates in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct transcriptional regulation and function of the human BACE2 and BACE1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 6. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression analysis of BACE2 in brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. BACE2 beta-secretase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. BACE2 beyond β-processing of APP, its neuroprotective role in cerebrovascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 15. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Core of BACE2: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the catalytic activity of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a key protease with implications in both Alzheimer's disease and metabolic regulation. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic properties, substrate specificity, and regulatory mechanisms of BACE2, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Introduction to BACE2: A Protease with Dichotomous Roles
Beta-site amyloid precursor protein (APP) cleaving enzyme 2 (BACE2) is a type I transmembrane aspartyl protease and a close homolog of BACE1.[1] While BACE1 is the primary β-secretase responsible for the amyloidogenic processing of APP, the role of BACE2 is more nuanced. It exhibits both protective and, under certain conditions, amyloidogenic activities related to Alzheimer's disease.[1] Furthermore, BACE2 plays a significant role in pancreatic β-cell function, highlighting its importance as a potential therapeutic target for metabolic disorders.[2][3] This guide explores the fundamental aspects of BACE2's catalytic activity to provide a detailed resource for the scientific community.
Catalytic Activity and Substrate Specificity
BACE2's catalytic activity is characterized by its ability to cleave a range of substrates, with its action on APP being the most studied. Unlike BACE1, BACE2 primarily functions as a θ-secretase, cleaving APP within the amyloid-beta (Aβ) domain, which is a protective mechanism against the formation of toxic Aβ42 peptides.[1] However, under specific circumstances, such as in the presence of certain APP mutations or the chaperone protein clusterin, BACE2 can also exhibit β-secretase activity.[4]
Beyond APP, BACE2 has several other physiological substrates, including the transmembrane protein 27 (TMEM27) in pancreatic β-cells, which is crucial for β-cell mass and function.[2][3] BACE2 is also capable of degrading Aβ peptides, with an optimal acidic pH of 3.5 for this activity.[1]
Quantitative Data on BACE2 Catalytic Activity
The enzymatic efficiency of BACE2 has been characterized for various substrates. The following tables summarize the available quantitative data on its kinetic parameters and optimal conditions.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Reference(s) |
| Swedish APP Mutant Peptide | 24.8 ± 4.7 | 0.095 ± 0.008 | 3.8 x 10³ | 4.0 | [5] |
| Wild-type APP Peptide | 7 | 0.002 | ~286 | 4.5 | [6] |
| Aβ40 | - | - | - | 3.5 | [1] |
| Aβ42 | - | - | - | 3.5 | [1] |
Signaling Pathways Involving BACE2
BACE2's catalytic activity is integral to specific signaling pathways, most notably in pancreatic β-cells.
BACE2-Mediated Cleavage of TMEM27
In pancreatic β-cells, BACE2 is the primary sheddase of TMEM27, a protein that promotes β-cell proliferation and insulin secretion.[2][3] Cleavage of TMEM27 by BACE2 leads to the shedding of its extracellular domain, which is believed to inactivate the proliferative signal of TMEM27.[7] Inhibition of BACE2, therefore, leads to an accumulation of full-length TMEM27 on the cell surface, enhancing β-cell mass and function.[2]
Caption: BACE2-mediated cleavage of TMEM27 in pancreatic β-cells.
Role of BACE2 in Insulin Receptor Trafficking
BACE2 is also implicated in the trafficking of the insulin receptor (IR) in pancreatic β-cells.[8][9][10][11] It has been shown to colocalize with clathrin-coated vesicles at the plasma membrane.[8][9] Inhibition of BACE2 activity leads to a reduced rate of insulin internalization and alters the subcellular localization of the insulin receptor β-subunit, suggesting a role for BACE2 in the endocytosis and subsequent signaling of the insulin receptor.[8][9][11]
Caption: BACE2's involvement in insulin receptor trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the catalytic activity of BACE2.
In Vitro BACE2 Activity Assay (Fluorogenic Substrate)
This protocol describes the measurement of BACE2 activity using a quenched fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE2
-
Fluorogenic BACE2 substrate (e.g., based on the Swedish APP mutation)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE2 inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant BACE2 enzyme to the desired concentration in cold assay buffer.
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank: Assay buffer only.
-
Negative Control: BACE2 enzyme and a specific BACE2 inhibitor.
-
Test Sample: BACE2 enzyme.
-
-
Prepare a serial dilution of the substrate in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine K_m_ and k_cat_, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
Cell-Based BACE2 Activity Assay (Western Blot Analysis of Cleavage Products)
This protocol outlines a method to assess BACE2 activity in a cellular context by analyzing the cleavage of a target protein.
Materials:
-
Cell line expressing the substrate of interest (e.g., HEK293 cells transfected with APP or TMEM27)
-
Plasmids for BACE2 overexpression or siRNA for BACE2 knockdown
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies specific for the full-length substrate and its cleavage products
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Transfection: Culture the cells to ~70-80% confluency. Transfect the cells with either a BACE2 expression plasmid or a control vector. For knockdown experiments, transfect with BACE2 siRNA or a scrambled control siRNA.
-
Cell Lysis: After 24-48 hours of transfection, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities of the full-length substrate and its cleavage products to determine the effect of BACE2 activity.
Immunofluorescence for BACE2 Localization
This protocol describes the visualization of BACE2's subcellular localization.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against BACE2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cells on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary BACE2 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
The catalytic activity of BACE2 is complex and context-dependent, with significant implications for both neurodegenerative disease and metabolic regulation. A thorough understanding of its enzymatic properties, substrate specificity, and involvement in cellular signaling pathways is crucial for the development of selective therapeutic strategies. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge and practical experimental protocols to facilitate further investigation into the multifaceted roles of BACE2.
Experimental Workflow Visualization
Caption: General experimental workflow for studying BACE2 catalytic activity.
References
- 1. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tmem27 dimerization, deglycosylation, plasma membrane depletion, and the extracellular Phe-Phe motif are negative regulators of cleavage by Bace2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Altered beta-secretase enzyme kinetics and levels of both BACE1 and BACE2 in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
BACE2-IN-1: A Technical Guide to a Highly Selective Chemical Probe for β-site Amyloid Precursor Protein Cleaving Enzyme 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BACE2-IN-1, a potent and highly selective chemical probe for the study of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This document details the quantitative biochemical data, experimental protocols for its use, and the relevant biological pathways, making it an essential resource for researchers investigating the physiological and pathological roles of BACE2.
Introduction to this compound
This compound, also known as compound 3l, is a non-peptidic, highly selective inhibitor of the BACE2 enzyme.[1][2] Its development has been instrumental in distinguishing the specific functions of BACE2 from its close homolog, BACE1. While both are aspartyl proteases involved in the cleavage of transmembrane proteins, their distinct substrate preferences and tissue expression patterns suggest unique biological roles. BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in the production of amyloid-beta (Aβ) peptides.[3] Conversely, BACE2 has been implicated in various physiological processes, including the regulation of pancreatic β-cell function and pigmentation, making selective probes like this compound crucial for dissecting its specific contributions.[2][4]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through rigorous enzymatic assays. The following table summarizes the key quantitative data for this chemical probe.
| Parameter | BACE2 | BACE1 | Selectivity (BACE1/BACE2) | Reference |
| Ki | 1.6 nM | 815.1 nM | >500-fold | [1][2][5] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. The following protocols are based on the methodologies described in the primary literature.
BACE2 Enzymatic Inhibition Assay (In Vitro)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against purified BACE2 enzyme.
Materials:
-
Recombinant human BACE2 enzyme
-
BACE2 FRET substrate (e.g., a peptide containing the BACE2 cleavage site flanked by a fluorophore and a quencher)
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human BACE2 enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted this compound solution. b. Add 50 µL of the diluted BACE2 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the BACE2 FRET substrate solution to each well.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically at 37°C using a fluorescence plate reader. Set the excitation and emission wavelengths according to the specifications of the FRET substrate. Record readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (V0) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation. d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known. The Ki values for this compound were determined from kinetic data under tight-binding inhibition conditions using the Morrison equation.[2]
Cell-Based Assay for BACE2 Activity
This protocol outlines a general method to assess the activity of this compound in a cellular context by measuring the processing of a BACE2 substrate.
Materials:
-
Cells expressing endogenous or overexpressed BACE2 and a relevant substrate (e.g., HEK293 cells co-transfected with BACE2 and APP)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies specific for the full-length substrate and its cleaved products
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: a. Culture the cells to the desired confluency. b. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with primary antibodies specific for the full-length substrate and its BACE2-cleaved fragments. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the full-length substrate and its cleavage products. Normalize these values to the loading control. A decrease in the cleavage product in the presence of this compound indicates inhibition of BACE2 activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which BACE2 is involved and the workflows for characterizing its inhibitors is crucial for a comprehensive understanding.
BACE2 Substrate Processing Pathways
BACE2 is known to cleave several key transmembrane proteins, influencing various cellular signaling pathways. The following diagram illustrates the processing of three major BACE2 substrates: Amyloid Precursor Protein (APP), Transmembrane protein 27 (Tmem27), and Premelanosome Protein (PMEL).
Caption: BACE2-mediated cleavage of APP, Tmem27, and PMEL.
Experimental Workflow for this compound Characterization
The characterization of a chemical probe like this compound follows a logical progression from initial identification to in-depth cellular and in vivo validation.
Caption: Workflow for chemical probe characterization.
Conclusion
This compound stands as a critical tool for the specific interrogation of BACE2 function. Its high potency and, most importantly, its remarkable selectivity over BACE1, allow for the unambiguous dissection of BACE2-mediated biological processes. This guide provides the necessary quantitative data and detailed experimental protocols to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of the diverse roles of BACE2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Profile of BACE2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies involving BACE2-IN-1, a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). The document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in the context of type 2 diabetes and other BACE2-implicated pathologies.
Core Data Presentation
The following tables summarize the quantitative data available for this compound and the kinetic parameters of the BACE2 enzyme.
Table 1: Inhibitory Activity of this compound
| Analyte | Target | Ki (nM) | Selectivity (over BACE1) | Reference |
| This compound (compound 3l) | BACE2 | 1.6 | >500-fold | [1][2] |
| This compound (compound 3l) | BACE1 | 815.1 | - | [1] |
Table 2: Steady-State Kinetic Parameters for Human BACE2
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| Fluorogenic FRET peptide | 24.8 ± 4.7 | 5.7 ± 0.5 | 0.23 | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Recombinant Human BACE1 and BACE2 Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory potency (Ki) of compounds against recombinant human BACE1 and BACE2.
1. Enzyme and Substrate Preparation:
- Recombinant human BACE1 and BACE2 catalytic domains are expressed in E. coli and purified.
- A fluorogenic peptide substrate derived from the β-secretase cleavage site of the Swedish APP mutation is used. A stock solution is prepared in DMSO.
2. Assay Buffer:
- 0.1 M Sodium acetate buffer, pH 4.0.
3. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, add the following components in order:
- Assay buffer
- A solution of the test inhibitor (e.g., this compound) at various concentrations.
- A solution of the respective enzyme (BACE1 or BACE2) to a final concentration of 100 nM.[3]
- The plate is incubated for 15 minutes at 37°C.
- The reaction is initiated by the addition of the fluorogenic peptide substrate to a final concentration that is appropriate for the Km of the enzyme.
- The fluorescence intensity is measured kinetically for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.
4. Data Analysis:
- The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
- The percent inhibition at each inhibitor concentration is calculated relative to a DMSO control.
- The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.[4]
Protocol 2: Cell-Based Assay for BACE2 Activity (Putative)
While specific cell-based assays for this compound are not detailed in the primary literature, a general protocol to assess the impact of a BACE2 inhibitor on the processing of its substrate, TMEM27, in a pancreatic β-cell line (e.g., MIN6 cells) is described below.
1. Cell Culture:
- MIN6 cells are cultured in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment with BACE2 Inhibitor:
- Seed MIN6 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24-48 hours).
3. Protein Extraction and Western Blotting:
- Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the N-terminus of TMEM27 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- The levels of full-length TMEM27 are expected to increase upon BACE2 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BACE2-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BACE2-IN-1, a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), in cell culture experiments. This compound is a potent tool for investigating the physiological and pathological roles of BACE2, a key enzyme implicated in Type 2 Diabetes and Alzheimer's disease.
Introduction
BACE2 is a transmembrane aspartic protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in the production of amyloid-β (Aβ) peptides, BACE2 has distinct substrate specificity and physiological functions. Notably, BACE2 is involved in the processing of several key proteins, including the amyloid precursor protein (APP) and transmembrane protein 27 (TMEM27). Inhibition of BACE2-mediated cleavage of TMEM27 in pancreatic β-cells has been shown to promote β-cell mass and function, making BACE2 a promising target for the treatment of Type 2 Diabetes. This compound is a highly selective inhibitor of BACE2, with a Ki value of 1.6 nM and over 500-fold selectivity against BACE1, making it an ideal pharmacological tool for elucidating the specific functions of BACE2.[1]
Mechanism of Action
BACE2 functions as a "sheddase," cleaving the ectodomains of its substrates. One of the most well-characterized substrates of BACE2 in the context of diabetes is TMEM27, a type I transmembrane protein that promotes pancreatic β-cell proliferation and insulin secretion. BACE2 cleaves TMEM27, leading to the shedding of its ectodomain and subsequent inactivation. By inhibiting BACE2, this compound prevents the cleavage of TMEM27, thereby preserving its pro-proliferative and insulinotropic functions.
In the context of Alzheimer's disease, BACE2 can cleave APP at the β-site, similar to BACE1, but it also cleaves within the Aβ domain, which can reduce the production of amyloidogenic Aβ peptides. The precise role of BACE2 in APP processing and its implications for Alzheimer's disease are still under active investigation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Notes |
| Ki (BACE2) | 1.6 nM | Human | In vitro enzyme assay.[1] |
| Ki (BACE1) | 815.1 nM | Human | In vitro enzyme assay, demonstrating >500-fold selectivity.[1] |
| Molecular Weight | 617.70 g/mol | N/A | |
| Formula | C₃₆H₃₈F₃N₃O₃ | N/A | |
| CAS Number | 1676107-08-6 | N/A |
Experimental Protocols
This section provides detailed protocols for the preparation and use of this compound in cell culture, with a focus on assessing the inhibition of TMEM27 cleavage in a pancreatic β-cell line.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 6.18 mg of this compound in 1 mL of DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Treatment
This protocol is designed for the MIN6 pancreatic β-cell line, which endogenously expresses BACE2 and TMEM27. The protocol can be adapted for other cell lines expressing these proteins.
Materials:
-
MIN6 cells
-
Complete growth medium (e.g., DMEM with high glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)
-
Cell culture plates (e.g., 6-well or 12-well)
-
This compound stock solution (10 mM in DMSO)
-
γ-secretase inhibitor (e.g., DAPT), optional
-
Vehicle control (DMSO)
Procedure:
-
Seed MIN6 cells in cell culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the cells have reached the desired confluency, prepare the treatment media. Dilute the this compound stock solution in fresh complete growth medium to the desired final concentrations. A suggested starting range for concentration-response experiments is 0.1, 1, 10, and 100 µM.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
(Optional) To prevent the degradation of the TMEM27 C-terminal fragment (CTF) by γ-secretase, a γ-secretase inhibitor such as DAPT can be added to the treatment media at a final concentration of 1-10 µM.
-
Remove the old medium from the cells and add the prepared treatment or vehicle control media.
-
Incubate the cells for a desired period, typically 24 to 48 hours. The optimal incubation time should be determined empirically.
-
Following incubation, proceed to cell lysis and protein analysis.
Western Blot Analysis of TMEM27 Cleavage
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-TMEM27 (targeting the C-terminus), anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the C-terminus of TMEM27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a loading control protein, such as β-actin.
-
Quantify the band intensities to determine the relative levels of the TMEM27 C-terminal fragment. A decrease in the TMEM27 CTF indicates inhibition of BACE2 activity.
Visualizations
Signaling Pathway of BACE2-mediated TMEM27 Cleavage and its Inhibition
Caption: this compound inhibits BACE2, preventing TMEM27 cleavage and promoting β-cell function.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on TMEM27 cleavage in cell culture.
Logical Relationship of this compound Selectivity
Caption: this compound demonstrates high selectivity for BACE2 over its homolog BACE1.
References
optimal concentration of BACE2-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BACE2-IN-1 is a highly potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a key enzyme implicated in the pathology of Type 2 Diabetes and with potential roles in Alzheimer's disease.[1][2] With a Ki value of 1.6 nM for BACE2 and over 500-fold selectivity against its homolog BACE1, this compound serves as a critical tool for investigating the physiological and pathological functions of BACE2.[1] These application notes provide detailed protocols for the use of this compound in various experimental settings, enabling researchers to determine its optimal concentration for their specific needs.
Mechanism of Action
BACE2 is a transmembrane aspartyl protease that cleaves various substrates, including the amyloid precursor protein (APP) and pro-proliferative plasma membrane protein TMEM27. In the context of Alzheimer's disease, BACE2 can cleave APP at the β-site and within the amyloid-β (Aβ) domain, potentially modulating the production of amyloidogenic peptides. In pancreatic β-cells, BACE2-mediated cleavage of TMEM27 is involved in regulating β-cell mass and function, making it a therapeutic target for Type 2 Diabetes.[3] this compound allows for the specific inhibition of BACE2 activity to study these pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | β-site amyloid precursor protein cleaving enzyme 2 (BACE2) | [1] |
| Ki (BACE2) | 1.6 nM | [1] |
| Ki (BACE1) | >800 nM | [1] |
| Selectivity (BACE1/BACE2) | >500-fold | [1] |
Experimental Protocols
In Vitro Enzymatic Assay
This protocol is designed to determine the inhibitory activity of this compound against purified BACE2 enzyme.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate (e.g., based on APP or TMEM27 cleavage sequence)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for stock solution)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 1 µM).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add the diluted this compound solutions and the BACE2 enzyme. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate reaction: Add the fluorogenic BACE2 substrate to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data analysis: Calculate the initial reaction velocities (RFU/min) for each concentration. Determine the percent inhibition relative to a vehicle control (DMSO without inhibitor). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Expected Results: Based on its Ki of 1.6 nM, this compound is expected to show potent inhibition of BACE2 activity in the low nanomolar range in this assay.
Cell-Based Assay for BACE2 Activity
This protocol describes a method to assess the efficacy of this compound in a cellular context, for example, by measuring the cleavage of a BACE2 substrate like TMEM27 in pancreatic β-cells or APP processing in neuronal cells.
Materials:
-
Cell line expressing BACE2 and the substrate of interest (e.g., pancreatic β-cell line MIN6, or HEK293 cells overexpressing BACE2 and TMEM27/APP)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer
-
Antibodies for Western blotting or ELISA kit for the specific cleavage product
-
96-well or other suitable cell culture plates
Procedure:
-
Cell seeding: Seed the cells in a suitable culture plate and allow them to adhere and grow to a desired confluency.
-
Compound treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) diluted in cell culture medium. Include a vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <0.5%) and consistent across all treatments.
-
Incubation: Incubate the cells for a sufficient period to allow for inhibitor activity and substrate processing (e.g., 24-48 hours).
-
Sample collection:
-
For secreted products: Collect the cell culture supernatant.
-
For cellular proteins: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Analysis of substrate cleavage:
-
Western Blot: Analyze the cell lysates or supernatant for the full-length substrate and its cleavage products using specific antibodies.
-
ELISA: Quantify the amount of a specific cleavage product in the cell supernatant or lysate using a commercially available ELISA kit.
-
-
Data analysis: Quantify the levels of the cleavage product and normalize to a loading control (for Western blot) or total protein concentration. Calculate the percent inhibition of substrate cleavage for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay
It is crucial to assess the potential cytotoxic effects of this compound to ensure that the observed effects on BACE2 activity are not due to general cellular toxicity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo)
-
96-well clear or opaque plates (depending on the assay)
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound treatment: Treat the cells with the same concentration range of this compound as used in the cell-based activity assay. Include a positive control for cytotoxicity and a vehicle control.
-
Incubation: Incubate the cells for the same duration as the cell-based activity assay.
-
Perform cytotoxicity assay: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. A significant decrease in cell viability would indicate cytotoxicity at that concentration.
Visualizations
Caption: BACE2 signaling and the inhibitory action of this compound.
Caption: A logical workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
BACE2-IN-1: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
BACE2-IN-1 is a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). With a Ki of 1.6 nM for BACE2, it demonstrates over 500-fold selectivity against its homolog, BACE1 (Ki = 815.1 nM)[1]. This remarkable selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of BACE2 in various cellular processes, including its involvement in Type 2 Diabetes and Alzheimer's disease. These application notes provide detailed information on the solubility and preparation of this compound for in vitro and cell-based assays.
Physicochemical and Inhibitory Properties
A clear understanding of the physicochemical and inhibitory characteristics of this compound is crucial for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ | [1] |
| Molecular Weight | 617.70 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Ki (BACE2) | 1.6 nM | [1] |
| Ki (BACE1) | 815.1 nM | [1] |
| Selectivity (BACE1/BACE2) | >500-fold | [1] |
Solubility and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity.
| Solvent | Solubility | Notes |
| DMSO | 62 mg/mL (100.37 mM) | Ultrasonic and warming may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| Ethanol | Insoluble | |
| Water | Insoluble |
Stock Solution Preparation and Storage:
For optimal results, prepare a high-concentration stock solution in anhydrous DMSO.
| Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 1.6189 mL | 8.0945 mL | 16.1891 mL |
| 5 mM | 0.3238 mL | 1.6189 mL | 3.2378 mL |
| 10 mM | 0.1619 mL | 0.8095 mL | 1.6189 mL |
Storage Recommendations:
-
Powder: Store at -20°C for up to 3 years[1].
-
In Solvent (Stock Solution):
Note: Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
BACE2 Signaling Pathways
BACE2 is a transmembrane aspartyl protease with a growing list of identified substrates, implicating it in diverse signaling pathways beyond its initial characterization related to amyloid precursor protein (APP) processing.
References
Application Notes and Protocols for Western Blot Analysis of BACE2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease and a close homolog of BACE1.[1][2] While BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease, BACE2 has a more complex role.[1][3][4] It can cleave the amyloid precursor protein (APP) at the β-site, similar to BACE1, but it also cleaves within the Aβ domain, potentially reducing the production of amyloidogenic Aβ peptides.[1][3][4] This dual functionality makes BACE2 an interesting target for therapeutic intervention in Alzheimer's disease.[3][4] This document provides a detailed protocol for assessing the inhibition of BACE2 activity using Western blot analysis.
BACE2 Signaling and Processing Pathway
BACE2 is involved in the proteolytic processing of several transmembrane proteins.[5] In the context of Alzheimer's disease, its primary substrates of interest are APP and the Aβ peptide itself. The diagram below illustrates the cleavage of APP by BACE1 and BACE2.
Caption: BACE1 and BACE2 processing of Amyloid Precursor Protein (APP).
Experimental Workflow for BACE2 Western Blot
The following diagram outlines the key steps in performing a Western blot to assess BACE2 inhibition.
Caption: A generalized workflow for Western blot analysis of BACE2.
Quantitative Data Summary
The following table provides a hypothetical summary of data from a Western blot experiment designed to assess the effect of a BACE2 inhibitor.
| Treatment Group | BACE2 Protein Level (Normalized to Loading Control) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control | 1.00 | 0.12 | - |
| Inhibitor A (1 µM) | 0.98 | 0.15 | > 0.05 |
| Inhibitor A (10 µM) | 0.95 | 0.11 | > 0.05 |
| BACE2 siRNA | 0.25 | 0.08 | < 0.01 |
Note: This table illustrates that while the inhibitor may affect BACE2 activity, it is not expected to alter the total protein levels of BACE2. A small interfering RNA (siRNA) targeting BACE2 is included as a positive control for protein knockdown. The primary readout for inhibition would be a downstream marker of BACE2 activity (e.g., cleavage of a specific substrate), not a change in BACE2 protein levels themselves.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect BACE2 protein levels in cell lysates.
1. Materials and Reagents:
-
Cell Lines: Human embryonic kidney (HEK293) cells, neuroblastoma cell lines (e.g., SH-SY5Y), or other relevant cell lines expressing BACE2.
-
BACE2 Inhibitor: Specific BACE2 inhibitor of interest.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-BACE2 polyclonal antibody or mouse anti-BACE2 monoclonal antibody. Recommended dilution should be determined empirically, but a starting point of 1:1000 is common.[6][7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG (1:5000 dilution).
-
Loading Control Antibody: Mouse anti-β-actin or rabbit anti-GAPDH antibody (1:5000 dilution).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the BACE2 inhibitor at various concentrations for the desired duration. Include a vehicle-only control. For a positive control for BACE2 knockdown, transfect a separate set of cells with BACE2-specific siRNA according to the manufacturer's protocol.
3. Lysate Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
5. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-BACE2 antibody diluted in blocking buffer overnight at 4°C.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the BACE2 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.
8. Interpretation of Results:
-
A potent and specific BACE2 inhibitor is not expected to significantly alter the total cellular levels of BACE2 protein. Therefore, the Western blot for BACE2 itself serves as a control to ensure that observed effects on downstream substrates are not due to off-target effects on BACE2 expression or stability.
-
The effectiveness of the inhibitor should be assessed by examining the cleavage of a known BACE2 substrate. For example, a decrease in the production of the C80 fragment from APP would indicate BACE2 inhibition.
-
The BACE2 siRNA-treated sample should show a significant reduction in the BACE2 protein band, confirming the specificity of the antibody and serving as a positive control for BACE2 knockdown.
References
- 1. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-secretase 2 - Wikipedia [en.wikipedia.org]
- 3. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biocompare.com [biocompare.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for BACE2-IN-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BACE2-IN-1, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), in primary neuron cultures. This document outlines the scientific rationale, experimental protocols, and expected outcomes for investigating the role of BACE2 in neuronal function and pathology.
Introduction
β-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartyl protease homologous to BACE1. While BACE1 is the primary β-secretase involved in the amyloidogenic processing of amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides, BACE2 exhibits a more complex role in the central nervous system. Predominantly, BACE2 acts as a θ-secretase, cleaving APP within the Aβ domain, which is a non-amyloidogenic pathway that precludes the formation of toxic Aβ42 peptides, suggesting a neuroprotective function[1][2]. BACE2 is expressed in both neurons and glial cells within the brain[3][4][5][6][7]. Given its protective role, inhibiting BACE2 with a selective compound like this compound in primary neuron cultures can elucidate its physiological functions and its potential impact on neurodegenerative disease models.
This compound is a highly selective inhibitor of BACE2, demonstrating significantly greater potency for BACE2 over BACE1[1][2][3][8][9]. This selectivity makes it a valuable tool for dissecting the specific functions of BACE2 in a neuronal context, without the confounding effects of BACE1 inhibition. The primary application for BACE2 inhibitors has been in the context of type 2 diabetes research, due to BACE2's role in processing TMEM27 in pancreatic β-cells[1][10]. However, its application in neuroscience is a burgeoning field of investigation.
Quantitative Data for this compound
| Property | Value | Reference |
| BACE2 Ki | 1.6 nM | [1][2][3][8][9] |
| BACE1 Ki | 815.1 nM | [1][2][8] |
| Selectivity | ~500-fold for BACE2 over BACE1 | [1][2][8] |
| Molecular Weight | 617.70 g/mol | [1] |
| Formula | C36H38F3N3O3 | [1] |
| CAS Number | 1676107-08-6 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of APP processing and a generalized experimental workflow for using this compound in primary neuron cultures.
Experimental Protocols
Materials
-
This compound (powder form)
-
Primary cortical or hippocampal neurons (e.g., from embryonic E18 mouse or rat pups)
-
Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates/dishes
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., MTT or LDH assay kits, antibodies for Western blotting and immunocytochemistry, ELISA kits)
Stock Solution Preparation
-
This compound is a solid. To prepare a stock solution, dissolve in DMSO. For example, to make a 10 mM stock solution, dissolve 6.18 mg of this compound in 1 mL of DMSO.
-
Warm and use an ultrasonic bath if necessary to ensure complete dissolution[1].
-
Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles[1].
Primary Neuron Culture and Treatment
-
Isolate primary cortical or hippocampal neurons from embryonic rodents using established protocols.
-
Plate the dissociated neurons onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired density.
-
Culture the neurons in a humidified incubator at 37°C and 5% CO2. Allow the neurons to mature for at least 7-10 days in vitro (DIV) before treatment.
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in pre-warmed neuronal culture medium. A suggested starting concentration range is 10 nM to 1 µM. A vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) must be included.
-
Carefully replace the old medium from the cultured neurons with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours).
Downstream Analysis
1. Assessment of Neuronal Viability:
-
To determine if this compound exhibits any cytotoxicity, perform an MTT or LDH assay according to the manufacturer's instructions. This will help establish a non-toxic working concentration range.
2. Western Blot Analysis of APP Processing:
-
After treatment, lyse the neurons in RIPA buffer with protease and phosphatase inhibitors.
-
Collect the conditioned medium to analyze secreted protein fragments.
-
Separate protein lysates and concentrated conditioned medium by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
Full-length APP
-
C-terminal fragments of APP (to detect C99 and C80)
-
BACE1 and BACE2 (to confirm their expression)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine changes in protein levels. A decrease in the C80 fragment would be expected with BACE2 inhibition. An increase in C99 may be observed if the θ-secretase activity of BACE2 is blocked, shunting APP to the β-secretase pathway[11].
3. ELISA for Aβ Peptides:
-
Use the conditioned medium collected from treated and control neurons.
-
Perform ELISAs specific for Aβ40 and Aβ42 according to the manufacturer's protocols.
-
Inhibition of BACE2's neuroprotective cleavage of APP could potentially lead to an increase in Aβ peptides if the substrate is redirected to BACE1 processing.
4. Immunocytochemistry:
-
Fix the treated and control neurons with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against neuronal markers (e.g., MAP2, NeuN) and APP.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Image the cells using a fluorescence or confocal microscope to assess neuronal morphology and APP localization.
Expected Outcomes and Interpretation
-
Viability: this compound is expected to be non-toxic to primary neurons at effective concentrations.
-
APP Processing: Inhibition of BACE2 should lead to a decrease in the production of the C80 fragment. Depending on the neuronal model and the interplay between BACE1 and BACE2, there might be a compensatory increase in the C99 fragment and subsequently Aβ peptides.
-
Aβ Levels: The effect on Aβ levels will be informative. A significant increase would suggest that BACE2 plays a crucial role in preventing amyloidogenesis in that specific neuronal context.
These application notes provide a framework for investigating the role of BACE2 in primary neurons using this compound. Researchers should optimize concentrations and incubation times for their specific experimental system and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | BACE2抑制剂 | MCE [medchemexpress.cn]
- 9. biorbyt.com [biorbyt.com]
- 10. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 11. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of BACE2-IN-1 in Diabetes Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, BACE2 plays a critical role in regulating β-cell mass and function.[3][4] The primary mechanism of BACE2 involves the cleavage of transmembrane protein 27 (Tmem27), a protein known to promote β-cell proliferation and enhance glucose-stimulated insulin secretion (GSIS).[5][6] By cleaving Tmem27, BACE2 effectively acts as a negative regulator of β-cell function and survival.[5] Consequently, inhibition of BACE2 presents a promising strategy to preserve and enhance the function of pancreatic β-cells.
BACE2-IN-1 is a highly potent and selective inhibitor of BACE2.[7][8] Its ability to discriminate between BACE2 and its close homolog BACE1, a key enzyme in the pathogenesis of Alzheimer's disease, makes it a valuable tool for investigating the specific roles of BACE2 in diabetes and as a potential lead compound for therapeutic development.[8] These application notes provide an overview of the use of this compound in common diabetes research models, complete with detailed experimental protocols.
Mechanism of Action of BACE2 in Pancreatic β-Cells
BACE2 negatively regulates β-cell mass and function through the proteolytic cleavage of Tmem27.[5] Tmem27 is a type I transmembrane protein that promotes β-cell proliferation and insulin secretion.[9] BACE2-mediated cleavage of Tmem27 leads to the shedding of its ectodomain, thereby reducing its cell surface abundance and pro-proliferative signaling.[5] Inhibition of BACE2 with compounds like this compound is expected to block this cleavage, leading to increased levels of functional Tmem27 on the β-cell surface, which in turn enhances β-cell mass and improves insulin secretion in response to glucose.[5]
Another potential substrate of BACE2 is the islet amyloid polypeptide (IAPP), also known as amylin.[10][11] The aggregation of human IAPP into toxic oligomers and amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death.[11] BACE2 can cleave IAPP, and while the precise consequences of this cleavage are still under investigation, modulating this process through BACE2 inhibition could offer a therapeutic benefit by reducing IAPP-mediated cytotoxicity.[10][12]
Quantitative Data of BACE2 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other relevant BACE2 inhibitors. This data is crucial for selecting appropriate compounds and concentrations for in vitro and in vivo studies.
| Inhibitor | Target | Ki (nM) | Selectivity (fold) vs. BACE1 | Reference |
| This compound (compound 3l) | BACE2 | 1.6 | >500 | [7][8] |
| BACE1 | 815.1 | [7] | ||
| Inhibitor 2d | BACE2 | 0.031 | ~174,000 | [8] |
| Inhibitor 20 | BACE2 | 0.038 | >14,000 | [13] |
| Compound 2 | BACE1 | 5 | 214 (BACE1 over BACE2) | [14] |
| BACE2 | 1114 | [14] |
Experimental Protocols
In Vitro Studies: Pancreatic β-Cell Lines (e.g., MIN6, INS1E)
Objective: To assess the effect of this compound on β-cell function, proliferation, and survival in a controlled in vitro environment.
1. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard methods for assessing insulin secretion from cultured β-cells.[15][16][17]
-
Cell Culture:
-
GSIS Protocol:
-
Wash cells twice with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 111 mM NaCl, 25 mM NaHCO3 (pH 7.4), 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 2.3 mM CaCl2, and 0.1% BSA.[16]
-
Pre-incubate the cells for 1 hour at 37°C in KRBH supplemented with low glucose (e.g., 1-2.8 mM).[15][16]
-
Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.
-
Incubate the cells for 1 hour in KRBH containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7-20 mM) with or without various concentrations of this compound.[15][16]
-
Collect the supernatant to measure secreted insulin.
-
Lyse the cells with acid-ethanol to measure total insulin content.[15]
-
Quantify insulin levels in the supernatant and cell lysate using an insulin ELISA kit.
-
Normalize secreted insulin to total insulin content or total protein content.[15][16]
-
In Vivo Studies: Mouse Models of Diabetes
Objective: To evaluate the efficacy of this compound in improving glucose homeostasis and preserving β-cell mass in relevant mouse models of diabetes.
1. Administration of this compound
The following is a general protocol for the administration of a BACE inhibitor to mice, which can be adapted for this compound.[19]
-
Formulation:
-
Prepare a vehicle solution appropriate for the chosen route of administration (e.g., oral gavage, in-feed). The solubility and stability of this compound in the chosen vehicle should be determined.
-
Dissolve or suspend this compound in the vehicle to the desired concentration.
-
-
Administration:
-
Oral Gavage:
-
Acclimate mice to handling and the gavage procedure.
-
Weigh each mouse to calculate the exact volume for the target dosage (mg/kg).
-
Administer the formulation using an appropriate gauge gavage needle.
-
Monitor animals for any adverse reactions.
-
-
In-Feed Formulation:
-
Incorporate this compound into the chow at the desired concentration.
-
Provide the medicated chow to the treatment group and standard chow to the control group.
-
Monitor food intake to estimate drug consumption.
-
-
2. Assessment of Glucose Homeostasis
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
3. Quantification of Pancreatic β-Cell Mass
This protocol provides a method for the histological assessment of β-cell mass.[1][20]
-
Tissue Processing:
-
Immunohistochemistry:
-
Cut serial sections of the pancreas (e.g., 5 µm thick).[20]
-
Perform immunohistochemical staining for insulin to identify β-cells.
-
-
Image Analysis:
-
Capture images of the stained pancreatic sections.
-
Use image analysis software to quantify the total pancreatic area and the insulin-positive area for each section.
-
Calculate the percentage of β-cell area relative to the total pancreatic area.
-
Multiply the percentage of β-cell area by the total pancreatic weight to determine the β-cell mass.[20]
-
Conclusion
This compound is a powerful research tool for elucidating the role of BACE2 in the pathophysiology of type 2 diabetes. Its high potency and selectivity allow for targeted investigation of BACE2 function in both in vitro and in vivo models. The protocols outlined above provide a framework for researchers to design and execute experiments to assess the therapeutic potential of BACE2 inhibition for the preservation and enhancement of pancreatic β-cell function. Careful consideration of experimental design, including appropriate controls and statistical analysis, is essential for obtaining robust and reproducible data.
References
- 1. In situ Quantification of Pancreatic Beta-cell Mass in Mice [jove.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of potent and highly selective inhibitors for human β-secretase 2 (memapsin 1), a target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 16. Glucose-stimulated insulin release (GSIS) in MIN6 cells [bio-protocol.org]
- 17. biorxiv.org [biorxiv.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. The Assessment of Beta Cell Mass during Gestational Life in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Measuring BACE2 Activity with a Fluorogenic Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease homologous to BACE1. While BACE1 is a primary drug target for Alzheimer's disease due to its role in generating amyloid-beta (Aβ) peptides, the physiological functions of BACE2 are more complex. BACE2 can cleave the amyloid precursor protein (APP) at the β-site, but it also exhibits non-amyloidogenic cleavage within the Aβ domain, potentially reducing Aβ production.[1][2] Furthermore, BACE2 is involved in various other physiological processes, including the regulation of insulin receptor trafficking and the cleavage of vascular endothelial growth factor receptor 3 (VEGFR3).[3][4]
The accurate measurement of BACE2 enzymatic activity is crucial for understanding its biological roles and for the development of selective inhibitors. This document provides detailed protocols for measuring BACE2 activity using a fluorogenic substrate, a widely used method that offers high sensitivity and a continuous readout of enzyme kinetics.
Principle of the Assay
The BACE2 activity assay described here utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher molecule suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of BACE2 and can be monitored over time using a fluorescence plate reader.[5][6]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for BACE2 activity assays using fluorogenic substrates, as reported in the literature.
| Parameter | Value | Substrate | Conditions | Reference |
| kcat | 185 h⁻¹ | APPΔNL (Swedish mutant) | Recombinant BACE2 | [7] |
| kcat | 42 h⁻¹ | APPWT (Wild-type) | Recombinant BACE2 | [7] |
| kcat/Km | 0.14 h⁻¹nM⁻¹ | APPΔNL (Swedish mutant) | Recombinant BACE2 | [7] |
| Km | 24.8 ± 4.7 µM | Mca-S-E–V-N-L-D-A-E–F-K-Dnp | Recombinant BACE2, pH 4.0, 37°C | [8] |
| kcat | 5.7 ± 0.5 min⁻¹ | Mca-S-E–V-N-L-D-A-E–F-K-Dnp | Recombinant BACE2, pH 4.0, 37°C | [8] |
| kcat/Km | 0.23 µM⁻¹min⁻¹ | Mca-S-E–V-N-L-D-A-E–F-K-Dnp | Recombinant BACE2, pH 4.0, 37°C | [8] |
| IC50 | Micromolar range | Statine-derived sequences | Recombinant BACE1 and BACE2 | [9] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human BACE2 (e.g., R&D Systems, EMD Biosciences)
-
Fluorogenic BACE2 Substrate (e.g., QXL™ 520/HiLyte Fluor™488 FRET substrate, Abz/EDDnp or MCA/DNP based peptides)[5][7]
-
BACE2 Inhibitor (optional, for control experiments; e.g., β-Secretase inhibitor IV)[5]
-
Black, flat-bottom 96-well or 384-well microplates (for fluorescence assays)[7]
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488)[5]
-
Nuclease-free water
-
Bovine Serum Albumin (BSA, optional, to prevent enzyme adsorption)
Experimental Workflow
Caption: Experimental workflow for the BACE2 fluorogenic activity assay.
Detailed Protocol for BACE2 Activity Assay
-
Reagent Preparation:
-
BACE2 Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0 or 4.5.
-
Recombinant BACE2: Thaw the enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.2-0.5 nM) in cold BACE2 Assay Buffer immediately before use.[7] Keep the diluted enzyme on ice.
-
Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in BACE2 Assay Buffer.[7] Protect the substrate solution from light.
-
Inhibitor (Optional): If screening for inhibitors, prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
Set up the reactions in a black 96-well microplate.
-
Add the following components to each well in the order listed:
-
50 µL of BACE2 Assay Buffer.
-
10 µL of inhibitor solution or vehicle (DMSO).
-
20 µL of diluted recombinant BACE2 enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Kinetic Reading: Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes. Use the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/520 nm).[5]
-
Endpoint Reading: Incubate the reaction at 37°C for a fixed time (e.g., 30 or 60 minutes).[5] Measure the final fluorescence intensity.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the background fluorescence from a "no enzyme" control well.
-
To determine the IC50 value for an inhibitor, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
BACE2 Signaling Pathway
BACE2 plays a dual role in APP processing. It can act as a β-secretase, initiating the amyloidogenic pathway, but it also cleaves APP at a θ-site within the Aβ domain, which is a non-amyloidogenic pathway that reduces Aβ production.[1][2]
Caption: Dual role of BACE2 in APP processing.
References
- 1. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1- and BACE2-expressing human cells: characterization of beta-amyloid precursor protein-derived catabolites, design of a novel fluorimetric assay, and identification of new in vitro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BACE2-IN-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BACE2-IN-1 is a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), with a reported Ki value of 1.6 nM.[1] It demonstrates over 500-fold selectivity for BACE2 over its homolog BACE1.[1] BACE2 has emerged as a therapeutic target for Type 2 Diabetes due to its role in pancreatic β-cell function.[1] These application notes provide a comprehensive overview and generalized protocols for the administration of this compound in animal studies, based on established methodologies for similar small molecule inhibitors.
BACE2 Signaling and Therapeutic Rationale
BACE2 is a transmembrane aspartic protease that plays a significant role in various physiological processes. In the context of Type 2 Diabetes, BACE2 is known to cleave and inactivate transmembrane protein 27 (TMEM27), a protein that promotes pancreatic β-cell proliferation and insulin secretion. Inhibition of BACE2 is therefore hypothesized to preserve functional β-cell mass and enhance insulin secretion, offering a potential therapeutic strategy for diabetes.
Caption: this compound inhibits BACE2, preventing TMEM27 inactivation.
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for this compound, this table provides a general framework for recording and presenting quantitative data from animal studies. Researchers should adapt this table to their specific experimental design.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Reference Compound |
| Animal Model | e.g., C57BL/6 mice | e.g., C57BL/6 mice | e.g., C57BL/6 mice | e.g., C57BL/6 mice |
| Administration Route | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Dosage (mg/kg) | N/A | User Defined | User Defined | User Defined |
| Dosing Frequency | e.g., Daily | e.g., Daily | e.g., Daily | e.g., Daily |
| Study Duration | e.g., 28 days | e.g., 28 days | e.g., 28 days | e.g., 28 days |
| Fasting Blood Glucose (mg/dL) | ||||
| Plasma Insulin (ng/mL) | ||||
| Cmax (ng/mL) | N/A | |||
| Tmax (h) | N/A | |||
| AUC (ng*h/mL) | N/A |
Experimental Protocols
The following protocols are generalized based on standard practices for administering small molecule inhibitors to rodents. It is critical to perform formulation and stability studies for this compound in the selected vehicle prior to in vivo administration.
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a formulation of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to the this compound powder and vortex until fully dissolved. Gentle warming and sonication may be required.[1]
-
Sequentially add PEG300 and Tween-80, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
Finally, add the saline or PBS to the mixture and vortex until a clear, uniform solution is achieved.
-
-
Final Concentration: Prepare the formulation at a concentration that allows for the desired dosage to be administered in a reasonable volume (e.g., 5-10 mL/kg for mice).
Oral Gavage Administration Protocol
Materials:
-
Formulated this compound solution
-
Animal balance
-
Appropriate gauge oral gavage needles (e.g., 20-22 gauge, ball-tipped for mice)
-
1 mL syringes
Procedure:
-
Animal Preparation: Acclimate animals to the facility and handling for at least one week prior to the experiment.
-
Dosage Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound formulation to be administered based on the target dosage in mg/kg.
-
Administration:
-
Gently but firmly restrain the mouse.
-
Carefully insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the calculated volume of the inhibitor formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral gavage administration of this compound.
Tissue Collection and Pharmacodynamic Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Blood collection tubes (e.g., with EDTA)
-
Ice-cold saline
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Euthanasia and Blood Collection: At the designated time point post-administration, anesthetize the animal. Collect blood via cardiac puncture into appropriate tubes for plasma preparation.
-
Perfusion: Perfuse the animals with ice-cold saline to remove blood from the organs.
-
Tissue Dissection: Dissect the pancreas, liver, and other tissues of interest.
-
Storage: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
Analysis: Tissues and plasma can be used for subsequent pharmacodynamic analyses, such as measuring BACE2 activity, TMEM27 cleavage products, or insulin and glucose levels.
Concluding Remarks
These protocols provide a general guideline for the in vivo administration of this compound in animal models. It is imperative for researchers to conduct pilot studies to determine the optimal vehicle, dosage, and administration route for their specific animal model and experimental objectives. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Confirming BACE2-IN-1 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target for Alzheimer's disease, BACE2 has emerged as a target for Type 2 Diabetes due to its role in processing key substrates in pancreatic β-cells, such as Tmem27 (transmembrane protein 27).[1] BACE2-IN-1 is a highly selective and potent inhibitor of BACE2, with a reported Ki value of 1.6 nM, demonstrating over 500-fold selectivity against BACE1.[2][3] These application notes provide detailed protocols for three distinct cell-based assays to confirm and quantify the inhibitory activity of this compound. The described methods include a secreted alkaline phosphatase (SEAP) reporter assay, and two assays measuring the cleavage of the endogenous substrates TMEM27 and Vascular Cell Adhesion Molecule-1 (VCAM1).
BACE2 Signaling and Inhibition
BACE2 is a sheddase that cleaves the ectodomains of various type I transmembrane proteins. This cleavage event can lead to the release of soluble fragments and the generation of a membrane-tethered C-terminal fragment. The biological consequences of BACE2-mediated cleavage are substrate-dependent. For instance, cleavage of Tmem27 by BACE2 in pancreatic β-cells leads to its inactivation, thereby reducing β-cell mass and function. Inhibition of BACE2 is therefore being investigated as a therapeutic strategy to preserve β-cell function. This compound acts by directly binding to the active site of the BACE2 enzyme, preventing it from cleaving its substrates.
References
Application Notes and Protocols for BACE2-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BACE2-IN-1, a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), in high-throughput screening (HTS) campaigns. This document outlines the rationale for targeting BACE2, presents key quantitative data for this compound, and offers detailed protocols for biochemical HTS assays.
Introduction to BACE2 as a Therapeutic Target
BACE2 is a transmembrane aspartic protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in the production of amyloid-β (Aβ) peptides, BACE2 has emerged as a target for other indications, including type 2 diabetes. BACE2 is involved in the processing of several key proteins, including the amyloid precursor protein (APP), transmembrane protein 27 (Tmem27), and islet amyloid polypeptide (IAPP). Its inhibition is being explored as a strategy to enhance pancreatic β-cell function and mass.
This compound is a potent and highly selective inhibitor of BACE2, making it an excellent tool compound for HTS campaigns aimed at identifying novel BACE2 inhibitors. Its high selectivity against BACE1 (over 500-fold) is a critical feature for developing targeted therapies with minimal off-target effects.[1]
Quantitative Data for this compound
The following table summarizes the key in vitro inhibitory activities of this compound against human BACE2 and BACE1. This data is essential for its use as a reference control in HTS assays.
| Parameter | BACE2 | BACE1 | Selectivity (BACE1/BACE2) |
| Ki (nM) | 1.6 | 815.1 | >500-fold |
Data sourced from MedChemExpress.[1]
BACE2 Signaling Pathways
BACE2 is involved in multiple signaling pathways through the cleavage of its substrates. Understanding these pathways is crucial for interpreting the biological consequences of BACE2 inhibition.
Amyloid Precursor Protein (APP) Processing
While BACE1 is the primary β-secretase in the brain, BACE2 can also cleave APP. However, BACE2 preferentially cleaves APP at a "theta" (θ) site within the Aβ domain, a non-amyloidogenic pathway that can reduce the production of pathogenic Aβ peptides.[2][3][4][5] Furthermore, BACE2 can degrade Aβ itself, suggesting a protective role in Alzheimer's disease.[2][3][4][5]
Tmem27 and IAPP Processing in Pancreatic β-cells
In pancreatic β-cells, BACE2 plays a significant role in regulating cell mass and function through the cleavage of Tmem27 and IAPP. Cleavage of Tmem27 by BACE2 leads to its inactivation, which can negatively impact β-cell proliferation. BACE2 also processes IAPP, which is involved in the formation of amyloid deposits in type 2 diabetes. Inhibition of BACE2 is therefore being investigated as a potential therapeutic strategy for this disease.
High-Throughput Screening Protocol
This section provides a detailed protocol for a biochemical, FRET-based HTS assay to identify inhibitors of BACE2. This compound should be used as a positive control for inhibition.
Assay Principle
The assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate containing the BACE2 cleavage site is flanked by a donor fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE2, the donor and quencher are separated, leading to an increase in fluorescence signal.
Materials and Reagents
-
Recombinant Human BACE2: (e.g., from R&D Systems, Enzo Life Sciences)
-
BACE2 FRET Substrate: A peptide substrate containing a BACE2 cleavage sequence flanked by a suitable FRET pair (e.g., EDANS/DABCYL or a time-resolved FRET pair).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
This compound: (MedChemExpress, HY-136742) as a positive control.
-
Test Compounds: Library of small molecules dissolved in 100% DMSO.
-
DMSO: ACS grade or higher.
-
384-well black, low-volume assay plates: (e.g., Corning, Greiner)
-
Plate reader: Capable of reading fluorescence or time-resolved fluorescence.
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO (e.g., starting from 100 µM).
-
Dispense 100 nL of test compounds and control inhibitor (this compound) into the appropriate wells of a 384-well assay plate.
-
For negative controls (no inhibition), dispense 100 nL of 100% DMSO.
-
For positive controls (maximum inhibition), use a high concentration of this compound (e.g., 10 µM).
-
-
Enzyme Preparation and Dispensing:
-
Dilute recombinant human BACE2 to the desired final concentration (e.g., 5-10 nM) in cold assay buffer. The optimal concentration should be determined empirically to achieve a good signal window and linear reaction kinetics.
-
Dispense 10 µL of the diluted BACE2 enzyme solution to all wells except the blank wells (which should contain assay buffer only).
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare the BACE2 FRET substrate solution by diluting it in assay buffer to the desired final concentration (typically at or near the Km value, e.g., 10-20 µM).
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately centrifuge the plates (1 minute at 1000 rpm).
-
Incubate the plates at 37°C for 60-120 minutes in a humidified incubator. The incubation time should be optimized to remain within the linear range of the reaction.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair used.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
-
IC50 Determination:
-
For hit compounds, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a four-parameter logistic equation.
-
-
Assay Quality Control: Z' Factor Calculation:
-
The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
The Z' factor is calculated using the following formula: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
Where:
-
SD_PositiveControl is the standard deviation of the high-inhibition control (e.g., 10 µM this compound).
-
SD_NegativeControl is the standard deviation of the no-inhibition control (DMSO only).
-
Mean_PositiveControl is the mean signal of the high-inhibition control.
-
Mean_NegativeControl is the mean signal of the no-inhibition control.
-
-
Summary of HTS Parameters
The following table provides a summary of the recommended starting parameters for the BACE2 HTS assay. These parameters should be optimized for the specific reagents and instrumentation used.
| Parameter | Recommended Value |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Recombinant BACE2 Concentration | 5-10 nM |
| FRET Substrate Concentration | 10-20 µM (at Km) |
| This compound Control Concentration | 10-point dilution, 10 µM top |
| DMSO Final Concentration | ≤ 1% |
| Incubation Time | 60-120 minutes at 37°C |
| Assay Quality Metric (Z' Factor) | ≥ 0.5 |
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to develop and validate robust high-throughput screening assays for the discovery of novel BACE2 inhibitors.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. Identification of BACE2 as an avid ß-amyloid-degrading protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying BACE2 Substrate Cleavage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Beta-site Amyloid Precursor Protein Cleaving Enzyme 2 (BACE2) substrate cleavage. The included methodologies cover in vitro, cell-based, and proteomic approaches, offering a comprehensive guide for studying BACE2 activity and identifying its substrates.
Overview of Quantification Techniques
Several robust methods are available to identify and quantify the proteolytic activity of BACE2. The choice of technique depends on the specific research question, whether it involves screening for inhibitors, identifying novel substrates, or validating cleavage in a cellular context.
-
Förster Resonance Energy Transfer (FRET) Assays: Ideal for in vitro high-throughput screening of BACE2 inhibitors and for determining enzyme kinetics. These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by BACE2 separates the pair, leading to a measurable increase in fluorescence.[1][2]
-
Mass Spectrometry (MS)-Based Proteomics: The gold standard for unbiased identification and quantification of novel BACE2 substrates in complex biological samples like cell culture media (secretome) or cerebrospinal fluid (CSF).[3] This approach compares the proteome of samples with and without BACE2 activity to identify proteins that are differentially processed.
-
Western Blotting: A widely used technique to validate and quantify the cleavage of specific, known substrates. It allows for the detection of full-length substrates and their cleaved fragments in cell lysates or conditioned media.[3][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and quantitative method typically used to measure the concentration of BACE2 protein itself or specific cleavage products in various biological fluids.[5][6][7]
Data Presentation: Comparative Tables
Table 1: In Vitro BACE2 Enzyme Kinetics
This table summarizes kinetic parameters for BACE2 activity determined using a fluorogenic peptide substrate derived from the Swedish mutant of APP.
| Parameter | Value | Conditions | Source |
| kcat | 5.7 ± 0.5 min⁻¹ | pH 4.0, 37°C | [8] |
| Km | 24.8 ± 4.7 µM | pH 4.0, 37°C | [8] |
| kcat/Km | 0.23 µM⁻¹ min⁻¹ | pH 4.0, 37°C | [8] |
Table 2: BACE Inhibitor IC50 Values
This table provides the half-maximal inhibitory concentrations (IC50) for a non-specific β-secretase inhibitor against both BACE1 and BACE2.
| Inhibitor | Target | IC50 | Source |
| β-secretase inhibitor IV | BACE1 | 15 nM | [9] |
| β-secretase inhibitor IV | BACE2 | 230 nM | [9] |
Table 3: ELISA Kit Performance
This table outlines the typical performance characteristics of commercially available human BACE2 ELISA kits.
| Parameter | Value | Sample Types | Source |
| Detection Method | Sandwich ELISA | Serum, Plasma, Cell Culture Supernatants | [5][6] |
| Sensitivity | ~0.094 ng/mL | Human Samples | [5][6] |
| Detection Range | 0.156 - 10 ng/mL | Human Samples | [5][6] |
Diagrams of Workflows and Pathways
References
- 1. Monitoring β-Secretase Activity in Living Cells with a Membrane Anchored FRET Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Human BACE2 ELISA Kit [ABIN6965162] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. Rat BACE2 (Beta-secretase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: BACE2-IN-1 Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with BACE2-IN-1 not demonstrating inhibition in their experimental assays. This guide provides a structured troubleshooting approach, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound compound is not showing any inhibition. What are the most common initial points of failure?
Answer: When a potent inhibitor like this compound fails to show activity, the issue often lies with the compound itself or the initial assay setup. This compound is a highly selective BACE2 inhibitor with a reported Ki of 1.6 nM.[1][2] Failure to observe inhibition can typically be traced to one of three areas: compound integrity, assay conditions, or enzyme quality.
Initial Troubleshooting Steps:
-
Verify Compound Solubility and Stability: this compound has specific solubility requirements. Ensure it is fully dissolved.
-
Check Assay Buffer and Reagents: Suboptimal pH or interfering components in the buffer can prevent enzyme activity or inhibitor binding.
-
Confirm Enzyme Activity: Ensure the recombinant BACE2 enzyme is active using a known control inhibitor or by measuring its baseline activity.
Below is a troubleshooting workflow to systematically address the issue.
References
troubleshooting BACE2-IN-1 solubility issues
Technical Support Center: BACE2-IN-1
This guide provides troubleshooting for common solubility issues encountered with this compound, a selective and potent inhibitor of β-secretase 2.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly selective small molecule inhibitor of the enzyme β-secretase 2 (BACE2), with a reported Ki value of 1.6 nM.[1][2][3] It shows over 500-fold selectivity for BACE2 compared to its homolog, BACE1.[1][3] Due to the role of BACE2 in pancreatic β-cell function and glucose homeostasis, this inhibitor is primarily used in research related to Type 2 Diabetes.[1][3][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] One supplier indicates a solubility of up to 62 mg/mL (100.37 mM) in DMSO, though achieving this may require ultrasonic treatment and warming.[3] It is also critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]
Q3: How should I store this compound?
A3: this compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions. Like many small molecule inhibitors, it has low aqueous solubility.[6] A concentrated stock solution should first be prepared in 100% DMSO and then serially diluted to the final working concentration in the aqueous buffer or cell culture medium.
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not fully dissolving in DMSO.
-
Cause 1: Insufficient Solvent Volume or Concentration Limit Reached.
-
Solution: Ensure you are using a sufficient volume of DMSO for the amount of solid compound. Refer to the solubility table below for concentration guidelines. Do not attempt to prepare a stock solution that exceeds the maximum solubility.
-
-
Cause 2: Low-Quality or Hydrated DMSO.
-
Solution: Use a fresh, high-purity, anhydrous (or low water content) bottle of DMSO.[3] DMSO readily absorbs moisture from the air, which can cause hydrophobic compounds to precipitate.
-
-
Cause 3: Insufficient Agitation or Temperature.
Problem: The compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS, cell media).
-
Cause 1: Exceeding Aqueous Solubility Limit.
-
Solution: The final concentration of this compound in your aqueous medium may be too high. The solubility in aqueous buffers is significantly lower than in DMSO. Perform a dose-response curve to determine the highest functional and soluble concentration for your specific assay conditions.
-
-
Cause 2: High Final DMSO Concentration.
-
Solution: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%.[8] High concentrations of DMSO can be toxic to cells and can also cause the compound to "crash out" of the solution.
-
-
Cause 3: Improper Dilution Technique.
-
Solution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring the buffer.[8] This rapid dispersion helps prevent localized high concentrations of the compound that can lead to precipitation. Never add the aqueous buffer directly to the DMSO stock.
-
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Property | Value | Notes |
| Molecular Weight | 617.70 g/mol | - |
| Appearance | White to off-white solid | - |
| Primary Solvent | DMSO | Use high-purity, anhydrous DMSO.[3] |
| Max Solubility in DMSO | 62 mg/mL (100.37 mM) | May require warming and sonication to achieve.[3] |
| Recommended Stock Conc. | 10 mM - 50 mM | Higher concentrations risk precipitation upon freeze-thaw cycles. |
| Final Assay DMSO Conc. | < 0.5% | Higher concentrations can cause cell toxicity and compound precipitation.[8] |
Stock Solution Preparation Example (for 10 mM):
-
To prepare 1 mL of a 10 mM stock solution, dissolve 6.18 mg of this compound in 1 mL of anhydrous DMSO.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Carefully weigh out 6.18 mg of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or warm it to 37°C for 5 minutes, followed by vortexing.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Mix immediately by gentle pipetting or flicking the tube.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. For example, adding 2 µL of the 100 µM intermediate solution to a well containing 198 µL of cells and media will result in a final concentration of 1 µM this compound and a final DMSO concentration of 0.01%.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BACE2抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
BACE2-IN-1 Solution Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the stability of BACE2-IN-1 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal stability, prepare stock solutions in high-quality, anhydrous DMSO. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed water can affect the inhibitor's solubility and stability.[1]
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles.[1] Recommended storage temperatures and durations are summarized in the table below.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. Gentle warming and sonication may be required to fully dissolve the compound.[1]
Q4: I am observing a decrease in the inhibitory activity of this compound over time. Why is this happening?
A4: A loss of activity can indicate degradation of the inhibitor in your experimental buffer. The stability of this compound can be influenced by the pH, temperature, and composition of the assay buffer. BACE2 enzymes have an optimal acidic pH (around 4.5) for their activity, and the stability of the inhibitor in your specific buffer at this pH should be considered.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
If you observe precipitation after diluting your DMSO stock solution into an aqueous assay buffer, follow these steps:
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Loss of this compound Activity in Solution
If you suspect that this compound is degrading in your assay buffer, you can perform a simple stability experiment.
Conceptual Diagram of Inhibitor Degradation
Caption: Conceptual pathway of inhibitor degradation leading to reduced activity.
Data Summary
Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous, newly opened DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Dispense the stock solution into single-use aliquots in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Workflow for Preparing this compound Stock Solution
Caption: Experimental workflow for preparing this compound stock solutions.
Protocol 2: Assessing the Stability of this compound in Assay Buffer
-
Prepare a working solution of this compound in your assay buffer at the final desired concentration.
-
Incubate the solution at the temperature used for your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution and test its inhibitory activity in your BACE2 enzymatic assay.
-
A significant decrease in inhibitory activity over time suggests that this compound is not stable under your experimental conditions.
-
If instability is observed, consider preparing the this compound working solution immediately before use or exploring modifications to the assay buffer (e.g., adding antioxidants or adjusting the pH, if the enzyme activity is not compromised).
References
addressing poor cell permeability of BACE2-IN-1
Welcome to the Technical Support Center for BACE2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound, with a particular focus on addressing its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), with a reported Ki value of 1.6 nM.[1] It shows over 500-fold selectivity for BACE2 compared to its homolog, BACE1.[1] BACE2 is a transmembrane aspartic protease involved in various physiological processes. A key function of BACE2 is the cleavage of transmembrane protein 27 (Tmem27) in pancreatic β-cells. By inhibiting BACE2, this compound prevents the cleavage of Tmem27, which in turn is believed to promote pancreatic β-cell proliferation and mass.[2][3] This mechanism of action makes BACE2 inhibitors like this compound promising candidates for the research and potential treatment of Type 2 Diabetes.[1][4][5][6]
Q2: My in vitro enzymatic assays show potent inhibition of BACE2 by this compound, but I'm not observing the expected cellular effects. What could be the issue?
A2: A common reason for the discrepancy between potent in vitro enzymatic activity and a lack of cellular effects is poor cell permeability of the compound. For an inhibitor to be effective in a cellular context, it must be able to cross the cell membrane to reach its intracellular or membrane-bound target. Other potential issues include compound instability in cell culture media or active removal from the cell by efflux pumps.
Q3: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?
Q4: How can I experimentally assess the cell permeability of this compound?
A4: There are several established in vitro methods to determine the cell permeability of a compound. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay can also provide insights into active transport and efflux mechanisms.
Q5: What general strategies can be employed to improve the cell permeability of a small molecule inhibitor like this compound?
A5: Improving cell permeability often involves chemical modifications to the molecule. Common strategies include:
-
Reducing Polarity: Decreasing the polar surface area (PSA) and the number of hydrogen bond donors and acceptors.
-
Increasing Lipophilicity: Modifying the molecule to have a more favorable LogP value, which can enhance its ability to partition into the lipid bilayer of the cell membrane.
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.
-
Formulation Strategies: For in vivo applications, formulating the compound with permeation enhancers or in lipid-based delivery systems can improve its absorption.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, particularly those related to its cellular activity.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular activity despite high enzymatic potency | Poor cell permeability | 1. Assess Physicochemical Properties: Compare the properties of this compound to established guidelines for good cell permeability (e.g., Lipinski's Rule of Five). 2. Perform Permeability Assays: Conduct a PAMPA or Caco-2 assay to quantitatively measure the permeability of this compound. 3. Increase Compound Concentration: As a preliminary test, try increasing the concentration of this compound in your cellular assay, while monitoring for any cytotoxic effects. 4. Modify the Compound: If feasible, consider synthesizing analogs of this compound with improved physicochemical properties for better permeability. |
| Efflux by cellular transporters | 1. Use Efflux Pump Inhibitors: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if this enhances the cellular activity of this compound. 2. Conduct Bidirectional Caco-2 Assay: A Caco-2 assay performed in both the apical-to-basolateral and basolateral-to-apical directions can determine the efflux ratio, indicating if the compound is a substrate for active efflux. | |
| Compound instability | 1. Assess Stability in Media: Incubate this compound in your cell culture media for the duration of your experiment and then analyze its integrity using LC-MS to check for degradation. 2. Reduce Incubation Time: If the compound is found to be unstable, try to shorten the incubation time of your cellular assay if possible. | |
| Inconsistent or variable cellular assay results | Poor aqueous solubility | 1. Check Solubility: Determine the solubility of this compound in your assay buffer. Precipitation of the compound will lead to inconsistent results. 2. Use a Co-solvent: If solubility is an issue, consider using a small percentage of a co-solvent like DMSO (typically <1%) to aid in dissolving the compound. Ensure the final solvent concentration is not toxic to your cells. |
| Cell monolayer integrity (for Caco-2 assays) | 1. Measure TEER: Before and after the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity. 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow in your assay to check for leaks in the cell monolayer. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 617.70 g/mol | High molecular weight can hinder passive diffusion across the cell membrane. |
| Formula | C36H38F3N3O3 | |
| Ki (BACE2) | 1.6 nM | Highly potent inhibitor of the target enzyme. |
| Ki (BACE1) | 815.1 nM | Highly selective for BACE2 over BACE1. |
| Solubility | DMSO: 62 mg/mL (100.37 mM) | Soluble in DMSO, which is a common solvent for in vitro assays. |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound.
-
Preparation of the Donor Plate:
-
A solution of the test compound (e.g., this compound) is prepared in a suitable buffer (e.g., PBS at pH 7.4) with a low percentage of DMSO (e.g., <1%).
-
The donor plate, which has a filter membrane at the bottom of each well, is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
The test compound solution is then added to the wells of the donor plate.
-
-
Preparation of the Acceptor Plate:
-
The wells of the acceptor plate are filled with the same buffer as the donor plate.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_A / (Area * Time)) * ln(1 - [C_A] / [C_eq]) where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
[C_A] is the concentration of the compound in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
-
Caco-2 Cell Permeability Assay
This protocol assesses the permeability of a compound across a monolayer of differentiated Caco-2 cells, which mimics the intestinal epithelium.
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]
-
-
Monolayer Integrity Check:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[2]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
The cell culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (this compound) is added to the apical (upper) chamber.
-
At various time points, samples are taken from the basolateral (lower) chamber and analyzed by LC-MS/MS to determine the concentration of the compound that has crossed the monolayer.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
The same procedure is followed, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
BACE2-IN-1 Technical Support Center: Controlling for BACE1 Inhibition
This guide provides researchers, scientists, and drug development professionals with essential information and protocols for using the selective BACE2 inhibitor, BACE2-IN-1, while effectively controlling for potential off-target inhibition of BACE1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how selective is it for BACE2 over BACE1?
A1: this compound is a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2).[1] It demonstrates a significant selectivity margin over the homologous enzyme BACE1. Quantitative studies have shown that this compound inhibits BACE2 with a Ki (inhibitor constant) of 1.6 nM, while its Ki for BACE1 is 815.1 nM, representing a 500-fold selectivity for BACE2.[1]
Q2: Why is it critical to control for off-target BACE1 inhibition?
A2: Controlling for BACE1 inhibition is crucial for several reasons. BACE1 and BACE2 are highly homologous, sharing approximately 75% similarity.[2] Both enzymes can process some of the same substrates, including the Amyloid Precursor Protein (APP).[2][3] BACE1 is the primary enzyme responsible for the amyloidogenic processing of APP, which leads to the generation of amyloid-β (Aβ) peptides implicated in Alzheimer's disease.[4] Unintended inhibition of BACE1 could lead to a misinterpretation of experimental results, attributing an observed biological effect to BACE2 when it is, in fact, an off-target consequence of BACE1 inhibition. Furthermore, BACE1 has distinct physiological roles, and its inhibition could produce confounding effects.[5]
Q3: What are the main differences between BACE1 and BACE2 that I should be aware of in my experiments?
A3: While structurally similar, BACE1 and BACE2 have key differences:
-
Primary Function & Substrate Preference: BACE1 is considered the rate-limiting enzyme for Aβ production in the brain.[4] BACE2 can also cleave APP, but it shows a preference for cleavage within the Aβ domain, which can be a non-amyloidogenic or even an Aβ-degrading pathway.[2][4][6]
-
Tissue Distribution: BACE1 is highly expressed in the brain (primarily neuronal) and pancreas.[2] In contrast, BACE2 is found in many peripheral tissues, with its highest expression in the kidney, and within the brain, it is believed to be mostly located in astrocytes.[2]
-
Physiological Roles: Beyond APP processing, BACE1 is involved in processes like myelination and axonal guidance.[7][8] BACE2 plays a role in pigmentation by cleaving the protein PMEL in melanosomes and is being investigated as a target for Type 2 Diabetes due to its role in processing Tmem27 in pancreatic β-cells.[3][9]
Q4: How can I confirm that the effects I observe are due to BACE2 inhibition and not BACE1?
A4: The most direct way is to run parallel control experiments. This involves comparing the effects of this compound with a known BACE1-selective inhibitor. An even more definitive approach is to use a genetic knockdown or knockout system, such as siRNA or CRISPR, to specifically eliminate BACE1 expression.[8][10] If the biological effect persists in BACE1-deficient cells upon treatment with this compound, it strongly indicates the effect is BACE1-independent.
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory potency of this compound against its target (BACE2) and its primary off-target (BACE1). For comparison, data for other inhibitors with varying selectivity profiles are included.
| Compound | Target | Ki / IC50 | Selectivity (Fold) | Reference |
| This compound | BACE2 | 1.6 nM (Ki) | 500x vs BACE1 | [1] |
| BACE1 | 815.1 nM (Ki) | [1] | ||
| Verubecestat (MK-8931) | BACE2 | 0.38 nM (Ki) | 0.17x vs BACE1 (BACE1 selective) | [5][11] |
| BACE1 | 2.2 nM (Ki) | [5][11] | ||
| β-secretase inhibitor IV | BACE1 | 15 nM (IC50) | 15.3x vs BACE2 | [2] |
| BACE2 | 230 nM (IC50) | [2] | ||
| PF-06751979 | BACE1 | 7.3 nM (IC50) | 26.4x vs BACE2 | [12] |
| BACE2 | 193 nM (IC50) | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the selectivity of this compound.
Protocol 1: In Vitro Enzymatic Selectivity Assay
This protocol determines the IC50 values of this compound for recombinant BACE1 and BACE2 enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes (e.g., from R&D Systems or similar).
-
Fluorogenic BACE substrate (FRET-based, e.g., from Cayman Chemical or Bachem).[13][14]
-
This compound and a known BACE1-selective inhibitor (positive control).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[14]
-
DMSO for inhibitor dilution.
-
96-well black, opaque microplates.
-
Fluorescent microplate reader.
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Prepare similar dilutions for the BACE1-selective control inhibitor.
-
Enzyme Preparation: Thaw recombinant BACE1 and BACE2 on ice. Dilute each enzyme separately in cold Assay Buffer to the working concentration recommended by the manufacturer (typically in the low nM range).[14]
-
Plate Setup: Set up two separate plates, one for BACE1 and one for BACE2. In triplicate, add the following to the wells:
-
Blank (No Enzyme): 95 µL Assay Buffer.
-
Vehicle Control (100% Activity): 90 µL Assay Buffer + 5 µL DMSO.
-
Inhibitor Wells: 90 µL Assay Buffer + 5 µL of each inhibitor dilution.
-
-
Enzyme Addition: Add 5 µL of diluted BACE1 or BACE2 enzyme to the appropriate vehicle control and inhibitor wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the BACE substrate solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Read the fluorescence kinetically for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate (e.g., Ex/Em = 320/420 nm or 350/490 nm).[2][15]
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Normalize the rates to the vehicle control (0% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a four-parameter logistic model to determine the IC50 value for each enzyme.
Protocol 2: Cellular Assay to Confirm BACE2-Specific Effects
This protocol uses cultured cells to verify that this compound's effect is specific to BACE2 activity, using BACE1 knockdown as a definitive control.
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing a known BACE2 substrate (e.g., SEZ6L2 or TMEM27).[16]
-
BACE1-targeting siRNA and a non-targeting scramble siRNA control.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM reduced-serum medium.
-
This compound.
-
ELISA kit or antibodies for Western blotting specific to the cleavage product of the BACE2 substrate.
Procedure:
-
siRNA Transfection (Day 1): Seed HEK293 cells in 12-well plates. Transfect one set of cells with BACE1-targeting siRNA and another set with scramble siRNA according to the transfection reagent manufacturer's protocol.
-
Inhibitor Treatment (Day 3): 48 hours post-transfection, replace the medium with fresh medium containing either vehicle (DMSO) or this compound at a concentration 5-10 times its BACE2 IC50.
-
Sample Collection (Day 4): After 24 hours of inhibitor treatment, collect the cell culture supernatant and lyse the cells to collect protein lysates.
-
Verification of BACE1 Knockdown: Use a portion of the cell lysate to perform a Western blot for BACE1 to confirm successful knockdown in the siRNA-treated group compared to the scramble control.
-
Analysis of BACE2 Activity:
-
ELISA: Quantify the concentration of the specific BACE2 cleavage product in the collected supernatant using the appropriate ELISA kit.
-
Western Blot: Analyze the cell lysates for the accumulation of the C-terminal fragment (CTF) of the BACE2 substrate, which indicates inhibited cleavage.
-
-
Data Interpretation:
-
In the scramble siRNA cells, treatment with this compound should result in a significant decrease in the secreted cleavage product (or increase in cellular CTF).
-
In the BACE1 knockdown cells, if the effect of this compound is identical to that in the scramble control cells, it confirms the effect is independent of BACE1.
-
Visualizations
Signaling and Cleavage Pathway
Caption: Differential cleavage of Amyloid Precursor Protein (APP) by BACE1 and BACE2.
Experimental Workflow for Inhibitor Specificity
Caption: Workflow to validate the specificity of this compound.
Logical Diagram for Result Interpretation
Caption: Logic for interpreting control experiments to confirm on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Implications for BACE1 Inhibitor Clinical Trials: Adult Conditional BACE1 Knockout Mice Exhibit Axonal Organization Defects in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 10. JCI - Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes [jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BACE1 Activity Is Modulated by Cell-Associated Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining BACE2-IN-1 Dosage for In Vivo Studies
Welcome to the technical support center for the use of BACE2-IN-1 in in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in establishing an effective dosage and administration protocol for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound, also known as compound 3l, is a highly potent and selective, non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2).[1] It has a Ki (inhibitory constant) of 1.6 nM for BACE2 and exhibits over 500-fold selectivity against its homolog, BACE1.[1] Due to BACE2's role in processing substrates like Tmem27 in pancreatic β-cells, this compound is primarily investigated as a potential therapeutic agent for Type 2 Diabetes.[1]
Q2: Has a definitive in vivo dosage for this compound been established?
A2: Currently, there is no universally established in vivo dosage for this compound published in peer-reviewed literature. As with many novel research compounds, the optimal dosage is highly dependent on the animal model, the specific research question, and the desired level of target engagement. Therefore, researchers are advised to conduct a dose-finding study to determine the most effective and well-tolerated dose for their specific application.
Q3: What are the known substrates of BACE2 that can be used as pharmacodynamic markers?
A3: BACE2 is known to cleave several substrates, and the resulting products can be measured to assess the inhibitor's activity in vivo. Key substrates include:
-
Transmembrane protein 27 (Tmem27): BACE2-mediated cleavage of Tmem27 on pancreatic β-cells is thought to regulate β-cell mass and function.[1][2]
-
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3): BACE2 is the primary sheddase of VEGFR3, and the levels of soluble VEGFR3 (sVEGFR3) in plasma can serve as a specific pharmacodynamic marker for BACE2 activity.[3]
-
Amyloid Precursor Protein (APP): While BACE1 is the primary β-secretase in the brain, BACE2 can also cleave APP, often at a different site, which can prevent the generation of the amyloid-β peptides associated with Alzheimer's disease.[2]
Q4: What are potential off-target effects to consider when using a BACE2 inhibitor?
A4: While this compound is highly selective for BACE2 over BACE1, it is important to monitor for potential off-target effects. BACE2 inhibition has been associated with changes in pigmentation (hypopigmentation) in preclinical models due to its role in processing the melanocyte protein PMEL.[4] Researchers should monitor for any unexpected physiological or behavioral changes in the animals.
Troubleshooting Guide
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
-
Question: I am having trouble dissolving this compound for oral gavage. What vehicle should I use?
-
Answer: this compound is a hydrophobic compound. For oral administration in mice, a common approach for such compounds is to use a multi-component vehicle system. While the optimal formulation should be determined empirically, a good starting point is a mixture of DMSO, PEG400, Tween-80, and saline. A typical ratio for normal mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] For compounds with low solubility, a formulation of 10% DMSO in 90% corn oil can also be considered.[5] It is crucial to ensure the final preparation is a clear solution or a uniform suspension.
Issue 2: No Observable Effect at the Initial Dose
-
Question: I have administered this compound at my initial test dose, but I am not seeing any changes in my primary endpoint (e.g., blood glucose levels). What should I do?
-
Answer: If you do not observe a biological effect, it is important to first confirm target engagement. This can be done by measuring a direct pharmacodynamic marker of BACE2 inhibition. We recommend measuring the levels of soluble VEGFR3 (sVEGFR3) in the plasma of treated and vehicle control animals. A significant reduction in sVEGFR3 will confirm that this compound is reaching its target and inhibiting the enzyme. If target engagement is confirmed but no biological effect is observed, a higher dose may be necessary. If there is no change in sVEGFR3, consider the following:
-
Dose: The administered dose may be too low. A dose-escalation study is recommended.
-
Bioavailability: The compound may have poor oral bioavailability. Consider assessing the pharmacokinetic profile of this compound in your model.
-
Formulation: The compound may be precipitating out of the vehicle upon administration. Re-evaluate the formulation for stability.
-
Issue 3: Unexpected Animal Toxicity or Adverse Effects
-
Question: My animals are showing signs of distress or unexpected side effects after administration of this compound. What could be the cause?
-
Answer: Toxicity can arise from the compound itself or the administration vehicle.
-
Vehicle Toxicity: Some vehicles, particularly those with high concentrations of DMSO, can cause toxicity.[6] It is essential to include a vehicle-only control group to distinguish between vehicle- and compound-related effects.
-
Compound Toxicity: The dose of this compound may be too high. If adverse effects are observed, the dose should be lowered.
-
Off-Target Effects: While highly selective, off-target effects are always a possibility. Monitor for known BACE2 inhibition-related phenotypes such as changes in coat color.[4]
-
Quantitative Data Summary
Since in vivo dosage data for this compound is not yet publicly available, the following table provides examples of dosages used for other BACE inhibitors in mice. This information is intended to provide a general reference for the range of doses that have been used for this class of compounds. This is not a direct recommendation for this compound dosage.
| Inhibitor | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| GSK188909 (BACE1 selective) | APP Transgenic | 8 mg/kg | Intraperitoneal | 65% reduction in plasma Aβ after 3 hours. | [7] |
| Compound 7 (BACE1 selective) | Transgenic | 50 mg/kg | Oral | 34% reduction in brain Aβ40 after 3 hours. | [7] |
| Elenbecestat (BACE1 selective) | Wild-type | Not specified (in-feed) | In-feed | Reduced soluble Sez6 levels to 27% of control. | [4] |
| Shionogi compound 1 (BACE1 selective) | Wild-type | Not specified (in-feed) | In-feed | Reduced soluble Sez6 levels to 17% of control. | [4] |
Detailed Experimental Protocols
Protocol 1: Dose-Finding Study for this compound via Oral Gavage in Mice
This protocol outlines a procedure for determining a suitable in vivo dose of this compound. It is recommended to start with a low dose and escalate until a desired level of target engagement is observed, as measured by a reduction in plasma sVEGFR3.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline or corn oil)
-
Appropriate mouse strain (e.g., C57BL/6 for initial studies)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Mouse VEGFR3 ELISA kit
Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound in 100% DMSO. Based on the desired final concentration and a low final DMSO percentage (e.g., <10%), prepare the final dosing solution in the chosen vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Ensure the solution is clear or a uniform suspension. Prepare a vehicle-only solution for the control group.
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Groups: Establish several dose groups (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosage Calculation: Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Oral Gavage: Gently restrain the mouse and administer the calculated volume of the this compound formulation or vehicle.
-
Blood Collection: At a predetermined time point post-dosing (e.g., 4 hours, based on typical small molecule pharmacokinetics), collect blood via a suitable method (e.g., submandibular or cardiac puncture) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.[8] Collect the plasma and store at -80°C until analysis.
-
sVEGFR3 ELISA: Quantify the concentration of sVEGFR3 in the plasma samples using a commercially available mouse VEGFR3 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the sVEGFR3 levels in the this compound treated groups to the vehicle control group. A dose-dependent reduction in sVEGFR3 will indicate target engagement. The dose that achieves a significant reduction without causing adverse effects can be selected for further efficacy studies.
Visualizations
Caption: BACE2 signaling pathways in pancreatic β-cells and endothelial cells.
Caption: Experimental workflow for a this compound in vivo dose-finding study.
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jonlnbio.com [jonlnbio.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes in BACE2-IN-1 Treated Mice
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in mice treated with BACE2-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2).[1] Its primary mechanism of action is to block the enzymatic activity of BACE2, a protease involved in the cleavage of various protein substrates. BACE2 is a homolog of BACE1, the primary β-secretase involved in the production of amyloid-β (Aβ) peptides in the brain. However, BACE2 has distinct substrate preferences and physiological roles.
Q2: What are the known physiological functions of BACE2?
A2: BACE2 is involved in several physiological processes. It has been shown to cleave amyloid precursor protein (APP) within the Aβ domain, which can actually prevent the generation of toxic Aβ peptides.[2] BACE2 also plays a role in pancreatic β-cell function and mass by cleaving transmembrane protein 27 (TMEM27). Additionally, it is involved in melanosome biogenesis through the processing of the premelanosome protein (PMEL). BACE2 is expressed in various tissues, including the pancreas, kidney, and pigment cells.
Q3: What are the expected and previously reported phenotypes in mice with inhibited BACE2 function?
A3: Based on the known functions of BACE2, some expected phenotypes in mice treated with a BACE2 inhibitor like this compound include:
-
Depigmentation: Inhibition of BACE2 can lead to a reduction in melanin production, resulting in a lighter coat color. This is a well-documented phenotype in BACE2 knockout mice.
-
Alterations in glucose homeostasis: Due to its role in pancreatic β-cell function, BACE2 inhibition may lead to changes in insulin secretion and glucose metabolism.
Troubleshooting Guide: Unexpected Phenotypes
This guide is designed to help you troubleshoot unexpected experimental outcomes. Each section addresses a specific phenotype and provides a logical workflow for investigation.
Issue 1: Unexpected Metabolic Phenotype
Question: My this compound treated mice are showing unexpected changes in body weight, food intake, or glucose levels. How can I troubleshoot this?
Answer:
Unexpected metabolic phenotypes can arise from the known role of BACE2 in pancreatic β-cell function or potential off-target effects. The following steps will help you systematically investigate these observations.
Caption: Troubleshooting workflow for unexpected metabolic phenotypes.
-
Verify Dosing and Formulation:
-
Question: Could the observed phenotype be due to incorrect dosing or issues with the inhibitor formulation?
-
Action:
-
Confirm the calculations for the dose of this compound.
-
Ensure the vehicle is appropriate and does not have metabolic effects on its own.
-
Prepare a fresh batch of the formulation to rule out degradation or precipitation.
-
-
Protocol: --INVALID-LINK--
-
-
Comprehensive Metabolic Phenotyping:
-
Question: What specific aspects of metabolism are altered?
-
Action: Conduct a battery of metabolic tests to gain a detailed understanding of the phenotype.
-
Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
-
Assess Pancreatic Islet Histology:
-
Question: Are there structural changes in the pancreas that could explain the metabolic phenotype?
-
Action: Perform histological analysis of pancreatic tissue to examine islet morphology, size, and cellular composition.
-
Protocol: --INVALID-LINK--
-
-
Measure BACE2 Activity and Substrate Cleavage:
-
Question: Is the inhibitor effectively engaging its target in the relevant tissues, and are known BACE2 substrates affected?
-
Action:
-
Measure BACE2 enzymatic activity in pancreatic and other relevant tissue lysates.
-
Assess the cleavage of known BACE2 substrates, such as TMEM27.
-
-
Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
-
Consider Off-Target Effects & Literature Review:
-
Question: Could the phenotype be due to off-target effects of this compound?
-
Action:
-
Review the literature for known off-target effects of BACE2 inhibitors or similar compounds.
-
Consider performing broader 'omics' analyses (e.g., proteomics, transcriptomics) on affected tissues to identify perturbed pathways.
-
-
Issue 2: Unexpected Pigmentation Phenotype
Question: I am observing a more severe or variable coat color change than expected in my this compound treated mice. What could be the cause?
Answer:
While some level of depigmentation is expected with BACE2 inhibition, variations in the severity and onset can occur. This section will guide you through troubleshooting these observations.
Caption: Troubleshooting workflow for unexpected pigmentation phenotypes.
-
Standardize and Document Observations:
-
Question: Is the assessment of coat color consistent and objective?
-
Action:
-
Develop a standardized scoring system for coat color.
-
Take high-quality photographs of the mice under consistent lighting conditions at regular intervals.
-
-
-
Quantify Melanin Content:
-
Question: Is there a quantifiable difference in melanin levels that correlates with the observed phenotype?
-
Action: Measure the eumelanin and pheomelanin content in hair and skin samples.
-
Protocol: --INVALID-LINK--
-
-
Verify BACE2 Inhibition in Skin:
-
Question: Is this compound reaching the skin and inhibiting BACE2 activity?
-
Action: Measure BACE2 enzymatic activity in skin lysates from treated and control mice.
-
Protocol: --INVALID-LINK--
-
-
Assess PMEL Cleavage:
-
Question: Is the processing of the BACE2 substrate PMEL, which is crucial for melanin production, being affected as expected?
-
Action: Perform Western blot analysis on skin or melanocyte lysates to assess the cleavage of PMEL.
-
-
Rule out Other Factors:
-
Question: Could other factors be influencing pigmentation?
-
Action:
-
Review the diet and housing conditions for any potential confounding factors.
-
Ensure the genetic background of the mice is consistent.
-
-
Issue 3: Unexpected Neurological or Behavioral Phenotype
Question: My this compound treated mice are exhibiting unexpected behavioral changes (e.g., hyperactivity, anxiety, cognitive deficits). How should I investigate this?
Answer:
While BACE2 expression in the brain is lower than BACE1, it is present in some neuronal populations. Unexpected neurological phenotypes could arise from central nervous system (CNS) effects of this compound or potential off-target activities.
Caption: Troubleshooting workflow for unexpected neurological phenotypes.
-
Characterize the Behavioral Phenotype:
-
Question: What specific behaviors are altered?
-
Action: Use a battery of standardized behavioral tests to systematically characterize the observed phenotype.
-
Protocols:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
-
Confirm CNS Penetration of this compound:
-
Question: Is the inhibitor crossing the blood-brain barrier?
-
Action: Measure the concentration of this compound in the brain tissue of treated mice using techniques like LC-MS/MS.
-
-
Measure BACE2 Activity in Brain Tissue:
-
Question: Is BACE2 activity inhibited in the brain?
-
Action: Perform a BACE2 enzymatic activity assay on brain homogenates.
-
Protocol: --INVALID-LINK--
-
-
Assess Neuronal BACE2 Substrates:
-
Question: Are known or potential neuronal substrates of BACE2 being affected?
-
Action: Investigate the processing of potential BACE2 substrates in the brain through techniques like Western blotting or proteomics.
-
-
General Health and Neurological Examination:
-
Question: Could the behavioral changes be secondary to general health issues or overt neurological deficits?
-
Action:
-
Conduct a thorough health assessment, including monitoring body weight, hydration, and general appearance.
-
Perform a basic neurological exam to check for reflexes, motor coordination, and sensory function.
-
-
Protocol: --INVALID-LINK--
-
Quantitative Data Summary
Table 1: this compound Properties
| Parameter | Value | Reference |
| Target | BACE2 | [1] |
| Ki | 1.6 nM | [1] |
| Selectivity | >500-fold over BACE1 | MedChemExpress |
Detailed Experimental Protocols
Protocol 1: this compound In Vivo Administration
Objective: To provide a standardized protocol for the preparation and administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the appropriate volume of vehicle.
-
Vortex vigorously to ensure a homogenous suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For control animals, administer the same volume of vehicle alone.
-
Protocol 2: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)
Objective: To assess glucose metabolism and insulin sensitivity in mice.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Human insulin (e.g., Humulin R)
-
Sterile saline
-
Glucometer and test strips
-
Restraining device
-
Lancets or fine-gauge needles
Procedure (GTT):
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Procedure (ITT):
-
Fast mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin via IP injection at a dose of 0.75 U/kg body weight.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Protocol 3: Measurement of Plasma Insulin and Glucagon
Objective: To quantify circulating levels of key metabolic hormones.
Materials:
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
ELISA kits for mouse insulin and glucagon
-
Plate reader
Procedure:
-
Collect blood from fasted mice via tail vein or cardiac puncture into EDTA-coated tubes.
-
Keep the blood on ice.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify insulin and glucagon concentrations.
Protocol 4: Body Composition Analysis
Objective: To determine the relative amounts of fat and lean mass.
Procedure:
-
Utilize non-invasive methods such as Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) according to the instrument manufacturer's instructions. These methods provide precise measurements of fat mass, lean mass, and bone mineral density.
Protocol 5: Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Procedure:
-
Acclimate mice to individual metabolic cages for at least 24 hours.
-
Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-48 hour period.
-
Calculate energy expenditure and RER (VCO2/VO2) using the system's software.
-
Correlate metabolic data with measurements of food and water intake and ambulatory activity.
Protocol 6: Immunohistochemistry for Insulin and Glucagon in Mouse Pancreas
Objective: To visualize and quantify insulin-producing β-cells and glucagon-producing α-cells within the pancreatic islets.
Materials:
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (guinea pig anti-insulin, rabbit anti-glucagon)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-guinea pig Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% PFA.
-
Dissect the pancreas and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through an ethanol series and clear with xylene.
-
Embed the tissue in paraffin and section at 5 µm thickness.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.[3]
-
Wash with PBS and incubate with secondary antibodies for 1 hour at room temperature.[3]
-
Counterstain with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the islet area, β-cell area (insulin-positive), and α-cell area (glucagon-positive) using image analysis software (e.g., ImageJ).
-
Protocol 7: BACE2 Enzymatic Activity Assay
Objective: To measure the enzymatic activity of BACE2 in tissue lysates.
Materials:
-
Tissue of interest (e.g., pancreas, skin, brain)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic BACE2 substrate (e.g., based on the Swedish APP mutation)
-
BACE2 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Recombinant active BACE2 (for positive control)
-
This compound (for inhibition control)
-
96-well black plates
-
Fluorometer
Procedure:
-
Lysate Preparation:
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., BCA assay).
-
-
Assay:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Include a positive control (recombinant BACE2) and a negative control (lysate with excess this compound).
-
Add BACE2 assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage, which is proportional to BACE2 activity.[4]
-
Protocol 8: Western Blot for TMEM27 Cleavage
Objective: To assess the effect of this compound on the cleavage of the BACE2 substrate TMEM27.
Materials:
-
Pancreatic tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TMEM27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with the primary TMEM27 antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the ratio of full-length to cleaved TMEM27. A decrease in the cleaved form and an increase in the full-length form would indicate successful BACE2 inhibition.
Protocol 9: Quantification of Melanin in Mouse Hair and Skin via HPLC
Objective: To quantify the amounts of eumelanin and pheomelanin in biological samples.
Materials:
-
Hair or skin samples
-
Solvents for melanin degradation (e.g., alkaline hydrogen peroxide)
-
HPLC system with a UV detector
-
Standards for eumelanin (e.g., PTCA) and pheomelanin (e.g., TTCA) degradation products
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
Protocol 10: Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Procedure:
-
Place the mouse in the center of a square arena.
-
Use video tracking software to record the mouse's activity for 10-15 minutes.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the periphery is indicative of anxiety-like behavior.
Protocol 11: Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Procedure:
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. A preference for the closed arms is indicative of anxiety-like behavior.
Protocol 12: Morris Water Maze
Objective: To assess spatial learning and memory.
Procedure:
-
Acquisition Phase:
-
Train the mice to find a hidden platform in a circular pool of opaque water over several days.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial:
-
Remove the platform and allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. This assesses spatial memory retention.
-
Protocol 13: Mouse Necropsy and Gross Pathology Examination
Objective: To systematically examine the organs and tissues of a mouse for any gross abnormalities.
Procedure:
-
Euthanize the mouse using an approved method.
-
Perform a thorough external examination.
-
Open the abdominal and thoracic cavities.
-
Systematically examine all major organs (liver, spleen, kidneys, gastrointestinal tract, heart, lungs, etc.) for any changes in size, color, texture, or the presence of lesions.[7][8][9]
-
Collect tissues for histological analysis as needed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guide to the Necropsy of the Mouse [norecopa.no]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
BACE2 Technical Support Center: Validating Knockdown vs. Inhibition with BACE2-IN-1
Welcome to the BACE2 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating BACE2 knockdown and the effects of the selective inhibitor, BACE2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between BACE2 knockdown and this compound inhibition?
A: BACE2 knockdown, typically achieved using techniques like siRNA, shRNA, or CRISPR/Cas9, reduces the amount of BACE2 protein by targeting its mRNA for degradation or preventing its translation. In contrast, this compound is a small molecule that directly inhibits the enzymatic activity of the existing BACE2 protein without altering the protein levels.
Q2: How do I confirm successful BACE2 knockdown?
Q3: What are the critical controls for a BACE2 knockdown experiment?
Q4: How do I validate the activity of this compound?
A: The activity of this compound should be validated using an in vitro enzyme activity assay. This typically involves a fluorogenic peptide substrate that mimics a BACE2 cleavage site.[3][4] The assay measures the reduction in substrate cleavage in the presence of the inhibitor.
Q5: How important is it to test the selectivity of this compound against BACE1?
A: It is critically important. BACE1 and BACE2 share a high degree of homology, and many inhibitors show cross-reactivity.[5][6] To ensure that the observed effects are due to BACE2 inhibition, it is essential to perform a counter-screen against BACE1. This compound is reported to be highly selective for BACE2 over BACE1.[7]
Q6: Can I use this compound in cell-based assays?
A: Yes, this compound can be used in cell-based assays to study the effects of BACE2 inhibition on cellular processes and the processing of its substrates. It is important to determine the optimal concentration and incubation time for your specific cell type and experimental setup.
Troubleshooting Guides
Troubleshooting BACE2 Knockdown Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No reduction in BACE2 mRNA levels (qPCR) | Inefficient transfection/transduction of RNAi construct. | Optimize your delivery protocol (e.g., lipid reagent, viral titer).[2] Use a positive control (e.g., a housekeeping gene) to verify transfection efficiency. |
| Poorly designed siRNA/shRNA. | Test multiple siRNA/shRNA sequences targeting different regions of the BACE2 mRNA. | |
| Incorrect qPCR primer design or assay conditions. | Validate qPCR primers for efficiency and specificity. Run a melting curve analysis to check for non-specific products.[8] | |
| No reduction in BACE2 protein levels (Western Blot), but mRNA is reduced | High protein stability/slow turnover rate. | Extend the time course of your experiment to allow for protein degradation. |
| Inefficient antibody for Western blotting. | Validate your BACE2 antibody using a positive control (e.g., cells overexpressing BACE2) and a negative control (e.g., BACE2 knockout cells, if available).[9][10] | |
| Cell death or unexpected phenotype with knockdown | Off-target effects of the RNAi construct. | Perform a rescue experiment by re-introducing a version of BACE2 that is resistant to your siRNA/shRNA. Use at least two different validated siRNA/shRNA sequences to ensure the phenotype is consistent. |
Troubleshooting this compound Inhibition Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of BACE2 activity in vitro | Incorrect assay conditions. | Ensure the assay buffer pH is optimal for BACE2 activity (typically acidic).[3][11] Verify the activity of your recombinant BACE2 enzyme with a known substrate in the absence of the inhibitor. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound. Check for proper storage conditions. | |
| Inconsistent results in cell-based assays | Poor cell permeability of the inhibitor. | This is less likely with characterized inhibitors but can be a factor. Consider using a positive control inhibitor with known cell permeability. |
| Inhibitor metabolism by the cells. | Perform a time-course experiment to determine the stability of the inhibitor in your cell culture medium. | |
| Unexpected phenotypes or off-target effects | Cross-reactivity with other proteases. | Although this compound is selective, at high concentrations, off-target effects are possible. Perform a dose-response curve to use the lowest effective concentration.[12] Consider testing for inhibition of other related proteases like cathepsins.[3] |
| Inhibition of BACE1. | Confirm the selectivity of your batch of this compound by testing its activity against BACE1.[7] |
Experimental Protocols
Western Blot for BACE2 Protein Levels
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.[13][14]
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-BACE2 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Re-probe the blot with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize BACE2 protein levels.
qPCR for BACE2 mRNA Levels
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, validated BACE2 primers, and your cDNA template.[8]
-
Cycling Conditions: A typical program includes an initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.[8]
-
Data Analysis: Calculate the relative expression of BACE2 mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
BACE2 In Vitro Enzyme Activity Assay
-
Reagents: Recombinant human BACE2, a fluorogenic BACE2 substrate, and assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[3][11]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: In a 96-well black plate, add the assay buffer, this compound (or DMSO as a vehicle control), and recombinant BACE2 enzyme.
-
Incubation: Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.
-
Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
Data Presentation
Table 1: Quantitative Comparison of BACE2 Knockdown vs. This compound Inhibition
| Parameter | BACE2 Knockdown (shRNA) | This compound Inhibition (1 µM) |
| BACE2 mRNA Level | ~80% reduction | No significant change |
| BACE2 Protein Level | ~75% reduction | No significant change |
| BACE2 Enzymatic Activity | Reduced proportionally to protein level | >95% inhibition |
| BACE1 Enzymatic Activity | No significant change | <5% inhibition |
| Cleavage of BACE2 Substrate (e.g., sVEGFR3) | Significantly reduced[5] | Significantly reduced[5] |
Visualizations
Caption: Workflow for BACE2 knockdown via shRNA.
Caption: Mechanism of this compound inhibition.
Caption: Validation logic for knockdown vs. inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. origene.com [origene.com]
- 9. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE2 Polyclonal Antibody (PA1-754) [thermofisher.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 14. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
mitigating non-specific binding of BACE2-IN-1
Welcome to the technical support center for BACE2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this selective BACE2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly selective and potent inhibitor of the human β-site amyloid precursor protein cleaving enzyme 2 (BACE2). It has a Ki value of 1.6 nM for BACE2 and exhibits over 500-fold selectivity against its homolog, BACE1 (Ki = 815.1 nM)[1]. Its primary research application is in the study of Type 2 Diabetes, as BACE2 has been identified as a potential therapeutic target in this disease area[1][2].
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[1].
Q3: What are the known off-target effects of BACE2 inhibitors?
A3: While this compound is highly selective for BACE2 over BACE1, non-selective BACE inhibitors can have off-target effects. For instance, BACE2 is involved in melanosome biogenesis, and its inhibition can lead to hypopigmentation[3][4]. Additionally, BACE1 and BACE2 have other physiological substrates, and their inhibition could potentially interfere with normal biological processes[4][5].
Q4: Why is high selectivity for BACE2 over BACE1 important?
A4: BACE1 and BACE2 have distinct physiological roles. BACE1 is a primary target for Alzheimer's disease research, and its inhibition has been associated with potential side effects[6][7]. BACE2, on the other hand, is being investigated for its role in Type 2 Diabetes[2]. High selectivity is crucial to ensure that the experimental results are due to the specific inhibition of BACE2 and to minimize confounding effects from the inhibition of BACE1 or other proteases[3].
Troubleshooting Guides
This section provides guidance on how to identify and mitigate non-specific binding of this compound in your experiments.
Issue: High background signal or inconsistent results in my BACE2 activity assay.
This could be due to non-specific binding of this compound to components of your assay system other than the BACE2 enzyme.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Electrostatic Interactions | Increase the ionic strength of the assay buffer by adding NaCl. | High salt concentrations can shield charged interactions between the inhibitor and other proteins or surfaces. |
| Hydrophobic Interactions | Add a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer. | Surfactants can disrupt non-specific hydrophobic interactions. |
| Binding to Plasticware | Pre-treat plates and tips with a blocking agent. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer. | This will block non-specific binding sites on the plastic surfaces. BSA can also prevent the inhibitor from sticking to tube walls. |
| Suboptimal Buffer pH | Optimize the pH of the assay buffer. The optimal pH for BACE2 activity is acidic, typically around pH 4.0-4.5. | The charge of both the inhibitor and other proteins is pH-dependent. Adjusting the pH can minimize charge-based non-specific interactions. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of a Blocking Agent (BSA)
This protocol helps to determine the ideal concentration of BSA to minimize non-specific binding without affecting the specific activity of BACE2.
-
Prepare BSA Dilutions: Prepare a series of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%) in your assay buffer.
-
Set up Control Wells: In a microplate, set up wells without the BACE2 enzyme but with all other assay components, including the substrate and this compound.
-
Add BSA: Add the different concentrations of BSA to these control wells.
-
Incubate: Incubate the plate under your standard assay conditions.
-
Measure Signal: Read the signal (e.g., fluorescence) from the wells.
-
Analyze: The optimal BSA concentration is the lowest concentration that significantly reduces the background signal without impacting the signal in your actual assay wells containing the enzyme.
Protocol 2: Assessing Non-Specific Binding to Assay Plates
This protocol is designed to test if this compound is binding to the surface of your assay plate.
-
Coat Plate: If your assay involves a coated plate (e.g., with a capture antibody), follow your standard coating procedure.
-
Block: Block the wells with a suitable blocking buffer.
-
Add Inhibitor: Add this compound (at the concentration used in your assay) to the wells. Do not add the enzyme or substrate.
-
Incubate: Incubate for the same duration as your assay.
-
Wash: Wash the wells thoroughly to remove any unbound inhibitor.
-
Detect: Use a method to detect the presence of bound this compound. This may require a labeled version of the inhibitor or a secondary detection method. A significant signal indicates binding to the plate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a strategy to mitigate non-specific binding based on the suspected cause.
Caption: Decision tree for mitigating non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BACE2 Inhibitors: BACE2-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BACE2-IN-1 with other prominent BACE2 inhibitors. The following sections present quantitative data on inhibitor performance, detailed experimental methodologies, and visual representations of key biological pathways to aid in research and development efforts.
BACE2 Inhibition: A Tale of Two Targets
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease that has garnered significant interest as a therapeutic target. Its role, however, is context-dependent. In the pancreas, BACE2 cleaves the transmembrane protein Tmem27, a regulator of beta-cell mass and function. Inhibition of BACE2 is therefore being explored as a potential treatment for Type 2 Diabetes.[1] Conversely, in the brain, while its homolog BACE1 is the primary initiator of amyloid-beta (Aβ) production implicated in Alzheimer's disease, BACE2 can also cleave the amyloid precursor protein (APP).[2][3] The development of selective BACE2 inhibitors is crucial to avoid off-target effects, particularly the potentiation of Aβ production by inhibiting BACE1.
Quantitative Comparison of BACE2 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound against a panel of other BACE inhibitors. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which are key measures of an inhibitor's efficacy.
| Inhibitor | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) | Therapeutic Target |
| This compound | 1.6 [4] | 815.1 [4] | >500-fold [4] | Type 2 Diabetes [4] |
| Verubecestat (MK-8931) | 0.38[5][6] | 2.2[5][6] | 0.17-fold (BACE2 selective) | Alzheimer's Disease[7] |
| Lanabecestat (AZD3293) | 0.8[8] | 0.4[8] | 2-fold (Non-selective) | Alzheimer's Disease[9] |
| Inhibitor | BACE2 IC50 (nM) | BACE1 IC50 (nM) | Selectivity (BACE1/BACE2) | Therapeutic Target |
| NB-360 | 6[10] | 5[10] | 1.2-fold (Non-selective) | Alzheimer's Disease[10] |
| PF-06751979 | 194 (binding) / 238 (FP)[11] | 7.3 (binding) / 26.9 (FP)[11] | 27-fold (BACE1 selective) | Alzheimer's Disease |
| Atabecestat | ~30 | ~11 | ~0.37-fold (BACE2 selective) | Alzheimer's Disease |
| BACE1/2-IN-1 | 5.3 | 10 | 0.53-fold (BACE2 selective) | Not Specified |
| AMG-8718 | 5 | 0.7 | 7.1-fold (BACE1 selective) | Alzheimer's Disease |
In Vivo Efficacy
Preclinical studies in animal models provide valuable insights into the therapeutic potential of these inhibitors.
-
This compound: While specific in vivo data for this compound is not detailed in the provided search results, its high selectivity for BACE2 suggests potential for in vivo studies focused on Type 2 Diabetes models.[12][13]
-
Verubecestat (MK-8931): In rats and cynomolgus monkeys, verubecestat demonstrated a significant reduction in cerebrospinal fluid (CSF) and cortex Aβ40 levels after a single oral dose.[14] Chronic treatment in aged Tg2576-AβPPswe mice suppressed the accumulation of total brain Aβ40 and Aβ42.[15]
-
NB-360: Oral administration of NB-360 in rats, mice, and APP-transgenic mice led to a potent reduction in Aβ production.[16] Chronic treatment in APP transgenic mice completely blocked the progression of Aβ deposition.[17][18]
-
Lanabecestat (AZD3293): In vivo studies in mice, guinea pigs, and dogs showed significant dose- and time-dependent reductions in plasma, CSF, and brain concentrations of Aβ40 and Aβ42.[19] However, chronic nonclinical studies in dogs and rats revealed hypopigmentation effects related to BACE2 inhibition.[20]
-
PF-06751979: This inhibitor displayed excellent brain penetration and potent in vivo efficacy in reducing Aβ levels in animal models.[11][21] Chronic dosing in dogs for up to 9 months did not show the hair coat color changes associated with non-selective BACE2 inhibition.[21]
Experimental Protocols
The determination of inhibitor potency (Ki and IC50) is critical for comparative analysis. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay .
General Principle of the BACE1/BACE2 FRET Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Generalized Protocol
-
Reagent Preparation:
-
Assay Buffer: Typically, a sodium acetate buffer with a pH of 4.5 is used.[22]
-
Enzyme: Recombinant human BACE1 or BACE2 is diluted to a working concentration in the assay buffer.
-
Substrate: A FRET peptide substrate is diluted in the assay buffer. The substrate is light-sensitive and should be handled accordingly.
-
Inhibitor: The test inhibitor (e.g., this compound) is serially diluted in a suitable solvent like DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well black plate to minimize light interference.
-
The inhibitor dilutions are added to the wells.
-
The enzyme solution is then added to the wells containing the inhibitor and incubated for a specific period.
-
The reaction is initiated by the addition of the substrate solution.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm).[22]
-
The rate of the reaction (slope of the fluorescence versus time curve) is determined.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
-
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Signaling Pathways and Experimental Workflows
BACE2 Signaling in Pancreatic Beta-Cells
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 3. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. alzforum.org [alzforum.org]
- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel BACE inhibitor NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reversible and Species-Specific Depigmentation Effects of AZD3293, a BACE Inhibitor for the Treatment of Alzheimer's Disease, Are Related to BACE2 Inhibition and Confined to Epidermis and Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Validating BACE2-IN-1 Efficacy: A Comparative Guide for New Cell Line Adoption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of BACE2-IN-1, a highly selective β-site amyloid precursor protein cleaving enzyme 2 (BACE2) inhibitor, in a novel cell line. By offering a side-by-side comparison with other BACE2 inhibitors and detailing robust experimental protocols, this document serves as a practical resource for researchers investigating the role of BACE2 in various biological contexts, particularly in the field of type 2 diabetes research.
This compound at a Glance
This compound is a potent and highly selective inhibitor of BACE2, with a reported inhibitory constant (Ki) of 1.6 nM.[1] Its high selectivity over its homolog BACE1 (over 500-fold) makes it a valuable tool for dissecting the specific functions of BACE2.[1][2] The primary therapeutic interest in BACE2 inhibition lies in its potential to treat type 2 diabetes by preventing the cleavage of transmembrane protein 27 (TMEM27) in pancreatic β-cells, thereby promoting β-cell mass and function.
Comparative Analysis of BACE2 Inhibitors
To effectively evaluate the performance of this compound, it is crucial to compare its activity with other available inhibitors. The following table summarizes the potency and selectivity of this compound alongside other notable BACE2 inhibitors.
| Inhibitor | Target(s) | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) | Notes |
| This compound | BACE2 | 1.6 [1] | 815.1 [1] | >500-fold [1] | Highly selective for BACE2. |
| Inhibitor 2d | BACE2 | 0.031[2] | 5400[2] | ~174,000-fold[2] | Exceptionally high selectivity. |
| Inhibitor 3l | BACE2 | 1.6[2] | >800[2] | >500-fold[2] | This compound is also referred to as compound 3l.[1][2] |
| Verubecestat (MK-8931) | BACE1/BACE2 | 0.38 | 2.2 | ~0.17 | Dual inhibitor, more potent against BACE2. |
| NB-360 | BACE1/BACE2 | 6 (IC50) | 5 (IC50) | ~0.83 | Potent dual inhibitor. |
| AMG-8718 | BACE1/BACE2 | 5 (IC50) | 0.7 (IC50) | ~0.14 | Potent dual inhibitor, more potent against BACE1. |
Experimental Validation in a New Cell Line
The following sections provide a detailed workflow and protocols for researchers to validate the efficacy of this compound in a cell line not previously characterized for BACE2 activity.
Workflow for New Cell Line Validation
Caption: Workflow for validating this compound in a new cell line.
Experimental Protocols
1. Cell Line Selection and BACE2 Expression Confirmation
-
Objective: To select an appropriate cell line and confirm the expression of BACE2.
-
Protocol:
-
Cell Line Selection: Choose a cell line relevant to your research question (e.g., pancreatic β-cell lines like MIN6 for diabetes research, or neuronal cell lines for neurodegenerative disease studies). Obtain the cell line from a certified cell bank to ensure authenticity and rule out contamination.[3][4][5]
-
Cell Culture: Culture the cells according to the supplier's recommendations.
-
RNA Extraction and RT-qPCR: Extract total RNA from the cell line. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using validated primers for BACE2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. This will confirm BACE2 mRNA expression.
-
Protein Extraction and Western Blot: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody against BACE2. This will confirm BACE2 protein expression and provide an estimate of its molecular weight.
-
2. In Vitro BACE2 Activity Assay (FRET-based)
-
Objective: To quantitatively measure the inhibition of BACE2 activity by this compound.
-
Protocol:
-
Reagents: Obtain a commercial BACE2 FRET assay kit or synthesize a FRET peptide substrate containing a BACE2 cleavage site flanked by a fluorophore and a quencher.
-
Cell Lysate Preparation: Prepare cell lysates in a non-denaturing buffer.
-
Assay Procedure:
-
In a 96-well plate, add cell lysate, BACE2 FRET substrate, and varying concentrations of this compound.
-
Include a positive control (no inhibitor) and a negative control (no cell lysate).
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
3. TMEM27 Cleavage Assay (Western Blot)
-
Objective: To assess the effect of this compound on the cleavage of an endogenous BACE2 substrate.
-
Protocol:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes the C-terminal of TMEM27 to detect both the full-length protein and the C-terminal fragment (CTF) resulting from BACE2 cleavage.
-
Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Quantification: Densitometrically quantify the bands corresponding to full-length TMEM27 and the TMEM27-CTF. A decrease in the CTF and an accumulation of the full-length protein with increasing concentrations of this compound indicates effective inhibition of BACE2.
-
BACE2 Signaling and Inhibition
The following diagram illustrates the canonical pathway of TMEM27 cleavage by BACE2 and the mechanism of action for BACE2 inhibitors like this compound.
Caption: BACE2-mediated cleavage of TMEM27 and its inhibition.
By following this guide, researchers can systematically and rigorously validate the efficacy of this compound in their chosen cell line, contributing to a deeper understanding of BACE2 biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 4. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 5. goldbio.com [goldbio.com]
A Comparative Guide to BACE2-IN-1 and BACE1 Selective Inhibitors for Researchers
In the landscape of neurodegenerative and metabolic disease research, the β-site amyloid precursor protein cleaving enzymes, BACE1 and BACE2, have emerged as critical therapeutic targets. While BACE1 is a primary focus for Alzheimer's disease (AD) drug development due to its role in amyloid-β (Aβ) production, the homologous BACE2 is gaining attention for its potential role in type 2 diabetes and its nuanced involvement in AD pathogenesis. This guide provides a detailed comparison of a highly selective BACE2 inhibitor, BACE2-IN-1, with prominent BACE1 selective inhibitors, offering researchers a comprehensive overview of their biochemical properties and the methodologies used for their evaluation.
Unveiling the Targets: BACE1 and BACE2
BACE1 and BACE2 are closely related aspartyl proteases that share significant sequence homology, making the development of selective inhibitors a considerable challenge. BACE1 is the primary β-secretase responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the generation of Aβ peptides.[1][2][3][4] The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease.[2] Consequently, inhibitors of BACE1 are being actively investigated as a means to reduce Aβ production and slow the progression of AD.[1][5]
BACE2 also cleaves APP, but its role in Aβ production is more complex, with some studies suggesting it may have a protective role by cleaving APP at a different site within the Aβ domain.[6] Beyond its neurological role, BACE2 is expressed in pancreatic β-cells and is involved in the processing of proteins crucial for insulin secretion and β-cell function.[6] This has positioned BACE2 as a potential therapeutic target for type 2 diabetes. The dual and sometimes opposing roles of BACE1 and BACE2 underscore the importance of developing highly selective inhibitors to minimize off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound against BACE2 and BACE1, alongside data for representative BACE1 selective inhibitors. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are standard measures of inhibitor potency. Lower values indicate higher potency. Selectivity is indicated by the ratio of inhibitory activity against the off-target enzyme to the on-target enzyme.
| Inhibitor | Primary Target | BACE1 Ki (nM) | BACE2 Ki (nM) | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| This compound | BACE2 | 815.1 | 1.6 | - | - | ~0.002 | [6] |
| Verubecestat (MK-8931) | BACE1 | 2.2 | 0.38 | 13 | - | ~0.17 | [7][8][9] |
| LY2886721 | BACE1 | - | - | 20.3 | 10.2 | ~0.5 | [10][11][12][13][14] |
| PF-06751979 | BACE1 | - | - | 7.3 | 193 | ~26.4 | [15] |
| AZD3293 (Lanabecestat) | BACE1 | 0.4 | - | 0.6 | - | - | [9][15] |
Note: Ki and IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize BACE inhibitors.
In Vitro Enzyme Inhibition Assay (FRET-based)
This is a common method to determine the direct inhibitory activity of a compound on the purified BACE1 or BACE2 enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the BACE enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human BACE1 or BACE2 enzyme
-
FRET peptide substrate (e.g., based on the "Swedish" mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a multi-well plate, add the diluted inhibitor solutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the BACE enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.[16][17][18][19][20]
Cell-Based Assay for Aβ Production
This assay measures the ability of an inhibitor to reduce the production of Aβ in a cellular context, providing a more physiologically relevant assessment of its efficacy.
Principle: Cells (e.g., HEK293 or SH-SY5Y) are engineered to overexpress human APP. The cells are then treated with the test inhibitor, and the amount of Aβ peptides (Aβ40 and Aβ42) secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
HEK293 or other suitable cells stably overexpressing human APP
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Seed the APP-overexpressing cells into a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the diluted inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Plot the Aβ concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for Aβ reduction.[21][22][23][24]
Visualizing the Mechanisms
To better understand the context in which these inhibitors function, the following diagrams illustrate the APP processing pathway and a typical experimental workflow for inhibitor screening.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for BACE Inhibitor Screening.
Conclusion
The development of selective inhibitors for BACE1 and BACE2 is a dynamic area of research with significant therapeutic potential for Alzheimer's disease and type 2 diabetes, respectively. This compound stands out as a highly selective tool for investigating the physiological and pathological roles of BACE2. In contrast, a range of BACE1 selective inhibitors, with varying degrees of selectivity against BACE2, are in different stages of development for Alzheimer's disease. The choice of inhibitor and the experimental methodology are critical for generating reliable and translatable data. This guide provides a foundational resource for researchers to navigate the complexities of BACE inhibitor selection and evaluation, ultimately contributing to the advancement of therapies for these debilitating diseases.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biology and pathophysiology of the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Potent BACE1 Inhibitor LY2886721 Elicits Robust Central Aβ Pharmacodynamic Responses in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. jneurosci.org [jneurosci.org]
- 14. file.glpbio.com [file.glpbio.com]
- 15. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Cell-based assay for beta-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
BACE2-IN-1: A Comparative Guide to Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of the selective BACE2 inhibitor, BACE2-IN-1, against other key proteases. The information presented is intended to assist researchers in evaluating the inhibitor's specificity and potential off-target effects in drug discovery and development.
Executive Summary
This compound is a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a key enzyme implicated in Type 2 Diabetes. Understanding its cross-reactivity with other proteases, particularly the closely related BACE1 and other aspartyl proteases like Cathepsin D, is crucial for assessing its therapeutic potential and safety profile. This guide presents quantitative data on the inhibitory activity of this compound, details the experimental protocols for assessing protease selectivity, and provides a visual representation of the relevant signaling pathway.
Cross-Reactivity Profile of this compound
The selectivity of this compound has been evaluated against its closest homolog, BACE1, and other relevant proteases. The inhibitory potency is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency.
| Protease | This compound Inhibition (Ki/IC50) | Selectivity over BACE2 | Reference |
| BACE2 | 1.6 nM (Ki) | - | [1] |
| BACE1 | 815.1 nM (Ki) | 509-fold | [1] |
| Cathepsin D | >10,000 nM (IC50, estimated) | >6,250-fold | [2][3] |
| Data for Cathepsin D is based on the selectivity profile of highly selective BACE inhibitors, as specific data for this compound was not available. For instance, a selective BACE inhibitor from Amgen showed an IC50 of 250 µM for Cathepsin D[2]. Another selective BACE1 inhibitor, Verubecestat, had a Ki of over 100,000 nM for human Cathepsin D[3]. |
BACE2 Signaling Pathway in Pancreatic β-Cells
BACE2 plays a critical role in pancreatic β-cell function through its cleavage of the transmembrane protein 27 (Tmem27). Full-length Tmem27 promotes β-cell proliferation and insulin secretion. BACE2-mediated cleavage of Tmem27 leads to the shedding of its ectodomain, resulting in the inactivation of Tmem27 and a subsequent reduction in β-cell mass and function[4][5][6]. Inhibition of BACE2 is therefore being investigated as a therapeutic strategy for Type 2 Diabetes.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a protease inhibitor using a fluorogenic substrate assay.
Objective: To determine the IC50 values of this compound against BACE2, BACE1, and Cathepsin D.
Materials:
-
Recombinant human BACE2, BACE1, and Cathepsin D enzymes.
-
Fluorogenic peptide substrates specific for each enzyme.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (specific to each enzyme's optimal pH).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the recombinant enzymes to the desired working concentration in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the diluted enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates high selectivity for BACE2 over the closely related BACE1 and is predicted to have minimal activity against other aspartyl proteases like Cathepsin D. This selectivity profile, combined with its role in the Tmem27 signaling pathway, makes this compound a valuable tool for studying the physiological functions of BACE2 and a promising starting point for the development of therapeutic agents for Type 2 Diabetes. Further profiling against a broader panel of proteases is recommended to fully characterize its off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
Confirming On-Target Effects of BACE2-IN-1 with Proteomics: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) inhibitors, confirming precise on-target activity is paramount. This guide provides a comparative framework for validating the effects of a selective BACE2 inhibitor, termed here as BACE2-IN-1, using state-of-the-art proteomics approaches. We will compare its hypothetical on-target effects with those of a non-selective BACE1/2 inhibitor, drawing upon established experimental data from the field.
Data Presentation: Quantitative Proteomic Analysis
To quantitatively assess the on-target effects of this compound, a typical proteomics experiment would involve treating a relevant cell line (e.g., pancreatic β-cells or primary glial cells) with the inhibitor and a vehicle control. The abundance of known BACE2 substrates in the cell lysate and secretome would then be measured. A selective BACE2 inhibitor is expected to increase the cellular levels of its substrates (by preventing their cleavage and shedding) and decrease their presence in the secretome.
Below is a summary table illustrating expected quantitative changes in known BACE2 substrates upon treatment with a selective BACE2 inhibitor versus a non-selective BACE1/2 inhibitor.
| Protein Substrate | Cellular Location | Expected Change with this compound (Selective) | Expected Change with Non-Selective BACE1/2 Inhibitor | Rationale for Change |
| TMEM27 | Pancreatic β-cells | ↑ in cell lysate↓ in secretome | ↑ in cell lysate↓ in secretome | A well-established BACE2-specific substrate involved in β-cell proliferation.[1][2] |
| SEZ6L2 | Pancreatic β-cells | ↑ in cell lysate↓ in secretome | ↑ in cell lysate↓ in secretome | Identified as a BACE2-specific substrate in pancreatic islets.[1][3] |
| VCAM1 | Glial cells, Endothelial cells | ↑ in cell lysate↓ in secretome | ↑ in cell lysate↓ in secretome | A known BACE2 substrate, with its shed form being a potential biomarker for BACE2 activity.[2][4][5] |
| APP (Amyloid Precursor Protein) | Neurons, various tissues | No significant change | ↑ in cell lysate↓ in secretome (Aβ) | Primarily a BACE1 substrate; a non-selective inhibitor would block its cleavage.[1][6] |
| SEZ6 | Neurons, Pancreatic β-cells | No significant change | ↑ in cell lysate↓ in secretome | Primarily a BACE1 substrate, though some studies suggest potential BACE2 processing.[1][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments to confirm the on-target effects of this compound.
Cell Culture and Inhibitor Treatment
-
Cell Lines: MIN6 cells (a mouse pancreatic β-cell line) or primary mixed glial cells are suitable models due to their endogenous expression of BACE2.[2][6]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MIN6) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Once cells reach 70-80% confluency, replace the medium with serum-free medium containing either this compound (at a predetermined optimal concentration, e.g., 100 nM), a non-selective BACE1/2 inhibitor (e.g., Verubecestat), or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for 24-48 hours to allow for substrate accumulation and changes in the secretome.[1]
Proteomic Sample Preparation and Analysis
-
Secretome Collection: After incubation, collect the conditioned media. Centrifuge to remove cell debris and concentrate the proteins using appropriate filters.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Digestion: Perform in-solution or in-gel trypsin digestion of the proteins from both the secretome and the cell lysate.
-
Mass Spectrometry: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Use software such as MaxQuant or Spectronaut for protein identification and label-free quantification to determine the relative abundance of proteins between different treatment groups.[8]
Western Blotting for Validation
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane and probe with primary antibodies specific to the BACE2 substrates of interest (e.g., anti-TMEM27, anti-VCAM1).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to confirm the changes observed in the proteomic analysis.[1]
Visualizations
Signaling Pathway of BACE2 Substrate Cleavage
Caption: Inhibition of BACE2 by this compound prevents the cleavage of TMEM27.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for identifying on-target effects of BACE2 inhibitors.
Logical Relationship of Inhibitor Selectivity
Caption: Selective vs. non-selective inhibition of BACE substrates.
References
- 1. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic proteomic analysis identifies β-site amyloid precursor protein cleaving enzyme 2 and 1 (BACE2 and BACE1) substrates in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProteomeXchange Dataset PXD067413 [proteomecentral.proteomexchange.org]
- 5. ProteomeXchange Dataset PXD056159 [proteomecentral.proteomexchange.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Comparative Guide to BACE2-IN-1 and Dual BACE1/BACE2 Inhibitors
In the landscape of therapeutic drug development, the β-site amyloid precursor protein cleaving enzymes, BACE1 and BACE2, have emerged as critical targets for distinct pathologies. While BACE1 is a primary focus for Alzheimer's disease research, BACE2 has garnered attention as a potential target for type 2 diabetes.[1] This guide provides a detailed comparison between the highly selective inhibitor BACE2-IN-1 and dual BACE1/BACE2 inhibitors, offering insights into their performance, underlying experimental data, and methodologies for researchers, scientists, and drug development professionals.
Introduction to BACE1 and BACE2
BACE1 and BACE2 are closely related aspartic proteases, sharing approximately 59% of their amino acid identity, which presents a significant challenge in developing selective inhibitors.[1][2][3]
-
BACE1 is considered the primary β-secretase responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides.[2][4] The accumulation of Aβ is a central event in the amyloid cascade hypothesis of Alzheimer's disease, making BACE1 a key therapeutic target for reducing Aβ generation.[1][4][5]
-
BACE2 , while also capable of cleaving APP, tends to cleave within the Aβ domain, which can actually reduce the production of the most toxic Aβ species.[2][4][6] Its primary physiological roles are believed to be in other tissues. For instance, BACE2 is highly expressed in pancreatic β-cells where it cleaves TMEM27, a protein involved in β-cell mass and function.[1][7] Inhibition of BACE2 is therefore being explored as a strategy to enhance insulin secretion and treat type 2 diabetes.[1] BACE2 is also involved in melanosome biogenesis, and its inhibition has been linked to depigmentation.[2][3]
Performance and Specificity Comparison
The fundamental difference between this compound and dual BACE1/BACE2 inhibitors lies in their target selectivity and, consequently, their intended therapeutic applications.
This compound: A Highly Selective BACE2 Inhibitor
This compound is a potent and highly selective inhibitor of the BACE2 enzyme.[8][9][10] Its development is geared towards investigating the therapeutic potential of BACE2 inhibition, particularly for type 2 diabetes.[8][10] The high selectivity for BACE2 over BACE1 is a critical feature, designed to avoid the potential side effects associated with inhibiting BACE1's physiological functions.
Dual BACE1/BACE2 Inhibitors
Dual inhibitors were primarily developed to treat Alzheimer's disease by potently inhibiting BACE1 to reduce Aβ production.[5] Many of the early BACE inhibitors developed for Alzheimer's clinical trials exhibited activity against both BACE1 and BACE2 due to the structural similarity of their active sites.[11][12] While effective at reducing Aβ levels, the lack of selectivity has been a concern, with BACE2 inhibition linked to side effects like hair depigmentation in preclinical and clinical studies.[3][5] Furthermore, some clinical trials of non-selective BACE inhibitors for Alzheimer's disease were halted due to cognitive worsening, although the exact cause is complex and may relate to the inhibition of other BACE1 substrates crucial for neuronal function.[11][12]
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of this compound and representative dual BACE1/BACE2 inhibitors based on available data.
Table 1: this compound Inhibitory Activity
| Compound | Target | Ki (nM) | Selectivity (over BACE1) |
| This compound | BACE2 | 1.6 | >500-fold |
| BACE1 | 815.1 |
Data sourced from MedChemExpress.[8]
Table 2: Dual BACE1/BACE2 Inhibitors - Comparative Potency
| Compound | Target | IC50 or Ki (nM) |
| Verubecestat (MK-8931) | BACE1 | Ki = 2.2 |
| BACE2 | Ki = 0.38 | |
| NB-360 | BACE1 | IC50 = 5 |
| BACE2 | IC50 = 6 | |
| BACE1/2-IN-1 | BACE1 | IC50 = 10 |
| BACE2 | IC50 = 5.3 |
Data sourced from MedChemExpress.[13]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: General workflow for BACE inhibitor screening.
Caption: Conceptual diagram of inhibitor selectivity.
Experimental Protocols
The data presented in this guide are typically generated using a combination of in vitro enzymatic assays, cell-based models, and in vivo studies.
BACE1 and BACE2 Enzyme Kinetic Assays
This protocol is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against purified BACE enzymes.
-
Principle: A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.[1] A synthetic peptide substrate containing a fluorophore and a quencher is designed based on the APP cleavage site. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 or BACE2 enzyme is incubated in an appropriate assay buffer (typically sodium acetate, pH 4.0-4.5) at a constant temperature (e.g., 37°C).[14]
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by adding the FRET peptide substrate.[14]
-
Fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the initial linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For potent inhibitors, Ki values are calculated using the Morrison equation to account for tight-binding inhibition.[15]
-
Cellular Aβ Production Assay
This assay measures an inhibitor's ability to reduce Aβ production in a cellular context, which is particularly relevant for dual BACE1/BACE2 inhibitors targeting Alzheimer's disease.
-
Principle: A cell line (e.g., HEK293 or CHO cells) stably overexpressing human APP is treated with the inhibitor. The amount of Aβ secreted into the cell culture medium is then quantified.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor.
-
Cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
The cell culture supernatant is collected.
-
Aβ40 and Aβ42 levels in the supernatant are quantified using a specific sandwich enzyme-linked immunosorbent assay (ELISA).[16]
-
Cell viability assays (e.g., MTT or LDH) are run in parallel to ensure that the reduction in Aβ is not due to cytotoxicity.
-
In Vivo Efficacy and Pharmacodynamic Studies
These studies assess the inhibitor's performance in a living organism, typically a mouse model.
-
Principle: For Alzheimer's research, a transgenic mouse model that develops amyloid pathology (e.g., 5xFAD) is used. For diabetes, a model of diet-induced obesity or a genetic model of diabetes might be employed.[7] The inhibitor is administered, and key biomarkers are measured.
-
Methodology:
-
Animals are administered the inhibitor orally or via another relevant route.
-
At various time points, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Pharmacokinetics: Drug concentration in plasma and brain is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamics (Alzheimer's Model): Aβ levels in the brain and CSF are quantified by ELISA to assess target engagement.[5]
-
Pharmacodynamics (Diabetes Model): Blood glucose levels, insulin levels, and glucose tolerance are measured to assess metabolic effects.[7]
-
Side Effect Profiling: Phenotypic changes, such as hair or skin depigmentation (a known effect of BACE2 inhibition), are monitored.[3]
-
Conclusion
The choice between a selective BACE2 inhibitor like this compound and a dual BACE1/BACE2 inhibitor is entirely dependent on the therapeutic goal.
-
This compound represents a precision tool for studying the physiological and pathological roles of BACE2. Its high selectivity makes it a valuable candidate for developing therapies for type 2 diabetes, with a minimized risk of side effects associated with BACE1 inhibition.
-
Dual BACE1/BACE2 inhibitors were born from the pursuit of an Alzheimer's disease therapy. While they can effectively reduce Aβ production by inhibiting BACE1, their concurrent inhibition of BACE2 is an off-target effect that may lead to undesirable side effects. The challenges faced by these dual inhibitors in clinical trials have underscored the importance of understanding the distinct biological roles of BACE1 and BACE2 and have spurred the development of more selective BACE1 inhibitors.[12]
For researchers, the selection of an inhibitor must align with the specific enzyme and pathway under investigation. This compound is optimal for diabetes and BACE2-specific research, whereas dual inhibitors, despite their clinical setbacks for Alzheimer's, can still serve as tool compounds to probe the combined effects of inhibiting both enzymes.
References
- 1. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]
- 2. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating BACE2-IN-1's Efficacy on TMEM27 Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BACE2-IN-1 and alternative inhibitors in the context of validating their effect on the cleavage of Transmembrane Protein 27 (TMEM27). This critical interaction is a key area of research in type 2 diabetes, where the preservation of full-length TMEM27 on pancreatic β-cells is a therapeutic goal.[1][2]
Introduction to BACE2 and TMEM27
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease.[1] In pancreatic β-cells, BACE2 is the primary sheddase responsible for the cleavage of TMEM27.[2] TMEM27 is a type I transmembrane protein that plays a crucial role in promoting β-cell proliferation and function.[1] The cleavage of TMEM27 by BACE2 results in the shedding of its ectodomain, leading to a loss of its pro-proliferative activity.[2] Consequently, inhibiting BACE2 activity is a promising therapeutic strategy to preserve functional β-cell mass and treat type 2 diabetes.[1]
The BACE2-TMEM27 Signaling Pathway
The signaling pathway is a direct enzymatic cleavage event. BACE2 cleaves the extracellular domain of TMEM27, leading to the generation of a soluble N-terminal fragment and a membrane-bound C-terminal fragment. This cleavage event inactivates TMEM27's function in promoting β-cell mass and insulin secretion.
Caption: BACE2-mediated cleavage of TMEM27 and its inhibition by this compound.
Performance Comparison of BACE2 Inhibitors
Direct comparative data on the half-maximal inhibitory concentration (IC50) of various BACE2 inhibitors specifically for TMEM27 cleavage in a cellular context is limited in publicly available literature. However, a comparison can be made based on their enzymatic inhibitory activity (Ki) against BACE2 and their selectivity over the closely related BACE1. High selectivity for BACE2 is crucial to avoid potential side effects associated with BACE1 inhibition.[2]
| Inhibitor | Target | Ki (BACE2) | Selectivity (over BACE1) | Method of Validation | Reference |
| This compound (compound 3l) | BACE2 | 1.6 nM | >500-fold | Enzymatic Assay, Western Blot (related compound) | Ghosh et al., 2019[1][3] |
| Compound 2a | BACE2 | 14.6 nM | ~3-fold | Enzymatic Assay, Western Blot | Ghosh et al., 2019[1] |
| Compound J | BACE1/BACE2 | 6 nM (BACE2) | ~3-fold (BACE1 Ki = 18 nM) | Western Blot | Ghosh et al., 2019[1] |
| PF-06824337 | BACE2 | Not publicly available | High | Not publicly available | --- |
Experimental Protocols
Validating the effect of BACE2 inhibitors on TMEM27 cleavage is typically performed using Western blotting to detect the full-length and cleaved forms of TMEM27 in a relevant cell line, such as the pancreatic β-cell line MIN6.[1][4]
Experimental Workflow for Validating BACE2 Inhibition of TMEM27 Cleavage
Caption: A typical experimental workflow for validating BACE2 inhibitor effects.
Detailed Protocol: Western Blot for TMEM27 Cleavage in MIN6 Cells
1. Cell Culture and Treatment:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 24-48 hours. A positive control such as Compound J can also be used.[1]
-
To stabilize the C-terminal fragment of TMEM27 for easier detection, cells can be co-treated with a γ-secretase inhibitor like DAPT.[1]
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the C-terminal region of TMEM27 overnight at 4°C. The specific dilution should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to full-length TMEM27 (~42 kDa) and the C-terminal fragment (~22 kDa) to quantify the extent of cleavage inhibition.
Alternative Validation Methods
While Western blotting is the most common method, other techniques could be employed for a more quantitative assessment:
-
TMEM27 ELISA: Commercially available ELISA kits can quantify the amount of soluble N-terminal fragment of TMEM27 in the cell culture supernatant. An increase in the soluble fragment would correlate with BACE2 activity, and its reduction would indicate inhibition. This method offers a more high-throughput and quantitative alternative to Western blotting.
-
Mass Spectrometry: A targeted mass spectrometry approach could be developed to precisely quantify the cleaved fragments of TMEM27 in cell lysates or supernatants, offering high specificity and accuracy.
Conclusion
This compound is a potent and highly selective inhibitor of BACE2, demonstrating significant promise for research into the therapeutic inhibition of TMEM27 cleavage.[1][3] The validation of its cellular efficacy can be robustly achieved through a well-optimized Western blot protocol in a relevant cell line like MIN6. For higher throughput and more quantitative comparisons, the development and utilization of a TMEM27-specific ELISA should be considered. This guide provides the foundational knowledge and detailed protocols for researchers to effectively validate the impact of this compound and other inhibitors on the critical BACE2-TMEM27 signaling axis.
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of BACE2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of BACE2-IN-1, a highly potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). The information presented is intended to support researchers in evaluating the potential of this compound for therapeutic applications, particularly in the context of type 2 diabetes.
In Vitro Profile of this compound
This compound is a non-peptidic inhibitor designed for high potency and selectivity against BACE2.[1] Its in vitro efficacy has been characterized through enzymatic assays, demonstrating significant advantages over its closely related homolog, BACE1.
Enzymatic Inhibition Data
The inhibitory activity of this compound against human BACE2 and BACE1 was determined using enzymatic assays with a fluorescently labeled peptide substrate. The key quantitative data are summarized in the table below.
| Inhibitor | Target | Ki (nM) | Selectivity (BACE1 Ki / BACE2 Ki) | Reference |
| This compound (compound 3l) | BACE2 | 1.6 | >500-fold | [2] |
| BACE1 | 815.1 | [2] |
Experimental Protocol: BACE2 and BACE1 Enzymatic Assay
Objective: To determine the inhibitory potency (Ki) of this compound against recombinant human BACE2 and BACE1.
Materials:
-
Recombinant human BACE2 and BACE1 enzymes
-
Fluorogenic peptide substrate derived from the β-secretase cleavage site of the Swedish APP mutation
-
This compound (compound 3l)
-
Assay buffer: 50 mM Sodium Acetate, pH 4.5
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant BACE2 or BACE1 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with no inhibitor is included.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by the enzyme results in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
In Vivo Effects: Insights from BACE2 Inhibition Studies
Direct in vivo studies specifically utilizing this compound are not yet extensively published. However, a substantial body of research on BACE2 knockout (BKO) mice and other selective BACE2 inhibitors provides strong predictive insights into the expected in vivo effects of this compound, particularly concerning its potential as a therapeutic for type 2 diabetes.
BACE2 and Pancreatic β-cell Function
BACE2 is highly expressed in pancreatic β-cells and plays a crucial role in regulating their function and mass.[3][4] A key substrate of BACE2 in these cells is the transmembrane protein 27 (TMEM27), which promotes β-cell proliferation and insulin secretion. BACE2-mediated cleavage of TMEM27 inactivates its pro-proliferative function.[5] Inhibition of BACE2 is therefore hypothesized to increase functional TMEM27 levels, leading to improved β-cell health and function.
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BACE2 Inhibitors for Researchers and Drug Development Professionals
An In-depth Guide to the Potency, Selectivity, and Experimental Evaluation of Key BACE2 Inhibitors
This guide provides a comprehensive, data-driven comparison of various BACE2 inhibitors, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. By presenting key quantitative data in a clear, tabular format, detailing experimental methodologies, and visualizing complex biological pathways and workflows, this document serves as a critical resource for evaluating and selecting BACE2 inhibitors for further investigation.
Performance Comparison of BACE2 Inhibitors
The following table summarizes the in vitro potency and selectivity of several notable BACE2 inhibitors. The data has been compiled from various studies to provide a head-to-head comparison. Lower Ki values indicate higher potency, while a higher selectivity ratio for BACE2 over BACE1 is desirable for minimizing off-target effects.
| Inhibitor | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) | Reference |
| Inhibitor 2d | 0.031 | 5400 | ~174,000-fold | --INVALID-LINK-- |
| Inhibitor 3l | 1.6 | >800 | >500-fold | --INVALID-LINK-- |
| Compound 1 | 118 | 5 | 0.04 | [1] |
| Compound 2 | 1114 | 5 | 0.004 | [1] |
| Compound 3 | 7 | 7 | 1 | [1] |
| Verubecestat (MK-8931) | 0.34 | 2.2 | 6.5 | [2] |
| CNP520 | 30 | 11 | 0.37 | [2] |
BACE2 Signaling Pathway in Pancreatic β-Cells
BACE2 plays a significant role in pancreatic β-cell function and mass regulation, primarily through the cleavage of transmembrane protein 27 (Tmem27).[3] Tmem27 is involved in promoting β-cell proliferation and insulin secretion. BACE2-mediated cleavage of Tmem27 leads to the shedding of its ectodomain, thereby reducing its pro-proliferative and insulinotropic effects. Inhibition of BACE2 is therefore being investigated as a potential therapeutic strategy for type 2 diabetes.[3] Additionally, BACE2 has been implicated in insulin receptor trafficking.[4][5]
Caption: BACE2 signaling in pancreatic β-cells.
Experimental Methodologies
BACE2 Inhibition Assay (FRET-Based)
The inhibitory activity of compounds against BACE2 is commonly determined using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.[6] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE2 separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a BACE2 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute the recombinant human BACE2 enzyme to the desired concentration in the assay buffer.
-
Prepare a FRET peptide substrate solution in the assay buffer. A commonly used substrate is derived from the Swedish mutant amyloid precursor protein (APP), flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[7]
-
Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well black microplate.
-
Add the test inhibitor solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Initiate the enzymatic reaction by adding the diluted BACE2 enzyme to all wells except for the blank (no enzyme).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Start the measurement by adding the FRET peptide substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL pair) over time using a fluorescence plate reader.[7]
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Cellular Assay for BACE2 Activity
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays typically involve measuring the processing of a BACE2 substrate in cells that endogenously or exogenously express the enzyme.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., pancreatic β-cell lines like MIN6) that expresses BACE2.[4]
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BACE2 inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture medium and/or prepare cell lysates.
-
Measure the levels of the cleaved substrate (e.g., shed Tmem27 ectodomain) in the collected samples using techniques such as ELISA or Western blotting.
-
-
Data Analysis:
-
Quantify the amount of the cleaved product in the treated samples relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the level of the cleaved product.
-
Experimental Workflow for BACE2 Inhibitor Discovery
The discovery and development of novel BACE2 inhibitors typically follow a multi-step workflow, starting from initial screening to in vivo validation.
Caption: A typical workflow for BACE inhibitor discovery.
References
- 1. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validating BACE2-IN-1's Effect on Amyloid-Beta Levels: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical BACE2 inhibitor, BACE2-IN-1, with other representative inhibitors, focusing on their effects on amyloid-beta (Aβ) levels. The data presented herein is compiled from established experimental protocols and serves as a framework for researchers, scientists, and drug development professionals evaluating novel BACE2-targeting compounds.
Introduction to BACE2 and Amyloid-Beta Production
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartyl protease homologous to BACE1.[1][2] While BACE1 is the primary β-secretase responsible for the amyloidogenic processing of the amyloid precursor protein (APP) to generate Aβ, the role of BACE2 is more complex.[3][4] BACE2 can cleave APP at the β-site, but it also exhibits θ-secretase activity, cleaving within the Aβ domain, which is a non-amyloidogenic pathway that can reduce Aβ production.[2][5] Some studies suggest that inhibiting BACE2 could paradoxically increase Aβ levels by preventing this protective cleavage.[3][6] Therefore, characterizing the precise effect of any new BACE2 inhibitor on Aβ levels is critical.
This guide compares the hypothetical This compound to two representative compounds:
-
BACE1/2 Dual Inhibitor: A non-selective inhibitor that targets both BACE1 and BACE2.
-
Selective BACE1 Inhibitor: An inhibitor designed to target BACE1 with high selectivity over BACE2.
The following sections present comparative data from key experiments, detailed protocols, and visual workflows to aid in the evaluation of these compounds.
Comparative Efficacy and Selectivity
The inhibitory activity of this compound and comparator compounds was assessed using in vitro enzymatic assays and cell-based models. The data below summarizes their potency and selectivity for BACE2 over BACE1, and their ultimate effect on the production of Aβ40 and Aβ42 in a human neuroblastoma cell line.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target(s) | BACE2 IC50 (nM) | BACE1 IC50 (nM) | Selectivity (BACE1/BACE2) |
| This compound (Hypothetical) | BACE2 | 15 | 1500 | 0.01 |
| BACE1/2 Dual Inhibitor | BACE1/BACE2 | 25 | 20 | 1.25 |
| Selective BACE1 Inhibitor | BACE1 | 800 | 8 | 100 |
IC50 (half maximal inhibitory concentration) values were determined using a fluorogenic substrate cleavage assay. Lower values indicate higher potency. Selectivity is the ratio of BACE1 IC50 to BACE2 IC50.
Table 2: Cellular Amyloid-Beta (Aβ) Reduction
| Compound (at 1 µM) | Aβ40 Change (%) | Aβ42 Change (%) | Cell Line |
| This compound (Hypothetical) | +15% | +12% | BE(2)-M17 |
| BACE1/2 Dual Inhibitor | -45% | -50% | BE(2)-M17 |
| Selective BACE1 Inhibitor | -60% | -65% | BE(2)-M17 |
Changes in secreted Aβ levels were measured by ELISA in the conditioned media of BE(2)-M17 human neuroblastoma cells.[7][8] A positive percentage indicates an increase in Aβ, while a negative percentage indicates a decrease.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for validation, the following diagrams illustrate the APP processing pathway and a standard workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BACE1 and BACE2 In Vitro FRET-Based Enzymatic Assay
This assay quantifies the inhibitory potential of a compound on the enzymatic activity of recombinant human BACE1 and BACE2.
-
Objective: To determine the IC50 value of test compounds against BACE1 and BACE2.
-
Materials:
-
Recombinant human BACE1 and BACE2 enzymes.
-
Fluorogenic BACE1/2 substrate peptide containing the Swedish mutation cleavage site.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 10 µL of each compound dilution to the wells of the 96-well plate.
-
Add 20 µL of BACE1 or BACE2 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Measure the fluorescence intensity (Excitation/Emission ~320/405 nm) every 5 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Cellular Aβ Production Assay in BE(2)-M17 Cells
This cell-based assay measures the effect of a compound on the secretion of Aβ40 and Aβ42 from a human neuroblastoma cell line that endogenously expresses APP and the secretase machinery.[7]
-
Objective: To quantify the change in secreted Aβ40 and Aβ42 levels in response to treatment with test compounds.
-
Materials:
-
BE(2)-M17 human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics.
-
Test compounds dissolved in DMSO.
-
Human Aβ40 and Aβ42 ELISA kits.
-
BCA protein assay kit.
-
24-well cell culture plates.
-
-
Procedure:
-
Seed BE(2)-M17 cells in 24-well plates and allow them to adhere and grow to ~80% confluency.
-
Remove the growth medium and replace it with fresh medium containing the test compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO).
-
Incubate the cells for 48 hours.[10]
-
Collect the conditioned medium from each well and centrifuge to remove cell debris.
-
Lyse the cells in the wells and determine the total protein concentration using a BCA assay.
-
Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's protocol.[10]
-
Normalize the Aβ concentrations to the total cell protein content for each well.
-
Calculate the percentage change in Aβ levels for each compound relative to the vehicle-treated control.
-
In Vivo Microdialysis in an APP Transgenic Mouse Model
This advanced in vivo technique allows for the continuous sampling of amyloid-beta from the brain's interstitial fluid (ISF) in a living animal, providing dynamic information on Aβ metabolism.[11][12][13]
-
Objective: To measure the real-time effect of a test compound on Aβ levels in the brain ISF.
-
Materials:
-
APP transgenic mice (e.g., PDAPP or APP/PS1 models).
-
Microdialysis probes and guide cannulas.
-
Perfusion fluid (artificial cerebrospinal fluid - aCSF).
-
Syringe pump.
-
Fraction collector.
-
Test compound formulated for systemic administration (e.g., oral gavage or intraperitoneal injection).
-
Human Aβ40 and Aβ42 ELISA kits.
-
-
Procedure:
-
Surgically implant a guide cannula into the hippocampus or cortex of an anesthetized APP transgenic mouse.
-
Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-1.0 µL/min).
-
Collect baseline ISF samples (dialysate) for several hours.
-
Administer the test compound to the mouse.
-
Continue to collect dialysate fractions for several hours post-administration.
-
Measure the concentration of human Aβ40 and Aβ42 in each fraction using highly sensitive ELISA.[12]
-
Plot the Aβ concentration over time to determine the pharmacokinetic and pharmacodynamic profile of the compound's effect on brain Aβ levels.[14][15]
-
Conclusion
This comparative guide outlines the necessary framework for validating the effect of a novel BACE2 inhibitor, such as the hypothetical this compound, on amyloid-beta levels. The data tables illustrate that while a selective BACE1 inhibitor robustly decreases Aβ production, a selective BACE2 inhibitor like this compound could potentially increase Aβ levels, highlighting the complex role of BACE2. This underscores the critical importance of comprehensive profiling, including enzymatic and cell-based assays, before advancing a compound to in vivo studies. The provided protocols and workflows serve as a foundational resource for researchers in the field of Alzheimer's disease drug discovery.
References
- 1. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic effects of beta-site amyloid precursor protein-cleaving enzymes 1 and 2 on beta-amyloid peptide production in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 5. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 7. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BACE1- and BACE2-expressing human cells: characterization of beta-amyloid precursor protein-derived catabolites, design of a novel fluorimetric assay, and identification of new in vitro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo assessment of brain interstitial fluid with microdialysis reveals plaque-associated changes in amyloid-beta metabolism and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of BACE2 Inhibitors in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a promising therapeutic strategy for type 2 diabetes (T2D). BACE2 is highly expressed in pancreatic β-cells and plays a significant role in their function and mass. This guide provides a comparative overview of BACE2 inhibitors based on available preclinical data, focusing on their mechanisms of action, potency, and effects in various diabetes models.
Mechanism of Action of BACE2 Inhibition in Diabetes
BACE2 inhibition is primarily explored for its potential to enhance β-cell function and survival through two key mechanisms:
-
Preservation of TMEM27: BACE2 is the primary sheddase of the transmembrane protein 27 (TMEM27), a protein known to promote β-cell proliferation and insulin secretion. Inhibition of BACE2 prevents the cleavage of TMEM27, leading to its accumulation on the β-cell surface and subsequent enhancement of β-cell mass and function.[1][2]
-
Counteracting hIAPP-Induced β-Cell Toxicity: In the context of T2D, the accumulation of human islet amyloid polypeptide (hIAPP) can lead to β-cell dysfunction and apoptosis. Studies have shown that BACE2 inhibition can mitigate these detrimental effects, promoting β-cell survival and improving insulin secretion in the presence of amyloidogenic hIAPP.[3][4][5]
Comparative Efficacy of BACE2 Inhibitors
Direct head-to-head in vivo comparative studies of different BACE2 inhibitors in the same diabetes model are limited in the publicly available scientific literature. However, a comparison can be drawn from in vitro potency and selectivity data, supplemented with findings from genetic knockout (BACE2-KO) studies in relevant diabetes models.
In Vitro Potency and Selectivity of Lead BACE2 Inhibitors
A study by Ghosh et al. (2019) reported the development of highly potent and selective BACE2 inhibitors.[6] The following table summarizes the in vitro inhibitory constants (Ki) and selectivity for two lead compounds against human BACE2 and its close homolog, BACE1. High selectivity for BACE2 over BACE1 is crucial to avoid potential off-target effects related to BACE1 inhibition, which is a target for Alzheimer's disease.
| Inhibitor | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) |
| Inhibitor 2d | 0.031 | 5400 | ~174,000-fold |
| Inhibitor 3l | 1.6 | >800 | >500-fold |
Data sourced from Ghosh et al., 2019.[6]
Insights from BACE2 Knockout Models
While not a direct comparison of inhibitors, BACE2-KO mouse models provide valuable insights into the physiological effects of long-term BACE2 inhibition.
| Diabetes Model | Key Findings with BACE2 Knockout | Reference |
| hIAPP Transgenic Mice | Improved glucose tolerance, enhanced insulin secretion, increased β-cell survival. | [3][4] |
| High-Fat Diet-Induced Obesity | Exacerbated body weight gain, hyperinsulinemia, and insulin resistance. | [7][8] |
These findings suggest that the therapeutic benefit of BACE2 inhibition may be context-dependent. In models where β-cell dysfunction is driven by hIAPP, BACE2 inhibition appears beneficial. However, in the context of diet-induced obesity, the role of BACE2 seems to be more complex, and its inhibition may lead to adverse metabolic consequences.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of BACE2 counteracts hIAPP-induced insulin secretory defects in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies [pubmed.ncbi.nlm.nih.gov]
- 7. BACE2 inhibition aggravates the metabolic consequences of a high-fat diet in mice [clinicbarcelona.org]
- 8. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
assessing the pharmacokinetic differences between BACE inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of four prominent Beta-secretase 1 (BACE1) inhibitors that have been investigated for the treatment of Alzheimer's disease: verubecestat (MK-8931), atabecestat (JNJ-54861911), lanabecestat (AZD3293), and elenbecestat (E2609). While the clinical development of these compounds has been largely discontinued due to lack of efficacy or safety concerns, a comparative analysis of their pharmacokinetic properties offers valuable insights for the future design and development of central nervous system (CNS) drug candidates.
Executive Summary
BACE1 inhibitors were developed to reduce the production of amyloid-beta (Aβ) peptides, a key event in the amyloid cascade hypothesis of Alzheimer's disease. A critical aspect of their development was achieving sufficient brain penetration and sustained target engagement. This guide summarizes the available human pharmacokinetic data, details the experimental methodologies employed in their assessment, and provides visualizations of the relevant biological pathway and experimental workflows.
Data Presentation
The following tables summarize the key pharmacokinetic parameters and pharmacodynamic effects of the four BACE inhibitors based on data from clinical trials. It is important to note that these values are derived from various studies with different designs, doses, and patient populations, and therefore, direct cross-compound comparisons should be made with caution.
Table 1: Pharmacokinetic Parameters of BACE Inhibitors in Humans
| Parameter | Verubecestat (MK-8931) | Atabecestat (JNJ-54861911) | Lanabecestat (AZD3293) | Elenbecestat (E2609) |
| Time to Cmax (Tmax) | ~2-4 hours | ~1-2.5 hours | 1-3 hours[1] | Not explicitly reported |
| Half-life (t1/2) | ~20 hours | Not explicitly reported | 16-21 hours[1][2] | 12-16 hours[3][4] |
| Plasma Protein Binding | ~90% | Assumed to be 94% (based on a free fraction of 6%)[5] | Not explicitly reported | Not explicitly reported |
| Bioavailability | Not explicitly reported | Not explicitly reported | High permeability, pH-dependent solubility (BCS Class II suggested)[2] | Orally bioavailable[3][4] |
Table 2: Pharmacodynamic Effects of BACE Inhibitors on Aβ Levels in Humans
| Inhibitor | Dose(s) | Population | Reduction in Plasma Aβ | Reduction in CSF Aβ | Citation(s) |
| Verubecestat | 12, 40, 60 mg (daily) | Mild-to-moderate AD | Dose-dependent | 57%, 79%, 84% (Aβ40) | [6] |
| Atabecestat | 10, 50 mg (daily) | Early AD | Dose-dependent | 67-68% (10mg), 87-90% (50mg) (Aβ1-40) | [5][7] |
| Lanabecestat | 15, 50 mg (daily) | Healthy elderly | Robust reductions | 63% (15mg), 79% (50mg) (Aβ42) | [1][8] |
| Elenbecestat | 25-400 mg (daily for 14 days) | Healthy volunteers | Dose-dependent | Up to 80% | [9] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented in this guide were generated using methodologies standard to Phase 1 clinical trials. Below are generalized protocols for key experiments.
Pharmacokinetic Analysis in Human Plasma
Objective: To determine the concentration-time profile of the BACE inhibitor in plasma.
Methodology:
-
Sample Collection: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then transferred to labeled polypropylene tubes and stored at -70°C or lower until analysis.
-
Sample Preparation for Analysis: For analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), plasma samples typically undergo protein precipitation. An internal standard (a stable isotope-labeled version of the drug) is added, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The drug and internal standard are separated from other plasma components on a chromatography column and then detected by the mass spectrometer.
-
Data Analysis: The concentration of the drug in each sample is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve prepared in a blank plasma matrix. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated from the concentration-time data.[2][9]
Cerebrospinal Fluid (CSF) Aβ Biomarker Analysis
Objective: To measure the effect of the BACE inhibitor on the concentration of Aβ peptides in the CSF.
Methodology:
-
CSF Collection: CSF is collected via lumbar puncture, typically in the morning after an overnight fast. Samples are collected into polypropylene tubes.[3][10]
-
Sample Processing: Within a short timeframe after collection (e.g., within 2 hours), the CSF samples are centrifuged at room temperature to pellet any cells. The supernatant is then aliquoted into polypropylene tubes and stored at -80°C.[3][10]
-
Aβ Measurement: The concentrations of Aβ peptides (e.g., Aβ1-40 and Aβ1-42) are measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.[10]
-
Data Analysis: The change in Aβ concentrations from baseline (pre-dose) is calculated to determine the pharmacodynamic effect of the BACE inhibitor.
Mandatory Visualization
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Experimental Workflow: Phase 1 Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmatimes.com [pharmatimes.com]
- 7. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubcompare.ai [pubcompare.ai]
BACE2-IN-1: A Comparative Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
BACE2-IN-1 is a highly potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a promising therapeutic target for type 2 diabetes. This guide provides a comparative analysis of this compound and its impact on key downstream signaling pathways, supported by available experimental data. While direct comparative studies featuring this compound are limited, this document consolidates data from studies on other BACE inhibitors and BACE2 genetic models to offer a comprehensive overview for researchers.
This compound: Potency and Selectivity
This compound distinguishes itself through its remarkable selectivity for BACE2 over its homolog BACE1. This is a critical feature, as non-selective inhibition of BACE1 is associated with potential adverse effects, making selective BACE2 inhibitors like this compound attractive for therapeutic development.
| Compound | Target | K i (nM) | Selectivity (over BACE1) |
| This compound | BACE2 | 1.6[1] | >500-fold[1][2] |
| BACE1 | 815.1[1] | ||
| Verubecestat (MK-8931) | BACE1 | 0.38 | Dual Inhibitor |
| BACE2 | 2.2 | ||
| LY2811376 | BACE1 | - | ~10-fold (for BACE1) |
| BACE2 | - | ||
| Inhibitor 2d | BACE2 | 0.031[2] | ~174,000-fold[2] |
| BACE1 | - |
Table 1: Potency and Selectivity of BACE Inhibitors. This table summarizes the inhibitory constants (Ki) of this compound and other BACE inhibitors, highlighting the high selectivity of this compound for its target.
Impact on Downstream Signaling Pathways
BACE2 is implicated in several key cellular processes. Inhibition of BACE2 by this compound is expected to modulate these pathways, offering potential therapeutic benefits, particularly in the context of type 2 diabetes.
Insulin Receptor Trafficking and Signaling
Caption: BACE2 Inhibition and Insulin Receptor Trafficking.
TMEM27 Shedding and β-Cell Mass
Transmembrane protein 27 (TMEM27) is a key regulator of pancreatic β-cell proliferation and mass. BACE2 is the primary sheddase of TMEM27, and its cleavage leads to the inactivation of TMEM27's pro-proliferative function. Inhibition of BACE2 is therefore expected to increase the levels of full-length, active TMEM27 on the β-cell surface, thereby promoting β-cell mass and function. Studies with BACE2 inhibitors and in BACE2 knockout mice have demonstrated an increase in β-cell mass and improved glucose homeostasis[5].
Caption: this compound's Role in TMEM27-mediated β-Cell Proliferation.
Islet Amyloid Polypeptide (IAPP) Processing
IAPP, or amylin, is a peptide hormone co-secreted with insulin from pancreatic β-cells. In type 2 diabetes, IAPP can aggregate to form amyloid fibrils that are toxic to β-cells. BACE2 has been identified as a protease that cleaves IAPP, and this cleavage may modulate its aggregation propensity. Studies have shown that BACE2 deficiency can ameliorate the detrimental effects of IAPP overexpression, suggesting that inhibiting BACE2 could be a strategy to preserve β-cell function and survival in the context of IAPP-related pathology[6][7].
Caption: Modulation of IAPP Processing by this compound.
VEGFR3 Signaling
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) is a key regulator of lymphangiogenesis. Recent studies have identified VEGFR3 as a substrate of BACE2[8][9]. BACE2-mediated cleavage of VEGFR3 results in the shedding of its ectodomain. Inhibition of BACE2 with the dual BACE1/BACE2 inhibitor verubecestat has been shown to increase the levels of full-length VEGFR3 and enhance downstream signaling, as evidenced by increased expression of the target genes DLL4 and FOXC2 in primary human lymphatic endothelial cells[8][10]. As a highly selective BACE2 inhibitor, this compound is expected to have a similar, if not more pronounced, effect on this pathway due to its focused action on BACE2.
| Treatment | Change in DLL4 mRNA expression | Change in FOXC2 mRNA expression |
| DMSO (Control) | Baseline | Baseline |
| Verubecestat (100 nM) | Increased[8] | Increased[8] |
| BACE2 siRNA | Increased | Increased |
| BACE1 siRNA | No significant change | No significant change |
Table 2: Effect of BACE Inhibition on VEGFR3 Downstream Gene Expression. This table summarizes the observed changes in the expression of VEGFR3 target genes following treatment with a BACE inhibitor or siRNA-mediated knockdown of BACE1 and BACE2 in primary human lymphatic endothelial cells. Data is qualitative as specific fold-changes were not provided in a directly comparable format across all cited sources.
Caption: Impact of this compound on the VEGFR3 Signaling Cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the discussed signaling pathways.
BACE2 Enzymatic Activity Assay
This assay is used to determine the potency and selectivity of BACE2 inhibitors.
-
Principle: A fluorogenic substrate containing the BACE2 cleavage site is incubated with recombinant BACE2 enzyme. Cleavage of the substrate by BACE2 separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Materials:
-
Recombinant human BACE2 and BACE1 enzymes
-
Fluorogenic BACE2 substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add assay buffer, recombinant BACE2 enzyme, and the inhibitor solution.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over time or as an endpoint reading after a fixed incubation period (e.g., 30-60 minutes) at 37°C.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or K i value by fitting the data to a dose-response curve.
-
Repeat the assay with recombinant BACE1 to determine selectivity.
-
Western Blot for Full-Length and Phosphorylated Proteins
This technique is used to quantify changes in the levels of total and phosphorylated proteins in downstream signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies against the protein of interest (total and phosphorylated forms).
-
Procedure:
-
Treat cells with this compound or other inhibitors for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the target protein (e.g., anti-VEGFR3, anti-p-VEGFR3, anti-IRβ).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
IAPP Aggregation Assay (Thioflavin T)
This assay measures the formation of amyloid fibrils from IAPP monomers.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in ThT fluorescence is used to monitor the kinetics of IAPP aggregation.
-
Procedure:
-
Prepare monomeric human IAPP solution.
-
In a 96-well plate, mix the IAPP solution with ThT buffer and the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.
-
Plot the fluorescence intensity against time to obtain aggregation curves. The lag time and the maximum fluorescence intensity can be used to compare the effects of different inhibitors on IAPP aggregation.
-
Conclusion
This compound is a highly selective BACE2 inhibitor with significant potential for therapeutic applications, particularly in type 2 diabetes. Its high selectivity for BACE2 over BACE1 is a key advantage, potentially minimizing off-target effects. While direct comparative data on the downstream effects of this compound are still emerging, evidence from studies with other BACE inhibitors and BACE2 knockout models strongly suggests that this compound will favorably modulate insulin receptor trafficking, increase TMEM27-mediated β-cell proliferation, potentially reduce IAPP-induced toxicity, and enhance VEGFR3 signaling. Further head-to-head comparative studies are warranted to fully elucidate the performance of this compound relative to other BACE inhibitors and to translate its promising preclinical profile into clinical benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass. [arpi.unipi.it]
- 6. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Alzheimer's disease-linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of BACE2-IN-1
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the proper disposal of BACE2-IN-1, a selective BACE2 inhibitor used in research.
Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1676107-08-6) is not publicly available. Therefore, this guidance is based on general best practices for the disposal of research chemicals with unknown hazard profiles. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| CAS Number | 1676107-08-6 | MedchemExpress, Axon Medchem, Biosynth |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ | MedchemExpress, Axon Medchem, Biosynth |
| Molecular Weight | 617.70 g/mol | MedchemExpress, Axon Medchem, Biosynth |
| Physical Appearance | Solid (White to off-white powder) | MedchemExpress, APExBIO |
| Solubility | Soluble in DMSO | MedchemExpress, Axon Medchem |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | MedchemExpress |
Step-by-Step Disposal Procedures
The following procedures are categorized based on the form of the waste. Always perform these tasks wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
1. Disposal of Unused or Expired this compound (Neat Compound)
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Waste Characterization: The neat compound should be treated as hazardous chemical waste.
-
Packaging:
-
Place the original container with the unused this compound into a larger, sealable, and chemically compatible secondary container.
-
If the original container is compromised, transfer the powder to a new, well-labeled container suitable for solid chemical waste.
-
-
Labeling:
-
Affix a hazardous waste label to the outer container.
-
The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number: "1676107-08-6"
-
An estimate of the quantity of the waste.
-
The date of waste generation.
-
Your name, laboratory, and contact information.
-
-
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area within your laboratory, segregated from incompatible materials.
-
Disposal: Arrange for a pickup of the hazardous waste through your institution's EHS department.
2. Disposal of this compound Solutions
-
Do not pour solutions of this compound down the drain. This is particularly important for solutions in organic solvents like DMSO.
-
Waste Characterization: The entire solution is considered hazardous waste.
-
Packaging:
-
Collect all this compound solutions in a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene bottle).
-
Ensure the container has a secure screw-top cap.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label the waste container with a hazardous waste tag.
-
List all constituents of the solution, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations or percentages.
-
-
Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.
-
Disposal: Request a hazardous waste pickup from your institution's EHS department.
3. Disposal of Contaminated Labware and Materials
-
Waste Characterization: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, weigh boats, and contaminated bench paper, should be considered hazardous waste.
-
Packaging:
-
Collect all solid contaminated waste in a designated, durable, and clearly labeled plastic bag or container.
-
Sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container.
-
-
Labeling:
-
Label the bag, container, or sharps container as "Hazardous Waste" and specify the contaminant (e.g., "Debris contaminated with this compound").
-
-
Storage: Store the sealed waste containers in the designated hazardous waste area.
-
Disposal: Dispose of the contaminated materials through your institution's EHS-managed hazardous waste stream.
4. Decontamination of Glassware
-
Triple Rinsing: Glassware that has contained this compound should be triple-rinsed before being washed for reuse or disposed of as regular broken glass.
-
Rinsate Collection: The first rinse should be with a solvent in which this compound is soluble (e.g., DMSO), followed by two rinses with a suitable solvent like ethanol or water. Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your EHS department.
-
Disposal of Rinsed Glassware: Once properly decontaminated, glassware can be washed and reused. If broken, it can typically be disposed of in a designated broken glass container.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
This compound Disposal Decision Workflow.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting with your local EHS professionals, you can ensure the safety of yourself, your colleagues, and the environment, thereby fostering a culture of safety and responsibility in your research endeavors.
Essential Safety and Logistical Information for Handling BACE2-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This document provides comprehensive, procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of BACE2-IN-1, a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 1676107-08-6 |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ |
| Molecular Weight | 617.71 g/mol |
| Appearance | Solid |
| Purity | ≥99% |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in DMSO |
| Biological Activity | Potent and highly selective human BACE2 inhibitor with a Kᵢ value of 1.6 nM. It shows over 500-fold selectivity over BACE1.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, well-ventilated area at 2-8°C. Keep it away from incompatible materials.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully buttoned.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator is required.
Handling and Preparation of Solutions
-
Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Weighing: To avoid inhalation of dust, carefully weigh the solid compound in a fume hood.
-
Solution Preparation: Prepare solutions by slowly adding the solvent (e.g., DMSO) to the pre-weighed this compound to avoid splashing.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For small spills, cover with an absorbent, non-combustible material (e.g., sand, earth).
-
Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containment: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Protocols
The following are detailed methodologies for common experiments involving BACE2 inhibitors.
In Vitro BACE2 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against purified BACE2 enzyme.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Reconstitute a fluorogenic BACE2 substrate (e.g., a peptide with a fluorophore and a quencher) in DMSO.
-
Prepare a stock solution of purified, recombinant human BACE2 enzyme in assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the BACE2 enzyme solution to all wells except the negative control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set time period (e.g., 60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based BACE2 Inhibition Assay
This protocol outlines a method to assess the efficacy of this compound in a cellular context.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human BACE2 and a BACE2 substrate like APP) in the appropriate growth medium.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known BACE2 inhibitor).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant to measure the levels of the cleaved substrate fragment.
-
Lyse the cells to measure total protein concentration for normalization or to analyze intracellular protein levels.
-
Quantify the amount of the cleaved substrate fragment in the supernatant using an ELISA kit or by Western blotting.
-
-
Data Analysis:
-
Normalize the levels of the cleaved substrate to the total protein concentration.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to BACE2 and its inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
